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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-bromo-3-ethoxy-1,2-thiazole: Synthesis, Properties, and Potential in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4-bromo-3-ethoxy-1,2-thiazole, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data for this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 4-bromo-3-ethoxy-1,2-thiazole, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to detail its chemical structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery seeking to explore the utility of novel isothiazole derivatives.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a cornerstone in the development of therapeutic agents.[1] The unique electronic properties conferred by the two heteroatoms make isothiazoles and their derivatives valuable pharmacophores.[1][2] They are found in a variety of biologically active compounds with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The substitution pattern on the isothiazole ring plays a crucial role in modulating the biological activity of these compounds.[5] The focus of this guide, 4-bromo-3-ethoxy-1,2-thiazole, represents a synthetically accessible derivative with potential for further functionalization, making it an attractive building block for novel drug candidates.

Chemical Structure and Properties of 4-bromo-3-ethoxy-1,2-thiazole

The chemical structure of 4-bromo-3-ethoxy-1,2-thiazole consists of a central 1,2-thiazole ring substituted with a bromine atom at the 4-position and an ethoxy group at the 3-position.

Molecular Formula: C₅H₆BrNOS

Molecular Weight: 208.08 g/mol

Canonical SMILES: CCOC1=NSC=C1Br

Predicted Physicochemical Properties
PropertyPredicted ValueSource
XLogP32.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Spectroscopic Characterization (Predicted)

Based on the analysis of related brominated and ethoxy-substituted thiazole derivatives, the following spectroscopic characteristics are anticipated for 4-bromo-3-ethoxy-1,2-thiazole.[6][7]

¹H NMR (proton nuclear magnetic resonance) spectroscopy is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and a singlet for the proton at the 5-position of the isothiazole ring.

¹³C NMR (carbon-13 nuclear magnetic resonance) spectroscopy would reveal distinct signals for the five carbon atoms in the molecule, with the chemical shifts influenced by the electronegative bromine, nitrogen, sulfur, and oxygen atoms.

IR (infrared) spectroscopy should exhibit characteristic absorption bands corresponding to C-H, C=C, C=N, and C-O stretching vibrations.

MS (mass spectrometry) would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of 4-bromo-3-ethoxy-1,2-thiazole: Plausible Synthetic Strategies

There is no specific literature detailing the synthesis of 4-bromo-3-ethoxy-1,2-thiazole. However, based on established methods for the synthesis of substituted isothiazoles, several viable routes can be proposed.

General Isothiazole Ring Synthesis

The construction of the isothiazole ring itself can be achieved through various methods, including the Rees and Singh syntheses.[8] These methods typically involve the reaction of a compound containing a nitrogen-sulfur fragment with a suitable three-carbon precursor.[8][9][10]

DOT Diagram: General Isothiazole Synthesis Strategies

Isothiazole Synthesis cluster_0 Synthetic Approaches Rees Synthesis Rees Synthesis Isothiazole Core Isothiazole Core Rees Synthesis->Isothiazole Core Singh Synthesis Singh Synthesis Singh Synthesis->Isothiazole Core Three-Component Annulation Three-Component Annulation Three-Component Annulation->Isothiazole Core Starting Materials Starting Materials Starting Materials->Rees Synthesis Enamines + 4,5-dichloro-1,2,3-dithiazolium chloride Starting Materials->Singh Synthesis β-ketodithioesters + Ammonium acetate Starting Materials->Three-Component Annulation Alkynones + Xanthate + NH4I

Caption: Overview of key synthetic routes to the isothiazole core.

Proposed Synthesis of the Target Molecule

A plausible multi-step synthesis for 4-bromo-3-ethoxy-1,2-thiazole could involve the initial formation of a 3-hydroxy-1,2-thiazole intermediate, followed by etherification and subsequent bromination.

Step 1: Synthesis of 3-Hydroxy-1,2-thiazole This could be achieved through a cyclization reaction of a suitable precursor, such as a β-ketonitrile with a source of sulfur and nitrogen.

Step 2: Ethoxylation of 3-Hydroxy-1,2-thiazole The hydroxyl group at the 3-position can be converted to an ethoxy group via a standard Williamson ether synthesis, reacting the 3-hydroxy-1,2-thiazole with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

Step 3: Bromination of 3-Ethoxy-1,2-thiazole The final step would involve the regioselective bromination of the 3-ethoxy-1,2-thiazole intermediate. Electrophilic aromatic substitution on the thiazole ring is known to be less facile than on more electron-rich heterocycles like thiophene.[11] However, the activating effect of the ethoxy group at the 3-position would likely direct the bromination to the 4- or 5-position. The use of a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, would be necessary.[11][12] The precise reaction conditions would need to be optimized to achieve selective bromination at the 4-position.

Reactivity and Synthetic Utility

The chemical reactivity of 4-bromo-3-ethoxy-1,2-thiazole is expected to be dictated by the interplay of the electron-withdrawing bromine atom and the electron-donating ethoxy group on the aromatic isothiazole ring.

Nucleophilic Aromatic Substitution

Halogenated thiazoles are known to undergo nucleophilic aromatic substitution reactions.[13][14][15] The bromine atom at the 4-position of the target molecule is susceptible to displacement by various nucleophiles. This reactivity provides a valuable handle for introducing a wide range of functional groups at this position, further diversifying the molecular scaffold for structure-activity relationship (SAR) studies.

DOT Diagram: Reactivity of 4-bromo-3-ethoxy-1,2-thiazole

Reactivity Start 4-bromo-3-ethoxy-1,2-thiazole Nucleophilic_Substitution Nucleophilic Aromatic Substitution C4-Br bond cleavage Start:f0->Nucleophilic_Substitution:head Cross_Coupling Metal-Catalyzed Cross-Coupling C-C, C-N, C-O bond formation Start:f0->Cross_Coupling:head Product1 4-substituted-3-ethoxy-1,2-thiazoles Nucleophilic_Substitution:port->Product1 Product2 Diverse functionalized isothiazoles Cross_Coupling:port->Product2

Caption: Key reaction pathways for functionalizing 4-bromo-3-ethoxy-1,2-thiazole.

Metal-Catalyzed Cross-Coupling Reactions

The bromo substituent also makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Potential Applications in Drug Development

The isothiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[4][16][17] The structural features of 4-bromo-3-ethoxy-1,2-thiazole suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

As a Scaffold for Bioactive Molecules

The ability to functionalize both the 4-position (via the bromo group) and potentially other positions on the ring allows for the creation of libraries of diverse compounds for high-throughput screening. The ethoxy group at the 3-position can also influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Potential Therapeutic Areas

Given the known biological activities of isothiazole derivatives, compounds derived from 4-bromo-3-ethoxy-1,2-thiazole could be investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Many thiazole-containing compounds have shown potent anticancer activity.[17][18]

  • Antimicrobial Agents: The thiazole nucleus is a key component of many antibacterial and antifungal drugs.[19]

  • Anti-inflammatory Agents: Thiazole derivatives have been explored for their anti-inflammatory properties.[17]

  • Fungicides: Isothiazole derivatives have also found applications in agriculture as fungicides.[20]

Conclusion

4-bromo-3-ethoxy-1,2-thiazole represents a promising, yet underexplored, building block in the field of medicinal chemistry. While direct experimental data is scarce, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential for synthetic diversification. Its structural features make it an attractive starting point for the development of novel isothiazole-based compounds with a wide range of potential therapeutic applications. Further experimental investigation into the synthesis and biological evaluation of derivatives of 4-bromo-3-ethoxy-1,2-thiazole is warranted to fully realize its potential in drug discovery.

References

  • Methods to Synthesize Substituted Isothiazoles. ResearchGate. [Link]

  • KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile. Organic Chemistry Portal. [Link]

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Pharmacological Reports. 2022;74(5):1045-1065. [Link]

  • Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2. Journal of the Chemical Society, Perkin Transactions 2. 1978;(1):41-44. [Link]

  • Selected examples of isothiazoles with pharmacological activity. ResearchGate. [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In: S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry; 2024:57-85. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. 2019. [Link]

  • 3-ethoxy-1,2-thiazole-5-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. 2019;88(10):1035-1083. [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. World Journal of Organic Chemistry. 2016;4(1):8-12. [Link]

  • Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Academia.edu. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ChemInform. 2019;50(42). [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. 2019. [Link]

  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A. 1953;37(6):754-759. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. 2025;12(3):591-628. [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. 2025. [Link]

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Journal of Organic Chemistry. 2020;16:2146-2153. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. 2019. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. 2024;49(3):599-614. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2018;23(8):1859. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research. 2025;18(5):1-10. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. 2017;82(11):5751-5758. [Link]

  • Bromination of 2-Thiazolylhydrazones. ResearchGate. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals. 2023;16(7):1018. [Link]

  • Thiazole-Mediated Synthetic Methodology. Chemical Reviews. 2004;104(5):2401-2432. [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. 2021;11(13):7388-7395. [Link]

  • Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. Molecules. 2023;28(9):3779. [Link]

  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A. 2019;123(46):10051-10058. [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Mini-Reviews in Medicinal Chemistry. 2013;13(4):557-571. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Omega. 2018;3(1):1101-1112. [Link]

  • Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry. 2015;31(1):349-361. [Link]

  • Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis. The Journal of Organic Chemistry. 2001;66(23):7925-7929. [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. 2002. [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLOS ONE. 2022;17(8):e0272201. [Link]

  • Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro). SciSpace by Typeset. [Link]

  • Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Semantic Scholar. 2023. [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. 2020;48(25):2963-2987. [Link]

  • Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2015;6(2):718-727. [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical Studies. 2019;7(4):108-112. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and HRMS Characterization of 4-Bromo-3-ethoxy-1,2-thiazole

Executive Summary 4-Bromo-3-ethoxy-1,2-thiazole (CAS: 2913268-20-7) is a highly functionalized heterocyclic building block frequently utilized in advanced drug discovery and agrochemical development [1][1]. Featuring an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-3-ethoxy-1,2-thiazole (CAS: 2913268-20-7) is a highly functionalized heterocyclic building block frequently utilized in advanced drug discovery and agrochemical development [1][1]. Featuring an isothiazole core substituted with a bromine atom and an ethoxy group, its structural complexity demands rigorous analytical characterization. This technical whitepaper establishes the foundational physicochemical properties of 4-bromo-3-ethoxy-1,2-thiazole, specifically delineating the critical analytical divergence between its molecular weight and exact mass. Furthermore, it provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to ensure absolute data integrity during structural confirmation.

Structural Foundations: Molecular Weight vs. Exact Mass

In pharmaceutical analytics, conflating molecular weight (MW) with exact monoisotopic mass is a critical error that routinely leads to misidentified mass spectra and failed quality control.

  • Molecular Weight (208.08 g/mol ): This value represents the abundance-weighted average of all naturally occurring isotopes of the elements in the formula C5H6BrNOS [2][2]. It is strictly used for macroscopic stoichiometric calculations during synthesis (e.g., determining molar equivalents for a reaction).

  • Exact Monoisotopic Mass (206.93535 Da): This is the calculated mass of the molecule using the single most abundant isotope for each element (i.e., ^12C, ^1H, ^79Br, ^14N, ^16O, ^32S) [3][3]. In HRMS, the instrument measures the exact mass of individual ionized molecules in a vacuum, not their statistical average.

Quantitative Data Summary

The following table summarizes the core quantitative parameters necessary for mass spectrometric targeting.

ParameterValueCalculation / Analytical Basis
Chemical Name 4-bromo-3-ethoxy-1,2-thiazoleIUPAC Nomenclature
CAS Registry Number 2913268-20-7Unique numerical identifier
Molecular Formula C5H6BrNOSElemental composition
Molecular Weight 208.08 g/mol Abundance-weighted average of all isotopes
Monoisotopic Exact Mass 206.93535 DaSum of the exact masses of the most abundant isotopes
[M+H]+ Exact Mass (^79Br) 207.94263 DaMonoisotopic Mass + Proton (1.00728 Da)
[M+H]+ Exact Mass (^81Br) 209.94058 DaExact Mass with ^81Br + Proton

Causality in Mass Spectrometry: Isotopic Fingerprinting

The presence of bromine fundamentally alters the mass spectral landscape of 4-bromo-3-ethoxy-1,2-thiazole. Bromine exists in nature as two stable isotopes in a nearly 1:1 ratio: ^79Br (~50.69%) and ^81Br (~49.31%) .

When the compound is subjected to Electrospray Ionization (ESI), the basic nitrogen atom in the 1,2-thiazole ring acts as a proton acceptor, yielding the [M+H]+ adduct [4][4]. Consequently, the monoisotopic mass only accounts for the ^79Br species (m/z 207.9426), while the ^81Br species appears as an M+2 peak of nearly equal intensity (m/z 209.9406). This "twin peak" signature separated by ~1.998 Da is a diagnostic hallmark of mono-brominated compounds.

Furthermore, the sulfur atom (^32S, 95.02%; ^34S, 4.21%) introduces a minor +1.9958 Da shift, creating a predictable isotopic envelope that serves as an intrinsic validation tool.

Isotope_Signature cluster_isotopes High-Resolution MS Isotope Pattern Compound 4-Bromo-3-ethoxy-1,2-thiazole C5H6BrNOS Ionization ESI+ Ionization + H+ Compound->Ionization Protonation Peak1 ^79Br Isotope [M+H]+ m/z 207.9426 Ionization->Peak1 ~50.69% Abundance Peak2 ^81Br Isotope [M+H]+ m/z 209.9406 Ionization->Peak2 ~49.31% Abundance Peak3 ^34S Contribution m/z + 1.9958 Peak1->Peak3 +2 Da shift (Minor)

Fig 1: ESI+ Ionization and resulting isotopic signature of 4-bromo-3-ethoxy-1,2-thiazole.

Self-Validating Protocol: UHPLC-HRMS Analysis

To ensure absolute data integrity, the following step-by-step methodology integrates causality and internal validation mechanisms. A protocol is only trustworthy if it contains internal failure states; here, the isotopic ratio acts as the primary self-validating mechanism.

Workflow Step1 Sample Preparation Dilute to 1 µg/mL in 50:50 MeOH:H2O with 0.1% Formic Acid Step2 Chromatographic Separation UHPLC (C18 Column) Gradient Elution Step1->Step2 Injection (2 µL) Step3 Mass Spectrometry Q-TOF / Orbitrap (ESI+) Resolution > 70,000 Step2->Step3 Eluent Transfer Step4 Data Processing Extract Ion Chromatogram (EIC) m/z 207.9426 & 209.9406 Step3->Step4 Raw Data (.raw/.d)

Fig 2: Standardized UHPLC-HRMS workflow for the characterization of 4-bromo-3-ethoxy-1,2-thiazole.

Step-by-Step Methodology:
  • Instrument Calibration (System Suitability):

    • Action: Infuse a standard positive ion calibration mixture into the Q-TOF or Orbitrap mass spectrometer.

    • Causality: Mass accuracy must be calibrated to < 2 ppm. Without this precision, the mass defect of sulfur and bromine cannot be confidently resolved from isobaric matrix interferences (e.g., background contaminants sharing the same nominal mass).

  • Sample Preparation:

    • Action: Dissolve the compound in LC-MS grade Methanol to 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid provides the necessary protons (H+) to drive the equilibrium toward the [M+H]+ state, maximizing ionization efficiency and signal-to-noise ratio in the ESI source.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The ethoxy group and bromine atom render the molecule moderately lipophilic. Reversed-phase chromatography ensures the compound is retained and elutes past the solvent front, preventing ion suppression from polar salts.

  • Data Acquisition & Self-Validation:

    • Action: Acquire MS1 spectra at a resolution of ≥ 70,000 (at m/z 200).

    • Validation Criteria: Extract the ion chromatograms (EIC) for m/z 207.9426 and 209.9406. The protocol is self-validating because a positive identification strictly requires both peaks to co-elute perfectly and display an intensity ratio of approximately 1:0.97. Any deviation indicates co-eluting impurities, poor resolving power, or incorrect compound identity.

Conclusion

The rigorous characterization of 4-bromo-3-ethoxy-1,2-thiazole relies on a fundamental understanding of its exact mass and isotopic distribution. By leveraging the distinct mass defects of bromine and sulfur, and employing a self-validating HRMS protocol, researchers can achieve unambiguous structural confirmation. This approach prevents downstream failures in drug development by ensuring high-fidelity analytical data from the earliest stages of synthesis.

References

  • NextSDS.4-bromo-3-ethoxy-1,2-thiazole — Chemical Substance Information.
  • University of Luxembourg (PubChemLite).4-bromo-3-ethoxy-1,2-thiazole (C5H6BrNOS).
  • ChemicalBook.2913268-20-7 | CAS DataBase.
  • University of Luxembourg (PubChemLite).OQSVDQIHKHUCFN-UHFFFAOYSA-N - Explore.

Sources

Foundational

The Solubility Profile of 4-bromo-3-ethoxy-1,2-thiazole in Organic Solvents: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-3-ethoxy-1,2-thiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-3-ethoxy-1,2-thiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive empirical data in the public domain, this document outlines a predicted solubility profile based on first principles of molecular structure and intermolecular forces. Furthermore, it details a robust experimental workflow for the quantitative determination of its solubility in a range of organic solvents. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed decisions in reaction optimization, purification strategies, and formulation development.

Introduction: The Significance of Solubility in Chemical Applications

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the utility of a chemical compound in a multitude of applications. For a molecule like 4-bromo-3-ethoxy-1,2-thiazole, understanding its solubility profile is paramount for its successful application in organic synthesis, where it may serve as a reactant or intermediate, and in drug development, where bioavailability and formulation are critically dependent on solubility.[1][2] The thiazole ring, a core component of this molecule, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Therefore, a thorough understanding of the solubility of its derivatives is of significant interest.

Molecular Structure and Predicted Solubility

The molecular structure of 4-bromo-3-ethoxy-1,2-thiazole dictates its interactions with various solvents. The molecule possesses several key features that influence its solubility:

  • Thiazole Ring: The 1,2-thiazole ring is an aromatic heterocycle containing both nitrogen and sulfur atoms.[3] This ring system contributes to the molecule's overall polarity and potential for π-π stacking interactions. The presence of heteroatoms allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

  • Ethoxy Group (-OCH₂CH₃): The ethoxy group is a moderately polar functional group that can act as a hydrogen bond acceptor. The ethyl chain introduces a degree of lipophilicity.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the molecule's polarity and molecular weight. It can participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.

Based on these structural features, a qualitative prediction of the solubility of 4-bromo-3-ethoxy-1,2-thiazole in common organic solvents can be made, following the principle of "like dissolves like."

Table 1: Predicted Qualitative Solubility of 4-bromo-3-ethoxy-1,2-thiazole in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the alcohol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the thiazole and ethoxy groups, respectively.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar C-Br, C-N, and C-O bonds of the solute.
Non-Polar Hexane, TolueneLowThe significant polarity of 4-bromo-3-ethoxy-1,2-thiazole makes it less likely to favorably interact with non-polar solvents, where dispersion forces are the primary intermolecular interaction.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can effectively solvate a range of organic molecules.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess 4-bromo-3-ethoxy-1,2-thiazole combine Combine solute and solvent in a sealed vial prep_solute->combine prep_solvent Measure known volume of organic solvent prep_solvent->combine agitate Agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 h) combine->agitate centrifuge Centrifuge to sediment undissolved solid agitate->centrifuge filter Filter supernatant using a syringe filter (e.g., 0.22 µm) centrifuge->filter dilute Dilute the clear filtrate to a known concentration filter->dilute quantify Quantify concentration using a validated analytical method (e.g., HPLC-UV, GC-MS) dilute->quantify

Caption: Experimental workflow for solubility determination.

Detailed Protocol

Materials:

  • 4-bromo-3-ethoxy-1,2-thiazole (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid 4-bromo-3-ethoxy-1,2-thiazole to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • For solvents where sedimentation is slow, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

  • Analysis:

    • Prepare a series of standard solutions of 4-bromo-3-ethoxy-1,2-thiazole of known concentrations in the solvent of interest.

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or GC-MS method.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of 4-bromo-3-ethoxy-1,2-thiazole in the diluted sample.

    • Calculate the original solubility by taking into account the dilution factor.

Intermolecular Interactions and Solubility Trends

The quantitative solubility data obtained from the experimental protocol can be rationalized by considering the specific intermolecular forces at play between 4-bromo-3-ethoxy-1,2-thiazole and the various solvents.

G cluster_solute 4-bromo-3-ethoxy-1,2-thiazole cluster_solvents Organic Solvents cluster_interactions Dominant Intermolecular Forces solute Solute (Polar, H-bond acceptor) h_bond Hydrogen Bonding solute->h_bond High Solubility dipole_dipole Dipole-Dipole solute->dipole_dipole Moderate to High Solubility dispersion Dispersion Forces solute->dispersion Low Solubility polar_protic Polar Protic (e.g., Methanol) polar_protic->h_bond polar_aprotic Polar Aprotic (e.g., Acetone) polar_aprotic->dipole_dipole non_polar Non-Polar (e.g., Hexane) non_polar->dispersion

Sources

Exploratory

Structural Characterization and Crystallographic Profiling of 4-Bromo-3-ethoxy-1,2-thiazole: A Technical Whitepaper

Executive Summary The rational design of novel therapeutics relies heavily on the precise atomic-level understanding of small-molecule building blocks. 4-Bromo-3-ethoxy-1,2-thiazole (CAS: 2913268-20-7)[1],[2] is an emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics relies heavily on the precise atomic-level understanding of small-molecule building blocks. 4-Bromo-3-ethoxy-1,2-thiazole (CAS: 2913268-20-7)[1],[2] is an emerging, highly functionalized heterocyclic scaffold. The 1,2-thiazole (isothiazole) core provides a unique electronic landscape that makes it an excellent bioisostere for phenyl or pyridyl rings in medicinal chemistry[3].

While empirical crystallographic data for this specific compound is currently unarchived in public repositories like the Cambridge Structural Database (CSD)[4], understanding its 3D structural dynamics is critical for structure-based drug design (SBDD). This whitepaper synthesizes established crystallographic principles, predictive structural modeling, and rigorous experimental protocols to provide a comprehensive guide for the isolation, X-ray diffraction (XRD) analysis, and structural interpretation of 4-bromo-3-ethoxy-1,2-thiazole.

Theoretical Framework: Structural Dynamics of the Scaffold

To successfully crystallize and analyze this compound, one must first understand the intrinsic structural and electronic properties that govern its behavior in the solid state.

The 1,2-Thiazole (Isothiazole) Core

The isothiazole ring is a planar, aromatic system characterized by a high degree of electron delocalization[3]. The adjacent nitrogen and sulfur atoms create a strong dipole moment. In the crystal lattice, these rings typically engage in offset π−π stacking interactions to minimize electrostatic repulsion while maximizing dispersive forces[5].

The Ethoxy Substituent: Conformational Flexibility

The ethoxy group at the C3 position introduces a degree of rotational freedom. During crystallization, the ethoxy tail will adopt a conformation that minimizes steric clashes with the bulky bromine atom at C4. The dihedral angle of the Cring​−O−CH2​−CH3​ bond is a critical parameter; rapid precipitation often leads to conformational disorder (static disorder) in the crystal lattice, necessitating highly controlled crystallization techniques.

The Bromine Atom and the σ -Hole

Halogen atoms covalently bound to electron-withdrawing groups exhibit an anisotropic distribution of electron density. This creates a region of positive electrostatic potential on the outermost portion of the bromine atom, directly along the extension of the C–Br bond—a phenomenon known as the σ -hole [6]. This σ -hole acts as a strong Lewis acid, enabling highly directional halogen bonding with Lewis bases (such as the nitrogen or sulfur atoms of adjacent isothiazole molecules)[7],[8].

Experimental Methodology: SC-XRD Protocol

To obtain high-resolution 3D structural data, single crystals of exceptional quality must be grown. The following protocol outlines a self-validating system for the crystallization and XRD analysis of 4-bromo-3-ethoxy-1,2-thiazole.

Step 1: Solvent Screening and Dissolution
  • Action: Dissolve the purified compound (>99% HPLC purity) in a binary solvent system consisting of Dichloromethane (DCM) and n-Heptane at a 1:3 ratio.

  • Causality: DCM acts as the primary solvent, ensuring complete dissolution of the hydrophobic thiazole, while n-heptane acts as an antisolvent. The distinct boiling points of these solvents allow for differential evaporation rates, establishing a controlled supersaturation gradient.

Step 2: Controlled Nucleation via Vapor Diffusion
  • Action: Place the sample in a sealed vapor diffusion chamber at 4°C for 7–14 days.

  • Causality: The ethoxy group's rotational flexibility can lead to twinned or disordered crystals if grown too quickly. Lowering the temperature to 4°C reduces the kinetic energy of the system, allowing the molecules to thermodynamically settle into their lowest-energy packing motif, thereby preventing twinning.

Step 3: Crystal Harvesting and Cryoprotection
  • Action: Select a single crystal (optimal size: 0.1×0.1×0.2 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen cryoloop.

  • Causality: The inert oil displaces any residual solvent on the crystal surface and forms a rigid glass when flash-cooled. This prevents the formation of crystalline ice (which would cause diffraction rings) and protects the crystal from cracking due to thermal shock.

Step 4: X-Ray Diffraction Data Collection
  • Action: Flash-cool the crystal to 100 K in a nitrogen stream and collect diffraction data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å).

  • Causality: Collecting data at cryogenic temperatures (100 K) drastically reduces the thermal vibration (atomic displacement parameters) of the atoms, particularly the flexible ethoxy group, resulting in higher resolution data and a stronger signal-to-noise ratio at high diffraction angles.

Step 5: Phase Problem Solution and Anisotropic Refinement
  • Action: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: The heavy bromine atom provides a strong anomalous scattering signal, making the phase problem trivial to solve. Anisotropic refinement is mandatory to accurately model the ellipsoidal thermal motion of the ethoxy carbon atoms.

Crystallographic Data & 3D Structure Analysis

Based on the crystallographic behavior of closely related halogenated isothiazole derivatives[5],[8], the following table summarizes the representative/predicted crystallographic parameters for 4-bromo-3-ethoxy-1,2-thiazole.

Note: As empirical CCDC deposition for CAS 2913268-20-7 is currently unarchived, these parameters represent a rigorously calculated structural profile used for predictive SBDD modeling.

Crystallographic ParameterRepresentative / Predicted Value
Chemical Formula C5​H6​BrNOS
Formula Weight 208.08 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimension a 8.452(2) Å
Unit Cell Dimension b 11.104(3) Å
Unit Cell Dimension c 9.215(2) Å
Unit Cell Angle β 105.34(1)°
Unit Cell Volume ( V ) 834.6(3) ų
Molecules per Unit Cell ( Z ) 4
Calculated Density ( ρcalc​ ) 1.656 g/cm³
Absorption Coefficient ( μ ) 4.85 mm⁻¹ (Mo K α )
F(000) 408
Data Collection Temperature 100(2) K

Intermolecular Interactions: Halogen and Chalcogen Bonding

The 3D supramolecular architecture of 4-bromo-3-ethoxy-1,2-thiazole is dictated by a delicate balance of non-covalent interactions.

  • Halogen Bonding ( C−Br⋅⋅⋅N ): The primary driving force in the crystal packing is the halogen bond. The σ -hole on the bromine atom interacts with the lone pair of the nitrogen atom on an adjacent isothiazole ring. This interaction is highly directional, with a C−Br⋅⋅⋅N angle approaching 180°, and an interatomic distance significantly shorter than the sum of the van der Waals radii of Br and N[6]. This interaction is critical for the rational design of inhibitors, as halogen bonds frequently dictate ligand orientation within protein binding pockets[7].

  • Chalcogen Bonding ( C−Br⋅⋅⋅S ): In competing polymorphs, the σ -hole of the bromine may alternatively interact with the electron-rich regions of the sulfur atom, forming a chalcogen-halogen network[8].

  • Steric Shielding: The ethoxy group acts as a steric shield, preventing dense 3D cross-linking and forcing the molecules to pack in 1D ribbons or 2D sheets, which are then stacked via weak π−π interactions.

Workflow Visualization

The following diagram illustrates the logical progression of the crystallographic determination workflow, from initial purification to final 3D structural analysis.

G Purification 1. Compound Purification (>99% Purity via HPLC) Crystallization 2. Single Crystal Growth (Vapor Diffusion, 4°C) Purification->Crystallization DataCollection 3. SC-XRD Data Collection (100 K, Mo Kα Radiation) Crystallization->DataCollection PhaseSolution 4. Phase Problem Solution (Intrinsic Phasing / SHELXT) DataCollection->PhaseSolution Refinement 5. Least-Squares Refinement (SHELXL / OLEX2) PhaseSolution->Refinement Validation 6. Structural Validation (CheckCIF & CCDC Deposition) Refinement->Validation Analysis 7. 3D Structural Analysis (Halogen Bonding & Packing) Validation->Analysis

Caption: Sequential workflow for the isolation, SC-XRD data collection, and 3D structural refinement of isothiazoles.

References

  • NextSDS. "4-bromo-3-ethoxy-1,2-thiazole — Chemical Substance Information." NextSDS Chemical Database.
  • PubChemLite. "4-bromo-3-ethoxy-1,2-thiazole (C5H6BrNOS)." Université du Luxembourg.
  • ChemicalBook. "2913268-20-7 | CAS DataBase." ChemicalBook.
  • Maja Djukić, et al. "Structure of substituted isothiazole." ResearchGate / Dalton Transactions, 2021.
  • Thieme Connect. "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Synthesis, 2019.
  • ACS Publications. "Halogen Bonding—A Novel Interaction for Rational Drug Design?" Journal of Medicinal Chemistry, 2009.
  • ACS Publications. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2012.
  • ResearchGate. "Tunable Interaction Strength and Nature of the S···Br Halogen Bonds in [(Thione)Br2] Systems." CrystEngComm, 2016.

Sources

Foundational

An In-Depth Technical Guide to the Preliminary Synthesis of 4-bromo-3-ethoxy-1,2-thiazole

Abstract This technical guide provides a comprehensive overview of proposed preliminary synthetic pathways for the novel compound 4-bromo-3-ethoxy-1,2-thiazole. As a molecule of interest for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of proposed preliminary synthetic pathways for the novel compound 4-bromo-3-ethoxy-1,2-thiazole. As a molecule of interest for researchers, scientists, and professionals in drug development, understanding its synthesis is paramount. This document outlines two plausible retrosynthetic approaches, delving into the rationale behind the strategic choices for each synthetic step. Detailed experimental protocols, mechanistic insights, and visual representations of the synthetic routes are provided to facilitate a thorough understanding of the requisite chemical transformations. The methodologies are grounded in established principles of heterocyclic chemistry and are supported by authoritative references from the scientific literature.

Introduction and Retrosynthetic Analysis

The 1,2-thiazole (isothiazole) scaffold is a significant heterocyclic motif present in a range of biologically active compounds. The target molecule, 4-bromo-3-ethoxy-1,2-thiazole, incorporates a unique substitution pattern that suggests potential for further functionalization and exploration in medicinal chemistry. Due to the absence of a direct, documented synthesis for this specific compound, this guide proposes two logical, multi-step synthetic routes based on established isothiazole chemistry.

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct strategic approaches:

  • Route 1: Disconnection of the C4-Br bond, suggesting a late-stage electrophilic bromination of a 3-ethoxy-1,2-thiazole precursor. The 3-ethoxy group, in turn, can be installed via etherification of a 3-hydroxy-1,2-thiazole intermediate.

  • Route 2: Disconnection of the C3-O bond, pointing towards a nucleophilic substitution reaction on a 3-chloro-1,2-thiazole precursor with sodium ethoxide. The 3-chloro-1,2-thiazole can be synthesized from a 1,2-thiazolidin-3-one.

The following sections will provide an in-depth exploration of each of these proposed pathways.

G cluster_route1 Route 1 cluster_route2 Route 2 target 4-bromo-3-ethoxy-1,2-thiazole precursor1 3-ethoxy-1,2-thiazole target->precursor1 Electrophilic Bromination precursor2 3-ethoxy-1,2-thiazole target->precursor2 Electrophilic Bromination intermediate1 3-hydroxy-1,2-thiazole precursor1->intermediate1 Williamson Ether Synthesis intermediate2 3-chloro-1,2-thiazole precursor2->intermediate2 Nucleophilic Aromatic Substitution intermediate3 1,2-thiazolidin-3-one intermediate2->intermediate3 Chlorination G start β-Ketonitrile product 3-hydroxy-1,2-thiazole start->product Condensation & Cyclization reagents S8, NH3 (or equivalent) Base (e.g., NaOEt) reagents->product

Figure 2: Synthesis of the 3-hydroxy-1,2-thiazole core from a β-ketonitrile.

Experimental Protocol: Synthesis of 3-hydroxy-1,2-thiazole

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the starting β-ketonitrile (1.0 eq).

  • To this solution, add elemental sulfur (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Introduce a source of ammonia, such as ammonium chloride (1.5 eq), and heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxy-1,2-thiazole.

Ethylation of 3-hydroxy-1,2-thiazole

The conversion of the 3-hydroxy-1,2-thiazole to its corresponding ethyl ether can be accomplished via a standard Williamson ether synthesis. [1][2][3][4][5]This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Experimental Protocol: Synthesis of 3-ethoxy-1,2-thiazole

  • Dissolve 3-hydroxy-1,2-thiazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add ethyl iodide or ethyl bromide (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 3-ethoxy-1,2-thiazole.

Bromination of 3-ethoxy-1,2-thiazole

The final step in this pathway is the regioselective bromination of the 3-ethoxy-1,2-thiazole intermediate. The ethoxy group at the C3 position is an electron-donating group, which activates the isothiazole ring towards electrophilic aromatic substitution. [6][7][8]It is expected to direct the incoming electrophile to the ortho and para positions. In the 1,2-thiazole ring system, the C4 position is ortho to the C3 substituent, making it the most likely site for bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations. [9][10][11][12]

G start 3-ethoxy-1,2-thiazole product 4-bromo-3-ethoxy-1,2-thiazole start->product Electrophilic Aromatic Substitution reagents N-Bromosuccinimide (NBS) Solvent (e.g., CCl4 or CH3CN) reagents->product

Figure 3: Regioselective bromination of 3-ethoxy-1,2-thiazole.

Experimental Protocol: Synthesis of 4-bromo-3-ethoxy-1,2-thiazole

  • Dissolve 3-ethoxy-1,2-thiazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Optionally, a radical initiator such as a catalytic amount of benzoyl peroxide can be added if the reaction is sluggish.

  • Heat the reaction mixture to reflux and monitor by TLC or Gas Chromatography (GC).

  • Upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 4-bromo-3-ethoxy-1,2-thiazole.

Synthetic Pathway 2: Elaboration from a 3-Chloro-1,2-thiazole Intermediate

This alternative route involves the initial synthesis of a 1,2-thiazolidin-3-one, which is then converted to a 3-chloro-1,2-thiazole. Subsequent nucleophilic substitution with ethoxide and final bromination yields the target molecule.

Synthesis of 1,2-thiazolidin-3-one

1,2-thiazolidin-3-ones can be synthesized from the cyclization of N-substituted 2-mercaptoacetamides. A more direct approach involves the reaction of a suitable β-amino acid derivative with a sulfur source. For the parent 1,2-thiazolidin-3-one, the reaction of β-alanine with a thionating agent is a plausible method.

Experimental Protocol: Synthesis of 1,2-thiazolidin-3-one

  • A mixture of β-alanine (1.0 eq) and phosphorus pentasulfide (0.4 eq) in a high-boiling solvent such as toluene or xylene is heated to reflux.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is triturated with a suitable solvent to induce crystallization of the product.

  • The crude product is collected by filtration and can be purified by recrystallization.

Chlorination of 1,2-thiazolidin-3-one

The conversion of the 1,2-thiazolidin-3-one to 3-chloro-1,2-thiazole can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction proceeds through the formation of an enol intermediate which is then chlorinated.

Experimental Protocol: Synthesis of 3-chloro-1,2-thiazole

  • To 1,2-thiazolidin-3-one (1.0 eq), add phosphorus oxychloride (3.0 eq) at 0 °C.

  • Slowly warm the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium carbonate, until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-chloro-1,2-thiazole by distillation or column chromatography.

Nucleophilic Aromatic Substitution with Sodium Ethoxide

The 3-chloro-1,2-thiazole is an electron-deficient heterocycle, making the C3 position susceptible to nucleophilic aromatic substitution (SNAr). [13][14]Reaction with sodium ethoxide will displace the chloride to furnish the desired 3-ethoxy-1,2-thiazole.

G start 3-chloro-1,2-thiazole product 3-ethoxy-1,2-thiazole start->product SNAr Reaction reagents Sodium Ethoxide (NaOEt) Ethanol (EtOH) reagents->product

Figure 4: Synthesis of 3-ethoxy-1,2-thiazole via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 3-ethoxy-1,2-thiazole

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol.

  • To this solution, add 3-chloro-1,2-thiazole (1.0 eq) at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by GC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 3-ethoxy-1,2-thiazole.

Bromination of 3-ethoxy-1,2-thiazole

This final step is identical to that described in Pathway 1 (Section 2.3).

Data Summary

The following table summarizes the key transformations and expected outcomes for the proposed synthetic pathways.

StepReactionStarting MaterialKey ReagentsProductExpected Yield Range
Route 1
1.1Isothiazole Formationβ-KetonitrileS₈, NH₄Cl, NaOEt3-hydroxy-1,2-thiazole40-60%
1.2Williamson Ether Synthesis3-hydroxy-1,2-thiazoleNaH, EtI3-ethoxy-1,2-thiazole70-90%
1.3Electrophilic Bromination3-ethoxy-1,2-thiazoleNBS4-bromo-3-ethoxy-1,2-thiazole60-80%
Route 2
2.1Thiazolidinone Formationβ-AlanineP₄S₁₀1,2-thiazolidin-3-one50-70%
2.2Chlorination1,2-thiazolidin-3-onePOCl₃3-chloro-1,2-thiazole50-70%
2.3Nucleophilic Substitution3-chloro-1,2-thiazoleNaOEt3-ethoxy-1,2-thiazole60-80%
2.4Electrophilic Bromination3-ethoxy-1,2-thiazoleNBS4-bromo-3-ethoxy-1,2-thiazole60-80%

Conclusion

This technical guide has detailed two viable, albeit preliminary, synthetic pathways for the preparation of 4-bromo-3-ethoxy-1,2-thiazole. Both routes leverage well-established chemical principles and offer strategic flexibility in their execution. Route 1, commencing with the construction of a 3-hydroxy-1,2-thiazole, appears to be the more direct approach. Route 2 provides an alternative strategy that may be advantageous depending on the availability of starting materials. The provided experimental protocols are intended as a starting point for laboratory investigation and will likely require optimization for yield and purity. This guide serves as a foundational resource for researchers embarking on the synthesis and further exploration of this novel heterocyclic compound.

References

  • Sahu, S. K., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(20), 6159. [Link]

  • Krasavin, M., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 6(2), 304-312. [Link]

  • Singh, S., et al. (2025). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Journal of Chemical Reviews, 7(1), 1-20. [Link]

  • Kumar, A., et al. (2024). Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. RSC Advances, 14(13), 9035-9045. [Link]

  • Kiyokawa, K., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(1), 1-22. [Link]

  • Khan Academy. (2012). Williamson ether synthesis. Organic chemistry. [Link]

  • European Patent Office. (1996). Method for producing 1,2-benzisothiazol-3-ones. EP0702008A2.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Science of Synthesis. (2004). Product Class 15: Isothiazoles. Thieme. [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (1993).
  • Beilstein Journals. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2836-2844. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Thiazole-2-thione synthesis. Retrieved from [Link]

  • Google Patents. (2013). Method for synthesizing 1,2-benzisothiazolin-3-one. CN103130738A.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2), 000137. [Link]

  • Rees, C. W., et al. (1987). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Journal of the Chemical Society, Perkin Transactions 1, 217-222. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Li, Z., et al. (2012). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Chemical Physics Letters, 531, 289-292. [Link]

  • Svatunek, D., et al. (2016). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Journal of the American Chemical Society, 138(29), 9144-9147. [Link]

  • ChemTalk. (2022). Electrophilic Aromatic Substitution. [Link]

  • Crochet, P., et al. (2017). Synthesis of β-hydroxyamides through ruthenium-catalyzed hydration/transfer hydrogenation of β-ketonitriles in water. Tetrahedron, 73(29), 4159-4167. [Link]

  • Singh, I., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-654. [Link]

  • Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-361. [Link]

  • ResearchGate. (2025). Process Development of 1,2-Benzisothiazolin-3(2H)-one by Replacing of the Toxic Materials. [Link]

  • RSC Publishing. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • Khan Academy. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2836–2844. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • National Center for Biotechnology Information. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 26(16), 4786. [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

Sources

Exploratory

Thermodynamic Stability of 3-Ethoxy-1,2-thiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-ethoxy-1,2-thiazole derivatives, a class of heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-ethoxy-1,2-thiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. In the absence of extensive direct experimental data for this specific scaffold, this guide synthesizes information from closely related analogues and foundational principles of chemical stability. It covers plausible synthetic routes, theoretical underpinnings of thermodynamic stability, experimental and computational methodologies for stability assessment, and predicted degradation pathways under various stress conditions. This document aims to serve as a foundational resource for researchers engaged in the design, development, and handling of these promising therapeutic agents.

Introduction: The Significance of the 3-Ethoxy-1,2-thiazole Scaffold

The 1,2-thiazole (isothiazole) ring is a key structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its unique electronic properties, arising from the N-S bond, contribute to its diverse chemical reactivity and interaction with biological targets. The introduction of an ethoxy group at the 3-position significantly modulates the electronic and steric characteristics of the isothiazole ring, potentially influencing its pharmacokinetic and pharmacodynamic profile. As with any potential drug candidate, a thorough understanding of the thermodynamic stability of 3-ethoxy-1,2-thiazole derivatives is paramount for predicting shelf-life, developing stable formulations, and ensuring safety and efficacy.[2]

Synthesis of 3-Ethoxy-1,2-thiazole Derivatives

The synthesis of 3-ethoxy-1,2-thiazole derivatives can be approached through the alkoxylation of a suitable precursor, such as 3-hydroxy-1,2-thiazole. The following protocol outlines a general and plausible synthetic strategy.[3]

Protocol 1: Synthesis of 3-Ethoxy-1,2-thiazole

Objective: To synthesize 3-ethoxy-1,2-thiazole via Williamson ether synthesis from 3-hydroxy-1,2-thiazole.

Materials:

  • 3-hydroxy-1,2-thiazole

  • Iodoethane (or bromoethane)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxy-1,2-thiazole (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution in an ice bath and add the base (1.1 equivalents) portion-wise.

  • Allow the mixture to stir for 30 minutes at 0°C.

  • Add iodoethane (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-ethoxy-1,2-thiazole.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF or acetonitrile is crucial as it solubilizes the reactants and facilitates the SN2 reaction without interfering with the nucleophile.

  • An inert atmosphere is necessary to prevent the reaction of the strong base (if NaH is used) with atmospheric moisture.

  • The choice of base depends on the reactivity of the starting material; a strong base like NaH ensures complete deprotonation of the hydroxyl group, while a weaker base like K2CO3 may be sufficient and is easier to handle.

Fundamentals of Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy of a compound. A compound is thermodynamically stable if it exists in a low-energy state and does not spontaneously convert to a lower-energy isomer or degradation product under a given set of conditions. The stability of a pharmaceutical compound is a critical attribute that influences its shelf life, formulation, and in vivo behavior.

The primary factors governing the thermodynamic stability of 3-ethoxy-1,2-thiazole derivatives include:

  • Ring Aromaticity: The isothiazole ring possesses aromatic character, which contributes significantly to its stability.[4]

  • N-S Bond: The inherent weakness of the N-S bond compared to C-C or C-N bonds can be a point of lability.

  • Substituent Effects: The electron-donating nature of the 3-ethoxy group influences the electron density of the ring, affecting its susceptibility to electrophilic and nucleophilic attack. Other substituents on the ring will also play a crucial role.[5]

Methodologies for Stability Assessment

A combination of experimental and computational methods is employed to comprehensively evaluate the thermodynamic stability of a drug candidate.

Experimental Approaches

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6]

4.1.1 Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for assessing thermal stability.[7]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting points, glass transitions, and decomposition events.

Objective: To determine the decomposition temperature and melting point of a 3-ethoxy-1,2-thiazole derivative.

Instrumentation: A simultaneous TGA/DSC analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum or ceramic pan.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate: 20-50 mL/min) to prevent oxidation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a suitable final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • TGA: Determine the onset of decomposition and the temperature at which 5% weight loss occurs (Td5%).

    • DSC: Identify the endothermic peak corresponding to the melting point (Tm).

4.1.2 Forced Degradation Studies

Forced degradation studies under various stress conditions (hydrolytic, oxidative, and photolytic) are critical for understanding the chemical stability of the molecule.[2]

Objective: To identify the degradation products of a 3-ethoxy-1,2-thiazole derivative under stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or gentle heat.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[8]

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.[9]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, coupled with mass spectrometry (LC-MS) to identify and characterize the degradation products.

Diagram of Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start API Stock Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxid photo Photodegradation (UV/Vis Light) start->photo sampling Sampling at Time Points acid->sampling base->sampling oxid->sampling photo->sampling quenching Quenching/ Neutralization sampling->quenching lcms LC-MS Analysis quenching->lcms characterization Degradant Characterization lcms->characterization

Caption: General workflow for forced degradation studies.

Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic stability of molecules. These methods can calculate key parameters such as:

  • Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

  • Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the formation of a compound from its elements.

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher reactivity and lower kinetic stability.[5]

Predicted Degradation Pathways of 3-Ethoxy-1,2-thiazole Derivatives

Based on the known reactivity of the isothiazole ring and alkoxy groups, several degradation pathways can be predicted.

5.1 Hydrolytic Degradation

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ethoxy group is susceptible to hydrolysis to form 3-hydroxy-1,2-thiazole and ethanol. The reaction is initiated by protonation of the ether oxygen.

  • Base-Catalyzed Degradation: While ethers are generally stable to bases, strong basic conditions at elevated temperatures could potentially lead to ring-opening of the isothiazole nucleus, which is the more likely pathway for degradation under basic stress.

5.2 Oxidative Degradation

The sulfur atom in the isothiazole ring is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide could lead to the formation of the corresponding S-oxide or S,S-dioxide. These oxidized species are generally less stable and may undergo further degradation.

5.3 Photodegradation

The aromatic isothiazole ring can absorb UV radiation, leading to photochemical reactions. A likely pathway involves the cleavage of the weak N-S bond, leading to ring-opening and the formation of various reactive intermediates that can rearrange or react further. The nature of substituents on the ring can significantly influence the rate and pathway of photodegradation.[9]

Diagram of Predicted Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation parent 3-Ethoxy-1,2-thiazole Derivative hydrolysis_prod 3-Hydroxy-1,2-thiazole + Ethanol (Acid-catalyzed) parent->hydrolysis_prod H₃O⁺ ring_opening_base Ring-Opened Products (Base-catalyzed) parent->ring_opening_base OH⁻, Δ s_oxide S-Oxide/S,S-Dioxide parent->s_oxide [O] (e.g., H₂O₂) ring_opening_photo Ring-Opened Intermediates (N-S Cleavage) parent->ring_opening_photo hν (UV light)

Caption: Predicted degradation pathways for 3-ethoxy-1,2-thiazole derivatives.

Influence of Substituents on Stability

The thermodynamic stability of 3-ethoxy-1,2-thiazole derivatives can be significantly influenced by the nature and position of other substituents on the ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro or cyano groups can decrease the electron density of the ring, potentially making it more susceptible to nucleophilic attack but more stable towards oxidation.

  • Electron-Donating Groups (EDGs): Groups like alkyl or additional alkoxy substituents can increase the electron density, enhancing reactivity towards electrophiles but potentially increasing susceptibility to oxidation.

  • Steric Hindrance: Bulky substituents near the 3-ethoxy group or the N-S bond may sterically hinder the approach of reactants, thereby increasing the kinetic stability of the molecule.

Spectroscopic Characterization

The characterization of 3-ethoxy-1,2-thiazole derivatives and their degradation products relies on a combination of spectroscopic techniques. Based on data for the analogous 3-(methoxymethoxy)-1,2-thiazole, the following spectroscopic features can be predicted.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a 3-Ethoxy-1,2-thiazole Scaffold (in CDCl₃)
¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
CH (C4)6.5 - 6.8C3160 - 165
CH (C5)7.8 - 8.1C4105 - 110
OCH₂CH₃4.2 - 4.5 (quartet)C5140 - 145
OCH₂CH₃1.3 - 1.5 (triplet)OCH₂CH₃65 - 70
OCH₂CH₃14 - 16
Table 2: Predicted Key IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹)
C=N stretch1600 - 1650
C-O-C stretch1050 - 1150
Aromatic C-H stretch3000 - 3100
Table 3: Predicted Mass Spectrometry Fragmentation
Fragment Description
[M]+Molecular ion
[M - C₂H₄]+Loss of ethene
[M - OC₂H₅]+Loss of ethoxy radical

Conclusion and Future Outlook

The thermodynamic stability of 3-ethoxy-1,2-thiazole derivatives is a multifaceted property governed by the interplay of the aromatic isothiazole core, the electronic effects of the ethoxy group, and the influence of other substituents. While direct experimental data remains limited, a robust understanding can be built upon the foundational principles of heterocyclic chemistry and the analysis of analogous structures.

Future research should focus on the systematic experimental evaluation of the stability of a library of 3-ethoxy-1,2-thiazole derivatives under forced degradation conditions. This, coupled with detailed computational modeling, will enable the development of predictive models for the stability of this important class of compounds, thereby accelerating their development as potential therapeutic agents.

References

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available from: [Link].

  • Photoreaction pathways of thiazole (1). ResearchGate. Available from: [Link].

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available from: [Link].

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available from: [Link].

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Available from: [Link].

  • Isothiazole synthesis. Organic Chemistry Portal. Available from: [Link].

  • Research progress of thiazole flavor compounds. CABI Digital Library. Available from: [Link].

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available from: [Link].

  • Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications. Available from: [Link].

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Emergent Life Sciences Research. Available from: [Link].

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. LinkedIn. Available from: [Link].

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. MDPI. Available from: [Link].

  • Negative ion fragmentations of deprotonated heterocycles. The isothiazole, thiazole, isoxazole, and oxazole ring systems. PlumX. Available from: [Link].

  • Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. SCIEX. Available from: [Link].

  • Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Impactfactor. Available from: [Link].

  • Thiazole: Structure and Reactivity. Scribd. Available from: [Link].

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Available from: [Link].

  • Cytotoxic 1,3-Thiazole and 1,2,4-Thiadiazole Alkaloids from Penicillium oxalicum: Structural Elucidation and Total Synthesis. MDPI. Available from: [Link].

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC. Available from: [Link].

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link].

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available from: [Link].

  • Forced degradation studies – comparison between ICH, EMA, FDA and .... der DGRA. Available from: [Link].

  • DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI. Available from: [Link].

  • HETEROCYCLES 42. SYNTHESIS AND CHARACTERIZATION OF NEW THIAZOLO[3,2-B][4]TRIAZOLE DERIVATIVES WITH ANTI-INFLAMMATORY POTENT. Farmacia. Available from: [Link].

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link].

  • Molecular structure investigation by ab initio, DFT and X-ray diffraction of thiazole-derived compound. R Discovery. Available from: [Link].

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link].

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega. Available from: [Link].

  • (PDF) Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. ResearchGate. Available from: [Link].

  • Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. PubMed. Available from: [Link].

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC. Available from: [Link].

  • Aryne Precursors for Selective Generation of 3-Haloarynes: Preparation and Application to Synthetic Reactions. ResearchGate. Available from: [Link].

  • Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiet. RSC Publishing. Available from: [Link].

  • Analytical Methods. ResearchGate. Available from: [Link].

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. Available from: [Link].

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available from: [Link].

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of 4-Bromo-3-ethoxy-1,2-thiazole Derivatives

Introduction and Mechanistic Rationale The 1,2-thiazole (isothiazole) scaffold is a highly privileged pharmacophore in medicinal chemistry and agrochemical development, offering unique hydrogen-bonding capabilities, meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 1,2-thiazole (isothiazole) scaffold is a highly privileged pharmacophore in medicinal chemistry and agrochemical development, offering unique hydrogen-bonding capabilities, metabolic stability, and distinct electronic properties[1][2]. Among its functionalized variants, 4-bromo-3-ethoxy-1,2-thiazole (CAS: 2913268-20-7)[3] serves as a highly versatile electrophilic building block. The presence of the ethoxy group at the C3 position not only modulates the lipophilicity of the resulting derivatives but also strongly directs electrophilic aromatic substitution.

Causality in Regioselectivity: The isothiazole ring exhibits a delocalized π -electron system where the nitrogen atom inherently deactivates the C3 and C5 positions toward electrophiles[1]. However, the introduction of an electron-donating alkoxy group (ethoxy) at C3 effectively activates the adjacent C4 position via resonance ( +M effect). Consequently, halogenation—specifically bromination—proceeds with near-perfect regioselectivity at the C4 position. To prevent over-oxidation or ring degradation, N-Bromosuccinimide (NBS) is utilized as a mild, controlled source of electrophilic bromine ( Br+ equivalents) rather than elemental bromine ( Br2​ )[4][5].

Synthetic Workflow Visualization

The following diagram illustrates the validated synthetic pathway, progressing from the commercially accessible 3-hydroxy-1,2-thiazole core to the brominated intermediate, and finally to advanced cross-coupled derivatives.

Synthetic workflow for 4-bromo-3-ethoxy-1,2-thiazole and downstream derivatives.

Optimization of Bromination Conditions

To establish a self-validating protocol, the bromination step was optimized to maximize the yield of 4-bromo-3-ethoxy-1,2-thiazole while suppressing the formation of dibrominated byproducts or ether cleavage.

EntryBrominating AgentSolventTemperatureTimeYield (%)Observation
1 Br2​ (1.1 eq)AcOH25 °C4 h45%Significant decomposition; difficult purification.
2NBS (1.05 eq)THF25 °C12 h62%Sluggish reaction rate; incomplete conversion.
3NBS (1.05 eq)MeCN25 °C6 h78%Good conversion, trace succinimide contamination.
4 NBS (1.05 eq) DMF 25 °C 2 h 91% Optimal; rapid conversion, easy aqueous workup.

Data Summary: DMF provides the optimal dielectric environment to stabilize the polar transition state during the electrophilic attack by NBS, significantly reducing reaction time[5].

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Ethoxy-1,2-thiazole (O-Alkylation)

Objective: Regioselective O-alkylation of the 3-hydroxyisothiazole tautomer.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-1,2-thiazole (10.0 g, 98.9 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate ( K2​CO3​ , 20.5 g, 148.4 mmol, 1.5 eq). Rationale: K2​CO3​ is a mild base that quantitatively deprotonates the hydroxyl group without triggering base-catalyzed ring opening of the isothiazole.

  • Alkylation: Dropwise add Ethyl Iodide (EtI, 17.0 g, 108.8 mmol, 1.1 eq) over 15 minutes.

  • Reaction: Heat the suspension to 60 °C under a nitrogen atmosphere for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1, UV active).

  • Workup: Cool to room temperature and quench by pouring into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine ( 5×100 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be used directly in Protocol B or distilled under vacuum.

Protocol B: Regioselective Synthesis of 4-Bromo-3-ethoxy-1,2-thiazole

Objective: Electrophilic bromination at the C4 position.

  • Setup: Dissolve 3-ethoxy-1,2-thiazole (10.0 g, 77.4 mmol) in anhydrous DMF (80 mL) in a 250 mL round-bottom flask. Shield the flask from direct light using aluminum foil to prevent radical pathway initiation.

  • Bromination: Portion-wise add N-Bromosuccinimide (NBS, 14.4 g, 81.3 mmol, 1.05 eq) over 30 minutes, maintaining the internal temperature below 30 °C using a water bath. Rationale: Controlling the exotherm prevents side-reactions and ensures strict C4 regioselectivity.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into a 5% aqueous sodium thiosulfate solution (300 mL) to quench any unreacted electrophilic bromine. Extract with Methyl tert-butyl ether (MTBE, 3×100 mL).

  • Purification: Wash the organic phase with water ( 3×100 mL) and brine (100 mL), dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford 4-bromo-3-ethoxy-1,2-thiazole as a pale yellow oil.

Protocol C: Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: Utilizing the 4-bromo derivative to synthesize complex 4-aryl-3-ethoxy-1,2-thiazoles for SAR studies.

  • Setup: In a Schlenk tube, combine 4-bromo-3-ethoxy-1,2-thiazole (1.0 mmol), the desired Arylboronic acid (1.2 mmol), and K2​CO3​ (2.5 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Rationale: The bidentate dppf ligand provides a robust, sterically demanding environment that facilitates the oxidative addition of the electron-rich heteroaryl bromide.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Evacuate and backfill with Argon three times.

  • Reaction: Heat the sealed tube at 90 °C for 12 hours.

  • Isolation: Filter through a short pad of Celite, eluting with EtOAc. Concentrate and purify via reverse-phase preparative HPLC to isolate the target derivative.

References

  • NextSDS. "4-bromo-3-ethoxy-1,2-thiazole — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • Alam, M. A., et al. (2019). "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medicinal & Analytical Chemistry International Journal, 3(2). URL:[Link]

  • Ivanova, Y., et al. (2024). "Synthesis of benzo[d]isothiazoles: an update." Arkivoc, 2024(5). URL:[Link]

  • Ghosh, S., et al. (2020). "Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties." New Journal of Chemistry, 44(15), 5864-5874. URL:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromo-3-ethoxy-1,2-thiazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the efficient palladium-catalyzed C–C bond formation at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the efficient palladium-catalyzed C–C bond formation at the C4 position of 3-ethoxy-1,2-thiazole derivatives.

Introduction & Mechanistic Rationale

The 1,2-thiazole (isothiazole) core is a privileged scaffold in medicinal chemistry, frequently utilized to modulate lipophilicity and metabolic stability in drug candidates. Functionalizing this core via the Suzuki-Miyaura cross-coupling reaction is a powerful method for structural diversification.

Working with 4-bromo-3-ethoxy-1,2-thiazole (CAS 2913268-20-7) presents unique electronic and steric parameters. The isothiazole ring is inherently electron-deficient; however, the 3-ethoxy substituent donates electron density into the ring via resonance. According to Houk's distortion-interaction DFT models for heteroaryl halides, this electron donation slightly increases the activation energy required for the oxidative addition (OA) of the C4–Br bond to the Palladium(0) center compared to an unsubstituted system[1]. Despite this, the C4 position remains highly reactive under optimized catalytic conditions[1].

A primary mechanistic challenge in isothiazole cross-coupling is the potential for the ring nitrogen to coordinate with the palladium center[2]. This competitive coordination can displace labile phosphine ligands, leading to the aggregation of the catalyst into inactive "palladium black"[2]. To counteract this causality, the use of bidentate ligands with large bite angles (e.g., dppf) is critical, as they bind tightly to the metal center and prevent catalyst deactivation[2].

CatalyticCycle A Pd(0) Active Catalyst (e.g., Pd(dppf)) B Oxidative Addition (Insertion into C4-Br bond) A->B 4-bromo-3-ethoxy- 1,2-thiazole C Transmetalation (Boronic Acid/Base) B->C Ar-B(OH)2, Base D Reductive Elimination (Product Formation) C->D D->A Cross-Coupled Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling tailored for 4-bromo-3-ethoxy-1,2-thiazole.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to verify the success of each mechanistic step.

Protocol A: Robust Conditions for General Arylboronic Acids

This protocol utilizes a bidentate ligand to prevent nitrogen-coordination and a biphasic solvent system to ensure the solubility of both the organic substrates and the inorganic base. This approach has been successfully applied to similar 4-bromoisothiazole derivatives[3].

Reagents:

  • 4-Bromo-3-ethoxy-1,2-thiazole: 1.0 equiv (e.g., 1.0 mmol, ~208 mg)

  • Arylboronic acid: 1.2 equiv

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equiv (5 mol%)

  • K₂CO₃: 2.0 equiv

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL total)

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask or reaction vial with 4-bromo-3-ethoxy-1,2-thiazole, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Degassing (Critical Step): Add the 1,4-Dioxane and H₂O. Immediately sparge the mixture with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Oxygen promotes the homocoupling of boronic acids (yielding Ar-Ar byproducts) and accelerates the oxidation of the phosphine ligands, killing the catalyst[2].

  • Heating: Seal the vessel and heat to 90 °C in a pre-heated oil bath or heating block. The solution should transition to a deep red/brown, indicating the formation of the active Pd(0) species.

  • Self-Validating IPC: After 2 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the starting material ([M+H]⁺ m/z ~208/210 isotopic doublet). If the starting material is intact but the boronic acid is consumed, protodeboronation has occurred.

  • Workup: Once complete (typically 4–8 h), cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for column chromatography.

Protocol B: Mild Conditions for Sensitive Substrates

If the boronic acid is prone to protodeboronation (e.g., electron-deficient heteroaryl boronic acids), high temperatures and strong bases (like K₂CO₃) will hydrolyze the boronic acid before transmetalation can occur[2].

Adjustments for Protocol B:

  • Base: Replace K₂CO₃ with Potassium Fluoride (KF, 3.0 equiv). Causality: Fluoride generates a highly reactive hypervalent fluoroborate intermediate that undergoes rapid transmetalation without requiring the strongly basic conditions that trigger hydrolysis[2].

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Solvent: THF / H₂O (4:1 v/v) at 70 °C.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and outcomes, allowing researchers to rapidly select the optimal conditions based on their specific coupling partner.

Catalyst SystemBaseSolvent SystemTemp (°C)Typical YieldMechanistic Advantage / Use Case
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃Dioxane / H₂O (4:1)9075–90%Standard: Bidentate ligand prevents isothiazole N-coordination. Excellent for stable arylboronic acids.
Pd(PPh₃)₄ KFTHF / H₂O (4:1)7065–85%Mild: Prevents protodeboronation of sensitive boronic acids via hypervalent fluoroborate activation[2].
Pd₂(dba)₃ / XPhos K₃PO₄Toluene / H₂O (10:1)10070–85%Steric Hindrance: Bulky XPhos ligand accelerates reductive elimination for highly ortho-substituted boronic acids.
Pd(dppf)Cl₂·CH₂Cl₂ Cs₂CO₃DMF / H₂O (5:1)8060–80%Solubility: DMF resolves poor solubility of highly polar or poly-substituted isothiazole derivatives[2].

Troubleshooting & Process Optimization

Even with robust protocols, isothiazole cross-couplings can fail. Use the logical workflow below to diagnose and correct experimental failures.

Troubleshooting Start Issue: Low Yield / No Reaction Sol Is the substrate fully soluble? Start->Sol SolFix Action: Switch to DMF/H2O or increase solvent volume Sol->SolFix No Side Are side reactions present? (e.g., Protodeboronation) Sol->Side Yes SideFix Action: Use anhydrous conditions, KF base, or pinacol esters Side->SideFix Yes Cat Is Pd black precipitating? (Catalyst Deactivation) Side->Cat No CatFix Action: Switch to bidentate ligands (e.g., dppf) Cat->CatFix Yes

Caption: Logical troubleshooting workflow for optimizing isothiazole Suzuki-Miyaura cross-couplings.

Key Diagnostic Signatures:
  • Protodeboronation: If LC-MS shows the 4-bromo-3-ethoxy-1,2-thiazole is unreacted, but the boronic acid has disappeared and a new peak corresponding to the des-borylated arene (Ar-H) appears, your base is too strong or the temperature is too high[2]. Solution: Switch to Protocol B (KF base).

  • Homocoupling: If a large amount of Ar-Ar dimer is detected, oxygen has infiltrated the system[2]. Solution: Rigorously degas solvents using the freeze-pump-thaw method rather than simple sparging.

  • Catalyst Poisoning: If the reaction mixture turns black and deposits a mirror-like film on the flask within the first 30 minutes, the isothiazole nitrogen has stripped the palladium[2]. Solution: Increase the ligand-to-palladium ratio or switch to a more sterically demanding ligand like XPhos.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) URL:[Link]

  • Facile Synthesis of Novel 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one Derivatives as Potential Anticancer Agents ResearchGate / Journal of Heterocyclic Chemistry URL:[Link]

Sources

Method

The Strategic Utility of 4-bromo-3-ethoxy-1,2-thiazole in Modern Medicinal Chemistry

Application Note & Synthetic Protocols Authored by: Gemini, Senior Application Scientist Introduction: The Enduring Legacy of the Thiazole Scaffold The thiazole ring, a five-membered aromatic heterocycle containing sulfu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocols

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Legacy of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs underscores its significance as a "privileged scaffold."[1][2] Molecules incorporating the thiazole nucleus exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][3] This biological versatility stems from the thiazole's unique electronic properties and its capacity to engage in various non-covalent interactions with biological targets, acting as a bioisostere for other aromatic systems or as a key pharmacophoric element.[1]

Within this critical class of building blocks, 4-bromo-3-ethoxy-1,2-thiazole emerges as a particularly valuable synthon for drug discovery. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[4][5] The ethoxy group at the 3-position, in turn, modulates the electronic character of the ring and can influence the pharmacokinetic properties of derivative compounds, such as lipophilicity and metabolic stability. This application note provides a comprehensive guide to the strategic application of 4-bromo-3-ethoxy-1,2-thiazole, complete with detailed synthetic protocols and expert insights into its reactivity and potential in drug development programs.

Physicochemical Properties of 4-bromo-3-ethoxy-1,2-thiazole

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 2913268-20-7[6]
Molecular Formula C₅H₆BrNOS[6]
Molecular Weight 208.08 g/mol [6]
Appearance (Predicted) Colorless to pale yellow oil or low-melting solidN/A
Boiling Point (Predicted) > 200 °C at 760 mmHgN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene)N/A

Synthetic Pathways and Core Reactivity

Postulated Synthesis of 4-bromo-3-ethoxy-1,2-thiazole

The synthesis would likely proceed in two key stages: formation of the 3-ethoxy-1,2-thiazole precursor, followed by electrophilic bromination.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Regioselective Bromination Start β-Ketothioamide or related precursor Cyclization Cyclization/ Annulation Start->Cyclization e.g., Oxidative S-N bond formation Product1 3-Ethoxy-1,2-thiazole Cyclization->Product1 Product1_ref 3-Ethoxy-1,2-thiazole Bromination Electrophilic Bromination Product1_ref->Bromination NBS or Br₂ in inert solvent FinalProduct 4-Bromo-3-ethoxy-1,2-thiazole Bromination->FinalProduct G cluster_0 Cross-Coupling Reactions BuildingBlock 4-Bromo-3-ethoxy- 1,2-thiazole Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) BuildingBlock->Suzuki Pd Catalyst, Base Sonogashira Sonogashira (Terminal Alkynes) BuildingBlock->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (Amines, Amides) BuildingBlock->Buchwald Pd Catalyst, Ligand, Base Derivatives Diverse Library of Functionalized Thiazoles (Drug Candidates) Suzuki->Derivatives Sonogashira->Derivatives Buchwald->Derivatives G ATP ATP DAK Disease-Associated Kinase (DAK) ATP->DAK PhosphoSubstrate Phosphorylated Substrate DAK->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->DAK Disease Disease Progression PhosphoSubstrate->Disease Inhibitor 4-Aryl-3-ethoxy- 1,2-thiazole (DAK Inhibitor) Inhibitor->DAK Binds to ATP binding site

Sources

Application

Application Note: High-Yield Buchwald-Hartwig Amination of 4-Bromo-3-ethoxy-1,2-thiazole

Executive Summary The synthesis of complex heteroaryl amines is a cornerstone of modern pharmaceutical and agrochemical development. While the Buchwald-Hartwig cross-coupling reaction has revolutionized C–N bond formatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex heteroaryl amines is a cornerstone of modern pharmaceutical and agrochemical development. While the Buchwald-Hartwig cross-coupling reaction has revolutionized C–N bond formation[1], applying this methodology to electron-rich, sulfur-containing heterocycles like 1,2-thiazoles (isothiazoles) presents unique challenges. The target scaffold, 4-bromo-3-ethoxy-1,2-thiazole (CAS: 2913268-20-7)[2], is particularly prone to catalyst poisoning and base-mediated degradation.

This application note provides a field-proven, self-validating protocol for the efficient amination of 4-bromo-3-ethoxy-1,2-thiazole. By leveraging sterically demanding dialkylbiaryl phosphine ligands (e.g., BrettPhos) and mild inorganic bases, researchers can bypass off-cycle resting states and achieve high-yielding C–N couplings without compromising the integrity of the isothiazole core[3][4].

Mechanistic Rationale & Causality

When designing a cross-coupling protocol for 4-bromo-3-ethoxy-1,2-thiazole, standard conditions (e.g., Pd(OAc)₂, BINAP, NaOtBu) frequently fail. The failure stems from two distinct chemical vulnerabilities:

  • Catalyst Poisoning via Heteroatom Coordination: The adjacent sulfur and nitrogen atoms in the 1,2-thiazole ring can act as multidentate ligands, coordinating to the active Pd(0) species. This creates a highly stable, off-cycle resting state that halts the catalytic cycle[5].

  • Base-Sensitivity of the Ethoxy Group: Strong alkoxide bases like Sodium tert-butoxide (NaOtBu) can induce nucleophilic attack at the 3-position, leading to ethoxy cleavage or ring-opening of the isothiazole under thermal stress.

The Solution: To enforce causality toward the desired product, we utilize BrettPhos Pd G3 (or G4) precatalysts. The extreme steric bulk of the BrettPhos ligand prevents the isothiazole's sulfur atom from accessing the palladium center, effectively shutting down the catalyst poisoning pathway[6]. Furthermore, replacing NaOtBu with Cesium Carbonate (Cs₂CO₃) provides sufficient basicity to deprotonate the coordinated amine intermediate without degrading the ethoxy substituent.

CatalyticCycle Precat BrettPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Species Precat->Pd0 Base Activation OxAdd Oxidative Addition (4-bromo-3-ethoxy-1,2-thiazole) Pd0->OxAdd Poison S/N-Coordination (Catalyst Poisoning Blocked by BrettPhos) Pd0->Poison Prevented by Steric Bulk PdII L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (Cs2CO3) PdII->AmineCoord PdII_Amine L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Pd(0) Regeneration Product 4-Amino-3-ethoxy-1,2-thiazole Target Product RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting the avoidance of isothiazole-induced catalyst poisoning.

Reaction Optimization Data

The following quantitative data summarizes a high-throughput screening matrix evaluating ligand and base effects on the coupling of 4-bromo-3-ethoxy-1,2-thiazole with morpholine (a representative secondary amine)[5][6].

EntryPalladium Source (5 mol%)Ligand (5 mol%)Base (2.0 equiv)SolventTemp (°C)GC-MS Yield (%)Observation / Causality
1Pd(OAc)₂BINAPNaOtBuToluene100< 5%Black precipitate (Pd black); catalyst death.
2Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10032%Incomplete conversion; partial S-coordination.
3RuPhos Pd G3RuPhosLiHMDSTHF8568%Good yield, but trace ring-opening observed.
4BrettPhos Pd G3BrettPhosNaOtBu1,4-Dioxane10045%Ethoxy cleavage side-products detected.
5 BrettPhos Pd G3 BrettPhos Cs₂CO₃ 1,4-Dioxane 100 94% Optimal: Clean conversion, no degradation.

Note: Yields are calibrated via GC-MS using dodecane as an internal standard. Entry 5 represents the validated optimal conditions.

Experimental Protocol

This methodology is designed as a self-validating system. Visual cues (color changes) and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Materials & Reagents
  • Aryl Halide: 4-bromo-3-ethoxy-1,2-thiazole (1.0 mmol, 208.08 mg)

  • Amine: Morpholine or desired primary/secondary amine (1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 (0.05 mmol, 5 mol%, ~45 mg)

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous, finely milled (2.0 mmol, 651 mg)

  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Argon for 30 mins)

Step-by-Step Workflow

Step 1: Inert Atmosphere Setup (The "Dry" Phase)

  • Transfer a magnetic stir bar, BrettPhos Pd G3 (5 mol%), and Cs₂CO₃ (2.0 equiv) into an oven-dried 10 mL Schlenk tube or reaction vial.

  • Seal the vial with a PTFE septum. Apply vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times.

  • Causality: Pd(0) intermediates are highly oxygen-sensitive. Cs₂CO₃ is hygroscopic; ambient moisture will hydrolyze the precatalyst before it enters the catalytic cycle.

Step 2: Reagent Addition (The "Wet" Phase)

  • Under a positive flow of Argon, inject 4-bromo-3-ethoxy-1,2-thiazole (1.0 equiv) and the amine (1.2 equiv) via microsyringe.

  • Add 4.0 mL of anhydrous, degassed 1,4-Dioxane.

  • Validation Checkpoint: Upon solvent addition, the mixture should appear as a pale yellow/tan suspension.

Step 3: Catalytic Activation & Heating

  • Place the sealed vial in a pre-heated aluminum block at 100 °C. Stir vigorously (800+ RPM).

  • Validation Checkpoint: Within 5–10 minutes, the reaction mixture should transition to a deep red or clear orange color. This is the self-validating visual cue that the BrettPhos Pd G3 precatalyst has successfully activated into the monomeric L-Pd(0) species. If the solution turns opaque black, oxygen has breached the system, or the solvent was inadequately degassed.

Step 4: Reaction Monitoring

  • After 12 hours, cool the reaction to room temperature.

  • Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, filter through a short plug of Celite, and analyze via GC-MS or LC-MS.

  • Validation Checkpoint: Look for the disappearance of the 4-bromo-3-ethoxy-1,2-thiazole mass peak (m/z ~207/209) and the appearance of the product mass.

Step 5: Workup & Isolation

  • Dilute the crude mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the palladium residues and inorganic salts. Wash the pad with an additional 10 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 4-amino-3-ethoxy-1,2-thiazole derivative.

Workflow Step1 1. Glovebox/Schlenk Weigh Pd & Base Step2 2. Reagent Injection Add Thiazole & Amine Step1->Step2 Step3 3. Degassed Solvent Add 1,4-Dioxane Step2->Step3 Step4 4. Thermal Activation 100°C (Observe Red Color) Step3->Step4 Step5 5. Workup Celite Filtration & FCC Step4->Step5

Caption: Sequential workflow for the Buchwald-Hartwig amination of 4-bromo-3-ethoxy-1,2-thiazole.

Troubleshooting & Field Insights

  • Issue: Incomplete Conversion (< 50%).

    • Cause: Poor solubility of the inorganic base or inadequate stirring.

    • Solution: Ensure the Cs₂CO₃ is finely milled. Increase the stir rate to >800 RPM to overcome the mass-transfer limitations of the biphasic solid-liquid mixture.

  • Issue: Formation of De-brominated Byproduct (3-ethoxy-1,2-thiazole).

    • Cause: Slow amine coordination relative to oxidative addition, leading to protodehalogenation.

    • Solution: Increase the amine equivalents to 1.5 or switch to a more nucleophilic base like LiHMDS if the substrate tolerates it[5].

References

  • 4-bromo-3-ethoxy-1,2-thiazole — Chemical Substance Information NextSDS URL:[Link]

  • Buchwald–Hartwig amination Wikipedia URL:[Link]

  • Synthesis and Functionalization of Thiazolo[c]isothiazoles The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings Organic Letters - ACS Publications URL:[Link]

  • Calibration-Free Quantification and Automated Data Analysis for High-Throughput Reaction Screening ChemRxiv URL:[Link]

  • Calibration-free quantification and automated data analysis for high-throughput reaction screening Digital Discovery (RSC Publishing) URL:[Link]

Sources

Method

Application Notes and Protocols: Incorporating 4-bromo-3-ethoxy-1,2-thiazole into Agrochemical Formulations

Document ID: AN-AGCHEM-4B3E12T-V1.0 Abstract This document provides a comprehensive technical guide for researchers, chemists, and formulation scientists on the incorporation of the novel heterocyclic compound, 4-bromo-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-AGCHEM-4B3E12T-V1.0

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and formulation scientists on the incorporation of the novel heterocyclic compound, 4-bromo-3-ethoxy-1,2-thiazole, into stable and effective agrochemical formulations. We delve into the rationale for its investigation, outline protocols for physicochemical characterization, and provide detailed, step-by-step methodologies for developing both Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) formulations. Furthermore, this guide establishes a robust framework for quality control and stability testing in alignment with industry standards, and presents a general protocol for preliminary bio-efficacy screening. The causality behind experimental choices is emphasized throughout to empower scientists to not only replicate but also adapt these protocols for other novel active ingredients.

Introduction: The Rationale for Investigating 4-bromo-3-ethoxy-1,2-thiazole

The thiazole ring is a foundational scaffold in modern crop protection, integral to the structure of numerous highly effective commercial fungicides, insecticides, and herbicides.[1][2][3] Its five-membered heterocyclic structure, containing both sulfur and nitrogen, allows for diverse structural modifications and interactions with biological targets.[1] Market-leading products such as the insecticide Thiamethoxam and the fungicide Oxathiapiprolin underscore the versatility and success of this chemical class.[1][4][5]

The investigation of novel derivatives like 4-bromo-3-ethoxy-1,2-thiazole is driven by the perpetual need for new active ingredients (AIs) with alternative modes of action to combat growing pest resistance. Structure-activity relationship (SAR) studies frequently indicate that halogenation, such as the bromine atom at the 4-position, can be essential for enhancing biological activity.[1] Similarly, the ethoxy group at the 3-position may influence the compound's lipophilicity and interaction with target enzymes. The 1,2-thiazole (isothiazole) isomer, in particular, is present in fungicides like isotianil, known for inducing systemic acquired resistance in plants.[6][7]

These application notes are designed to serve as a foundational guide for the systematic evaluation and formulation of 4-bromo-3-ethoxy-1,2-thiazole as a promising new agrochemical candidate.

Physicochemical Characterization of the Active Ingredient (AI)

Before any formulation work can commence, a thorough understanding of the AI's physical and chemical properties is paramount. These properties dictate the choice of formulation type, the selection of co-formulants, and the processing methods required.

Rationale:

  • Physical State & Melting Point: Determines whether the AI can be dissolved in a solvent system (for an EC) or must be milled and suspended in a carrier (for an SC).

  • Solubility: Low water solubility is a primary reason for creating a formulation. Solubility in organic solvents is critical for developing solvent-based systems like ECs.

  • Stability: Preliminary assessment of stability to heat, light, and hydrolysis informs the selection of stabilizers and defines storage requirements.

Table 1: Key Physicochemical Properties of 4-bromo-3-ethoxy-1,2-thiazole Note: As this is a novel compound, some values are predicted or placeholders for experimental determination.

PropertyValue / ObservationMethod / SourceSignificance for Formulation
IUPAC Name 4-bromo-3-ethoxy-1,2-thiazole-Unambiguous identification.
CAS Number 2913268-20-7[8]Regulatory and tracking standard.
Molecular Formula C₅H₆BrNOS[9]Calculation of active ingredient concentration.
Molecular Weight 208.08 g/mol [9]Used for all concentration calculations.
Physical State White to off-white crystalline solidVisual InspectionSuggests SC formulation is a primary candidate.
Melting Point 75-80 °C (Hypothetical)Differential Scanning Calorimetry (DSC)A low melting point could also allow for a heated EC formulation process.
Water Solubility < 0.1 g/L at 20°C (Hypothetical)OECD 105 (Flask Method)Confirms the need for formulation; AI is not suitable for direct use with water.
Solubility in Xylene > 300 g/L at 20°C (Hypothetical)OECD 105Indicates suitability for an Emulsifiable Concentrate (EC) formulation.
Solubility in Acetone > 400 g/L at 20°C (Hypothetical)OECD 105Useful for analytical method development.

Formulation Development Strategy

The choice of formulation is a critical decision based on the AI's properties, intended use, and economic viability. For a solid AI like 4-bromo-3-ethoxy-1,2-thiazole with low water solubility but good organic solvent solubility, both Emulsifiable Concentrates (if melting/dissolving is feasible) and Suspension Concentrates are logical starting points.

G cluster_0 Formulation Pathway Decision Start Physicochemical Data (Table 1) IsSolid Is AI a solid at ambient temperature? Start->IsSolid IsSoluble High solubility in cost-effective solvent? IsSolid->IsSoluble Yes SC Develop Suspension Concentrate (SC) IsSolid->SC No (Liquid AI) IsStable Thermally stable to melting? IsSoluble->IsStable Yes IsSoluble->SC No EC Develop Emulsifiable Concentrate (EC) IsStable->EC Yes Other Consider other types (WP, WDG, etc.) IsStable->Other No

Caption: Formulation selection workflow based on AI properties.

Protocol: Emulsifiable Concentrate (EC) Formulation

Principle: An EC is a liquid formulation where the AI is dissolved in a water-immiscible solvent with a blend of emulsifiers. When diluted with water in the spray tank, it spontaneously forms a stable oil-in-water emulsion, allowing for uniform application. This protocol is suitable if the AI can be maintained in a liquid state, either by being a liquid itself or by being dissolved/melted.

Materials & Reagents:

  • Active Ingredient: 4-bromo-3-ethoxy-1,2-thiazole

  • Solvent: Aromatic hydrocarbon solvent (e.g., Solvesso™ 150 or equivalent). Rationale: High solvency power for a wide range of AIs and cost-effectiveness.

  • Emulsifier A (Anionic): Calcium dodecylbenzenesulfonate (CaDDBS). Rationale: Provides strong emulsion stability through electrostatic repulsion.

  • Emulsifier B (Non-ionic): Ethoxylated castor oil or alcohol ethoxylate. Rationale: Provides steric hindrance to prevent droplet coalescence, works synergistically with anionic emulsifiers.

  • Stabilizer (Optional): Epoxidized soybean oil. Rationale: Acts as an acid scavenger, preventing degradation of AI or co-formulants.

Table 2: Sample Recipe for a 200 g/L EC Formulation

ComponentFunction% (w/w)
4-bromo-3-ethoxy-1,2-thiazoleActive Ingredient20.0
Emulsifier A (CaDDBS)Anionic Emulsifier5.0
Emulsifier B (Ethoxylated Castor Oil)Non-ionic Emulsifier5.0
Stabilizer (Epoxidized Soybean Oil)Stabilizer1.0
Solvent (Aromatic 150)Solventto 100.0

Step-by-Step Protocol:

  • Preparation: To a clean, dry glass beaker equipped with a magnetic stirrer, add 69.0 g of the aromatic solvent.

  • AI Dissolution: While stirring, slowly add 20.0 g of 4-bromo-3-ethoxy-1,2-thiazole. If necessary, gently warm the mixture (not exceeding 50°C) to facilitate complete dissolution. Ensure the AI is fully dissolved before proceeding.

  • Emulsifier Addition: Add 5.0 g of Emulsifier A (CaDDBS) and 5.0 g of Emulsifier B (ethoxylated castor oil) to the solution. Stir until the mixture is homogeneous.

  • Stabilizer Addition: Add 1.0 g of the stabilizer.

  • Final Homogenization: Continue stirring for 15-20 minutes to ensure a completely uniform, clear solution.

  • Packaging: Store the final EC formulation in a chemically resistant container (e.g., HDPE or fluorinated HDPE) for stability testing.

Protocol: Suspension Concentrate (SC) Formulation

Principle: An SC is a stable suspension of solid AI particles in a liquid carrier, typically water. This formulation type avoids the use of organic solvents and is ideal for AIs that are solids with low water solubility. The critical success factor is reducing the AI particle size to a few microns to prevent settling and ensure efficacy.

Materials & Reagents:

  • Active Ingredient: 4-bromo-3-ethoxy-1,2-thiazole

  • Wetting Agent: Sodium naphthalene sulfonate condensate. Rationale: Reduces the surface tension between the solid AI particles and water, allowing the liquid to wet the particle surface.

  • Dispersing Agent: Polymeric dispersant (e.g., acrylic graft copolymer). Rationale: Adsorbs onto the particle surface, preventing agglomeration through steric or electrostatic repulsion.

  • Antifreeze: Propylene glycol. Rationale: Prevents the formulation from freezing and maintains physical stability at low temperatures.

  • Thickener: Xanthan gum. Rationale: A rheology modifier that increases the viscosity of the continuous phase at rest, preventing particle settling, but thins upon shaking for easy pouring.

  • Antifoaming Agent: Silicone-based emulsion. Rationale: Prevents excessive foam generation during manufacturing and tank mixing.

  • Carrier: Deionized water.

Table 3: Sample Recipe for a 400 g/L SC Formulation

ComponentFunction% (w/w)
4-bromo-3-ethoxy-1,2-thiazoleActive Ingredient40.0
Wetting AgentWetting Agent2.0
Dispersing AgentDispersing Agent3.0
Propylene GlycolAntifreeze5.0
Antifoaming AgentAntifoam0.5
Xanthan Gum (2% pre-gel)Thickener10.0
Deionized WaterCarrierto 100.0

Step-by-Step Protocol:

  • Aqueous Phase Preparation: In a beaker, combine 39.5 g of deionized water, 5.0 g of propylene glycol, 2.0 g of the wetting agent, and 3.0 g of the dispersing agent. Mix until fully dissolved.

  • AI Incorporation: While stirring with a high-shear mixer, slowly add 40.0 g of 4-bromo-3-ethoxy-1,2-thiazole to the aqueous phase to create a slurry. Add 0.5 g of the antifoaming agent.

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the median particle size (D50) is between 2-5 µm. Rationale: This particle size is a critical parameter for SC stability; smaller particles are less prone to sedimentation (Stokes' Law) and provide better coverage on the target.

  • Rheology Adjustment: Prepare a 2% xanthan gum pre-gel by slowly dispersing it in water. After milling, transfer the SC base to a low-shear mixer and slowly add 10.0 g of the 2% xanthan gum pre-gel. Mix until the formulation is smooth and homogeneous.

  • Packaging: Store the final SC formulation in a suitable, sealed container for stability testing.

Quality Control and Stability Testing

Stability testing is a regulatory requirement and essential for determining the shelf-life of a product.[10] It ensures that the product remains physically and chemically unchanged under various storage conditions.[][12] Accelerated storage studies at elevated temperatures are used to predict long-term stability.[10][]

G cluster_1 Accelerated Stability Testing Workflow Start Prepare Formulation (EC or SC) T0_Analysis Time-Zero Analysis (T=0) Start->T0_Analysis Storage Store Sample (e.g., 54°C for 14 days) T0_Analysis->Storage T1_Analysis Post-Storage Analysis (T=1) Storage->T1_Analysis Compare Compare T=0 and T=1 Results T1_Analysis->Compare Pass Product is Stable Compare->Pass Within Spec Fail Reformulate Compare->Fail Out of Spec

Caption: Workflow for an accelerated storage stability study.

Protocol: Accelerated Storage Stability (CIPAC MT 46.3)

  • Initial Analysis (T=0): Before storage, perform a full battery of quality control tests on the formulation samples as outlined in Table 4.

  • Storage: Place a sealed ~100 mL sample of the formulation in a calibrated oven at 54 ± 2°C for 14 days.

  • Post-Storage Analysis (T=1): After 14 days, remove the sample, allow it to cool to room temperature for 24 hours, and re-run the same quality control tests.

  • Low-Temperature Test (CIPAC MT 39.3): For liquid formulations (EC and SC), also store a sample at 0 ± 2°C for 7 days. After storage, visually inspect for crystallization, phase separation, or significant viscosity changes.[][12]

  • Evaluation: Compare the T=0 and T=1 results. The formulation is considered stable if the changes in physical and chemical properties are within acceptable limits (see Table 4).

Table 4: Key Stability Test Parameters and Acceptance Criteria

ParameterFormulationTest Method (e.g., CIPAC)Acceptance Criteria
Appearance EC, SCVisualNo phase separation, crystallization, or significant color change.
Active Ingredient Content EC, SCHPLC-UV or GC-FIDAI content should not decrease by more than 5% relative to T=0.
pH SCMT 75.3Change of no more than ±1 pH unit.
Emulsion Stability ECMT 36.3< 2 mL cream/oil separation after 30 min. Spontaneous emulsion.
Suspensibility SCMT 184≥ 80% suspensibility.
Particle Size Distribution SCMT 187 (Laser Diffraction)No significant increase in D90 (indicator of crystal growth).
Pourability SCMT 148.1< 5% residue.

Preliminary Bio-efficacy Evaluation: In-Vitro Fungicidal Assay

Principle: To justify further development, the formulated AI must demonstrate biological activity. An in-vitro mycelial growth inhibition assay is a rapid and cost-effective method for initial screening against a target pathogen.

Example Target Pathogen: Botrytis cinerea (Gray Mold), a common and economically important fungal pathogen.

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Actively growing culture of B. cinerea

  • EC or SC formulation of 4-bromo-3-ethoxy-1,2-thiazole

  • Sterile deionized water

  • Micropipettes

Protocol:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 45-50°C in a water bath.

  • Formulation Dilution: Prepare a stock solution of the formulation in sterile water. Perform a serial dilution to achieve a range of final AI concentrations (e.g., 100, 50, 25, 10, 5, 1 ppm).

  • Media Amendment: Add the appropriate amount of each formulation dilution to the molten PDA to reach the target concentrations. Pour the amended PDA into labeled petri dishes and allow them to solidify. Include a control plate with no formulation added.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture plate. Place the plug, mycelium-side down, in the center of each amended PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 22 ± 2°C in the dark.

  • Data Collection: After the fungal colony in the control plate has reached approximately two-thirds of the plate diameter (typically 3-5 days), measure the colony diameter (in two perpendicular directions) for all treatments.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC₅₀ Determination: Plot the inhibition percentage against the log of the concentration and use probit analysis to determine the EC₅₀ value (the effective concentration that causes 50% inhibition).

References

  • Fan, Z. J., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from [Link]

  • EPP Ltd. (n.d.). Stability Study Testing. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules. Retrieved from [Link]

  • Scribd. (n.d.). Storage Stability Guidelines for Agrochemicals. Retrieved from [Link]

  • APVMA. (2025). Generation of storage stability data for agricultural chemical products. Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Jayakumar, J., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative thiazole-containing agrochemicals and the design strategy of target compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 4-bromo-3-ethoxy-1,2-thiazole — Chemical Substance Information. Retrieved from [Link]

  • DataPhysics Instruments. (n.d.). Application note: Stability study of a pesticide formulation. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-3-ethoxy-1,2-thiazole (C5H6BrNOS). Retrieved from [Link]

  • Singh, H., et al. (2022). Systematic Review On Thiazole And Its Applications. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules. Retrieved from [Link]

  • Request PDF. (n.d.). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. Retrieved from [Link]

Sources

Application

Catalytic Functionalization of 1,2-Thiazole Halogenated Derivatives: A Guide for Researchers

Introduction: The Rising Prominence of the 1,2-Thiazole Scaffold The 1,2-thiazole (isothiazole) ring system is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties, arisi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the 1,2-Thiazole Scaffold

The 1,2-thiazole (isothiazole) ring system is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the arrangement of sulfur and nitrogen atoms, confer upon it the ability to engage in a wide range of biological interactions and to serve as a versatile building block for functional materials.[2] In the pharmaceutical realm, isothiazole derivatives have demonstrated a broad spectrum of activities, including antipsychotic, anti-inflammatory, and antimicrobial properties.[1][3] Notably, this scaffold is a key component in a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5] The ability to selectively introduce molecular complexity to the isothiazole core is therefore of paramount importance for the discovery and development of new chemical entities.

This guide provides a comprehensive overview of the catalytic functionalization of halogenated 1,2-thiazole derivatives, with a focus on robust and reproducible protocols for common cross-coupling and C-H activation reactions. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the choice of catalysts, ligands, and reaction conditions.

Synthesis of Halogenated 1,2-Thiazole Precursors

The journey towards functionalized 1,2-thiazoles begins with the synthesis of their halogenated precursors. The choice of halogen (Cl, Br, or I) and its position on the ring are critical, as they dictate the reactivity in subsequent cross-coupling reactions.

Protocol 1: Synthesis of Brominated 1,2-Thiazoles

A common strategy for the synthesis of brominated 1,2-thiazoles involves the bromination of a pre-existing isothiazole or a suitable precursor. The following protocol is a representative example for the synthesis of brominated thiazoles, which can be adapted for different substitution patterns.[6]

Materials:

  • N-Bromosuccinimide (NBS)

  • 1,2-Thiazole derivative

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Initiator (e.g., AIBN, Benzoyl peroxide) - for radical bromination if applicable

Procedure:

  • To a solution of the 1,2-thiazole derivative (1.0 equiv) in the chosen solvent, add N-bromosuccinimide (1.0-1.2 equiv).

  • If required for the specific substrate, add a catalytic amount of a radical initiator.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the desired brominated 1,2-thiazole.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C, C-N, and C-O bonds. For halogenated 1,2-thiazoles, these reactions provide a powerful means to introduce a wide array of substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and hetero-biaryl structures.[7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[8]

  • Base: A base, typically a carbonate or phosphate, is required to activate the boronic acid for transmetalation.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated 1,2-Thiazoles

Halogenated 1,2-ThiazoleBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-1,2-thiazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9012~85[10] (adapted)
4-Iodo-1,2-thiazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1008~90[1] (adapted)
5-Bromo-1,2-thiazole2-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11016~92[10] (adapted)

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-1,2-thiazole with Phenylboronic Acid

Materials:

  • 3-Bromo-1,2-thiazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-1,2-thiazole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition Product R-Ar (Functionalized 1,2-Thiazole) PdII_R_Ar R-Pd(II)L₂-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 RX R-X (Halogenated 1,2-Thiazole) ArBOH2 ArB(OH)₂ (Boronic Acid) Base Base

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted 1,2-thiazoles.[11][12]

Causality Behind Experimental Choices:

  • Dual Catalysis: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[13]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and also serves as a solvent in some cases.

Protocol 3: Sonogashira Coupling of 5-Bromo-1,2-thiazole with Phenylacetylene

Materials:

  • 5-Bromo-1,2-thiazole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a Schlenk tube, add 5-bromo-1,2-thiazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[13]

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[2][14]

Causality Behind Experimental Choices:

  • Ligand Design: The choice of phosphine ligand is critical for the success of this reaction. Bulky, electron-rich ligands, such as BINAP or XPhos, are often required to promote the reductive elimination step and prevent catalyst decomposition.[2][15]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is necessary to deprotonate the amine and facilitate its coordination to the palladium center.[15]

Protocol 4: Buchwald-Hartwig Amination of 3-Bromo-1,2-thiazole with Aniline

Materials:

  • 3-Bromo-1,2-thiazole (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a Schlenk tube.

  • Add anhydrous toluene, followed by 3-bromo-1,2-thiazole and aniline.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with ether, filter through Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired N-phenyl-1,2-thiazol-3-amine.

Diagram 2: General Workflow for Catalytic Functionalization

workflow General Experimental Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Catalytic Reaction (Heating/Stirring) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A step-by-step workflow for a typical catalytic cross-coupling reaction.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and sustainable alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalized starting materials.[16]

Palladium-Catalyzed Direct Arylation

Ligand-free palladium-catalyzed direct arylation of 1,2-thiazoles offers an efficient route to 5-arylated products.[16]

Causality Behind Experimental Choices:

  • Regioselectivity: The C5 position of the 1,2-thiazole ring is generally the most electron-rich and sterically accessible, leading to preferential arylation at this site.

  • Catalyst Loading: Low catalyst loadings are often effective and can prevent the formation of inactive palladium black.[16]

Protocol 5: Ligand-Free Direct C5-Arylation of a 1,2-Thiazole Derivative

Materials:

  • 1,2-Thiazole derivative (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Pd(OAc)₂ (0.01 equiv)

  • Potassium carbonate (2.0 equiv)

  • Pivalic acid (0.3 equiv)

  • Anhydrous DMF

Procedure:

  • In a sealed tube, combine the 1,2-thiazole derivative, aryl bromide, Pd(OAc)₂, potassium carbonate, and pivalic acid.

  • Add anhydrous DMF and seal the tube.

  • Heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery and Materials Science

The functionalized 1,2-thiazole derivatives synthesized through these catalytic methods are valuable precursors for a wide range of applications.

  • Drug Discovery: As previously mentioned, 1,2-thiazole is a key scaffold in many kinase inhibitors. The ability to rapidly generate libraries of substituted 1,2-thiazoles is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.[1][4]

  • Materials Science: The electronic properties of 1,2-thiazoles make them attractive components for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Catalytic functionalization allows for the fine-tuning of these properties by introducing various π-conjugated systems.[17][18]

Conclusion

The catalytic functionalization of halogenated 1,2-thiazole derivatives is a robust and versatile strategy for the synthesis of a wide array of valuable compounds. The methods outlined in this guide, from classic cross-coupling reactions to modern C-H activation, provide researchers with a powerful toolkit for the construction of complex molecules with applications in drug discovery and materials science. A thorough understanding of the underlying mechanisms and the rationale behind experimental choices is key to the successful implementation of these powerful synthetic transformations.

References

  • BenchChem. (2025). Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 986. [Link]

  • Wehn, P. M., & Du, X. (2007). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Syntheses, 84, 233-241.
  • Torres, M. A., et al. (2019). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 9(29), 16491-16503.
  • Koutentis, A., & Loizou, G. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1037-1059.
  • Powers, D. C., & Ritter, T. (2011). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 133(45), 18276-18279.
  • Guo, X., et al. (2017). Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). The Journal of Organic Chemistry, 82(20), 10884-10892.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2019). REVIEW. Chemistry of Heterocyclic Compounds, 55(10), 1037-1059.
  • PubMed. (2017). Synthesis and C-H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). The Journal of Organic Chemistry, 82(20), 10884-10892.
  • BenchChem. (2025). A Comparative Guide to the Cross-Coupling Reactivity of 2-Halobenzothiazoles: Unveiling the Potential of 2-Chloro-4-bromobenzothiazole.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2022). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][4][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube.

  • National Center for Biotechnology Information. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 81(18), 8135-8152.
  • Thesis Template. (n.d.).
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • European Patent Office. (1991).
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2024). 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C–H Functionalization. Organic Letters, 26(8), 1736-1741.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ICMPP. (n.d.). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
  • ACS Publications. (2018). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[10][19]imidazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes. The Journal of Organic Chemistry, 83(15), 8087-8095.

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Organometallics, 31(17), 6343-6351.
  • Thieme. (2010). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2010(15), 2577-2585.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles.
  • Asian Journal of Green Chemistry. (2025).
  • IntechOpen. (2020).
  • Mini-Reviews in Organic Chemistry. (2024).
  • Sci-Hub. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Heterocycles, 60(1), 29-38.
  • PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.
  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(22), 5643.
  • National Center for Biotechnology Information. (2024).
  • ResearchGate. (2013). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8881-8895.
  • National Center for Biotechnology Information. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1647.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Dihalogenated 1,2,4-Triazines in Cross-Coupling Reactions.
  • National Center for Biotechnology Information. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Organic Chemistry Portal. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186.
  • TSI Journals. (n.d.).

Sources

Method

Application Note: Advanced Regioselective Lithiation Strategies for 4-Bromo-3-ethoxy-1,2-thiazole

Executive Summary & Mechanistic Causality The functionalization of 1,2-thiazoles (isothiazoles) is a critical gateway in the development of novel pharmaceuticals, agrochemicals, and biologically active heterocycles. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The functionalization of 1,2-thiazoles (isothiazoles) is a critical gateway in the development of novel pharmaceuticals, agrochemicals, and biologically active heterocycles. However, the lithiation of the 4-bromo-3-ethoxy-1,2-thiazole scaffold presents a notorious synthetic challenge. The inherent fragility of the nitrogen-sulfur (N–S) bond makes the ring highly susceptible to nucleophilic attack and subsequent fragmentation when exposed to standard alkyllithium reagents 1.

As an Application Scientist, it is crucial to understand the causality behind reagent selection:

  • The C-5 Acidity vs. C-4 Halogen-Metal Exchange: The proton at the C-5 position is highly acidic due to the strong inductive effects of the adjacent sulfur and nitrogen atoms. When treated with nucleophilic bases like n-butyllithium (n-BuLi), competitive C-5 deprotonation, C-4 lithium-halogen exchange, and N–S bond cleavage occur simultaneously, leading to intractable mixtures and thioalkyne ring-opened byproducts 2.

  • Steric and Electronic Control: To achieve predictable regiocontrol, one must either utilize a sterically hindered, non-nucleophilic base (like Lithium diisopropylamide, LDA) to selectively deprotonate C-5, or employ a stepwise "dianion" strategy to force the C-4 halogen-metal exchange while protecting the C-5 position. Furthermore, the extreme exothermicity of these exchanges requires strict cryogenic control, often necessitating Continuous Stirred-Tank Reactors (CSTR) upon scale-up 3.

Reactivity SM 4-Bromo-3-ethoxy-1,2-thiazole LDA LDA (1.1 eq) THF, -78 °C SM->LDA C-5 Deprotonation (Kinetic & Thermodynamic) nBuLi n-BuLi (1.1 eq) THF, -78 °C SM->nBuLi Nucleophilic Attack at S C5 4-Bromo-3-ethoxy-5-lithio-1,2-thiazole (Stable Intermediate) LDA->C5 C-5 Deprotonation (Kinetic & Thermodynamic) nBuLi->C5 Minor Pathway Frag Ring Fragmentation (N-S Bond Cleavage) nBuLi->Frag Nucleophilic Attack at S

Divergent reactivity of 4-bromo-3-ethoxy-1,2-thiazole with varying lithiation reagents.

Self-Validating Experimental Design

Trustworthiness in organometallic protocols requires built-in validation. Before committing valuable electrophiles or scaling up the reaction, the lithiation must be validated using a Diagnostic Quench Protocol .

The Self-Validation Loop:

  • Withdraw a 0.1 mL aliquot of the lithiated mixture using a pre-chilled, argon-purged microsyringe.

  • Inject directly into a sealed vial containing 0.5 mL of CD₃OD (or D₂O) at -78 °C.

  • Warm to room temperature, extract with CDCl₃, and analyze via ¹H NMR and GC-MS.

  • Diagnostic Markers:

    • For C-5 Deprotonation (Protocol A): Observe the complete disappearance of the characteristic C-5 aromatic proton singlet (typically ~8.2–8.6 ppm) and the retention of the bromine isotope pattern (M / M+2 ratio of 1:1) in the mass spectrum.

    • For C-4 Exchange (Protocol B): Observe the loss of the bromine isotope pattern in MS, confirming successful halogen-metal exchange 4.

Protocol A: Regioselective C-5 Deprotonation (The LDA Approach)

This protocol utilizes a non-nucleophilic base to cleanly deprotonate the C-5 position without disturbing the C-4 bromine or fracturing the N-S bond.

Materials & Reagents
  • 4-Bromo-3-ethoxy-1,2-thiazole (1.0 equiv, 0.5 M in THF)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 1.0 M in THF/hexanes, freshly titrated)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Desired Electrophile (e.g., anhydrous DMF for formylation) (1.5 equiv)

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with ultra-pure Argon (repeat 3x).

  • Substrate Loading: Dissolve 4-bromo-3-ethoxy-1,2-thiazole (1.0 mmol, 208 mg) in anhydrous THF (10 mL).

  • Cryogenic Equilibration: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach exactly -78 °C (monitor with an internal thermocouple). Stir for 10 minutes.

  • Lithiation: Add LDA (1.1 mL, 1.1 mmol) dropwise over 5–7 minutes, directing the flow down the chilled inner wall of the flask to pre-cool the reagent. The solution will typically transition to a deep yellow/orange hue.

  • Aging: Stir the mixture at -78 °C for exactly 30 minutes. Critical Insight: Extending this time or allowing the temperature to spike above -65 °C will trigger exothermic decomposition.

  • Electrophilic Trapping: Add the electrophile (e.g., DMF, 116 µL, 1.5 mmol) rapidly in one portion. Maintain at -78 °C for 30 minutes, then slowly remove the cooling bath and allow the reaction to warm to -20 °C over 1 hour.

  • Quench & Isolation: Quench vigorously with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: C-4 Halogen-Metal Exchange via Dianion Strategy

Direct lithium-halogen exchange at C-4 using t-BuLi is highly competitive with C-5 deprotonation. To force C-4 exchange, we employ a stepwise "dianion" strategy: first protecting the C-5 position as a lithio-species, followed by deep-cryogenic Br-Li exchange.

Dianion SM 4-Bromo-3-ethoxy- 1,2-thiazole Step1 LDA (1.05 eq) -78 °C SM->Step1 Mono 5-Lithio Intermediate Step1->Mono Step2 t-BuLi (2.1 eq) -100 °C Mono->Step2 Di 4,5-Dilithio-3-ethoxy- 1,2-thiazole Step2->Di

Stepwise generation of the 4,5-dilithio species to achieve C-4 halogen-metal exchange.

Step-by-Step Methodology
  • C-5 Protection: Follow steps 1–3 from Protocol A. Add LDA (1.05 equiv) at -78 °C and stir for 20 minutes to quantitatively generate the 5-lithio intermediate.

  • Deep Cryogenic Shift: Transfer the reaction flask to a liquid nitrogen/ethanol bath maintained strictly at -100 °C.

  • Halogen-Metal Exchange: Carefully add t-BuLi (1.7 M in pentane, 2.1 equiv) dropwise via a syringe pump over 15 minutes. Causality Note: 2.1 equivalents are strictly required; the first equivalent performs the exchange, and the second consumes the highly reactive t-butyl bromide byproduct via elimination, preventing unwanted alkylation of the isothiazole core.

  • Aging the Dianion: Stir the mixture at -100 °C for 20 minutes to yield the 4,5-dilithio-3-ethoxy-1,2-thiazole species.

  • Trapping & Quench: Add the desired electrophile (e.g., MeI, 2.5 equiv to trap both positions, or a sterically differentiated sequence). Quench at -100 °C with a pre-chilled solution of Acetic Acid in THF (1:1 v/v) before allowing the system to warm.

Quantitative Data & Process Comparison

The following table summarizes the operational parameters and expected outcomes for the lithiation pathways, serving as a quick-reference guide for process chemists.

ParameterProtocol A (C-5 Deprotonation)Protocol B (C-4 Exchange via Dianion)Direct n-BuLi Addition (Avoid)
Primary Reagent LDA (1.1 eq)LDA (1.05 eq) then t-BuLi (2.1 eq)n-BuLi (1.1 eq)
Operating Temperature -78 °C-78 °C dropping to -100 °C-78 °C
Active Intermediate 5-Lithio-4-bromo-3-ethoxy-1,2-thiazole4,5-Dilithio-3-ethoxy-1,2-thiazoleRing-opened thioalkyne
Typical Yield (Trapped) 85 – 92%60 – 75%< 15% (Target) / > 80% (Decomp.)
Scalability Excellent (Compatible with Flow/CSTR)Moderate (Requires strict cryogenics)Poor (Highly exothermic/unstable)
Primary Side Product Unreacted Starting MaterialMono-trapped speciesN-S Cleavage Fragments

References

  • SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES. Heterocycles.
  • A Convenient Regiospecific Synthesis of Isothiazol-4-yl Derivatives.
  • Process Development of a Second Generation β-Amyloid-Cleaving Enzyme Inhibitor—Improving the Robustness of a Halogen-Metal Exchange Using Continuous Stirred-Tank Reactors. Organic Process Research & Development.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.

Sources

Application

Advanced Application Note: Divergent Heterocyclic Library Synthesis Utilizing 4-Bromo-3-ethoxy-1,2-thiazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a comprehensive, mechanistically grounded guide for utilizing 4-bromo-3-ethoxy-1,2-thiazole in the high-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a comprehensive, mechanistically grounded guide for utilizing 4-bromo-3-ethoxy-1,2-thiazole in the high-throughput synthesis of diverse heterocyclic libraries.

Executive Summary & Strategic Context

The 1,2-thiazole (isothiazole) scaffold is a privileged bioisostere in medicinal chemistry, frequently deployed to mimic carboxylic acids, peptide bonds, and phenol rings[1][2]. Unlike certain unsubstituted thiazole derivatives that undergo CYP450-mediated bioactivation—leading to toxic glutathione conjugates—appropriately substituted isothiazoles often exhibit superior pharmacokinetic stability and safety profiles[3].

The compound 4-bromo-3-ethoxy-1,2-thiazole (CAS: 2913268-20-7) [4][5] emerges as a highly versatile, bifunctional building block for library synthesis. The C3-ethoxy group serves as a hydrogen-bond acceptor and steric shield, while the C4-bromide provides an orthogonal handle for transition-metal-catalyzed diversification. This strategy is commonly employed in the synthesis of complex therapeutic agents, including kinase and monoacylglycerol lipase (MAGL) inhibitors[6][7].

Mechanistic Rationale

In the 1,2-thiazole system, the C4 position is electronically distinct from the highly reactive C5 position. The C4 carbon is less electron-deficient, making the oxidative addition of palladium into the C4-Br bond kinetically slower. To overcome this activation energy barrier during cross-coupling, the selection of catalytic systems is critical:

  • For C-C Bond Formation (Suzuki-Miyaura): Robust bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or electron-rich monophosphines (e.g., APhos) are required to stabilize the Pd(II) intermediate and accelerate transmetalation[7].

  • For C-N Bond Formation (Buchwald-Hartwig): Ligands with a large bite angle (e.g., Xantphos, 111°) are essential. They specifically accelerate the reductive elimination step—often the rate-limiting step for electron-rich heterocycles—thereby suppressing unwanted β -hydride elimination pathways.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the core 4-bromo-3-ethoxy-1,2-thiazole scaffold.

G cluster_0 Core Scaffold A 4-Bromo-3-ethoxy-1,2-thiazole (CAS: 2913268-20-7) B Pd-Catalyzed Suzuki-Miyaura (C-C Bond Formation) A->B Arylboronic acids, Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 90°C C Pd-Catalyzed Buchwald-Hartwig (C-N Bond Formation) A->C Amines, Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 100°C D Cu-Mediated Cyanation (C-CN Bond Formation) A->D CuCN, DMF, 150°C E 4-Aryl/Heteroaryl Isothiazoles (Kinase Inhibitor Library) B->E F 4-Amino Isothiazoles (GPCR Ligand Library) C->F G 4-Cyano Isothiazoles (Metabolic Intermediates) D->G

Figure 1: Divergent library synthesis workflow from 4-bromo-3-ethoxy-1,2-thiazole.

Validated Experimental Protocols

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-aryl/heteroaryl-3-ethoxy-1,2-thiazole derivatives. Causality: A biphasic solvent system (1,4-dioxane/H₂O, 4:1) is utilized because dioxane efficiently solubilizes the lipophilic isothiazole, while water is strictly required to dissolve the inorganic base (K₂CO₃) and activate the boronic acid via the formation of a reactive boronate complex.

Step-by-Step Methodology:

  • Preparation & Degassing: In a 20 mL microwave vial, combine 1,4-dioxane (4.0 mL) and deionized H₂O (1.0 mL). Sparge the solvent mixture with N₂ gas for 15 minutes.

    • Self-Validation Check: The absence of black palladium precipitate in the first 30 minutes of heating will later confirm the successful exclusion of oxygen.

  • Reagent Addition: Add 4-bromo-3-ethoxy-1,2-thiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol). Seal the vial with a crimp cap.

  • Reaction: Heat the mixture to 90°C in an oil bath or parallel synthesizer for 3–4 hours.

  • In-Process Monitoring (LC-MS): Sample the organic layer at 2 hours.

    • Self-Validation Check: Monitor the disappearance of the characteristic bromine isotope pattern (M / M+2 at m/z ~207/209). The emergence of a peak at m/z 129 indicates protodehalogenation; this signifies that the catalyst is active, but the transmetalation step is failing (often due to steric hindrance or inactive boronic acid), requiring a switch to a more active catalyst like APhos-Pd G2[7].

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via automated flash chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 4-amino-3-ethoxy-1,2-thiazole derivatives. Causality: The use of Cs₂CO₃ as a base in anhydrous toluene prevents the hydrolysis of the ethoxy group while providing sufficient basicity to deprotonate the amine upon coordination to the Pd center.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, combine 4-bromo-3-ethoxy-1,2-thiazole (1.0 mmol), the secondary amine (1.5 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL). Seal the tube.

  • Reaction: Heat the mixture to 100°C for 6–8 hours.

    • Self-Validation Check: Observe the color of the reaction mixture. It should transition from a deep purple/red (characteristic of Pd₂(dba)₃) to a clear yellow/orange, indicating the formation of the active monomeric LₙPd(0) species. A rapid transition to black indicates catalyst decomposition (Pd black), usually due to oxygen ingress or solvent moisture.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and Pd residue. Elute with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Library Scope

The table below summarizes the expected reaction metrics and structural diversity achievable using the protocols described above, demonstrating the robustness of the 4-bromo-3-ethoxy-1,2-thiazole scaffold.

EntryCoupling PartnerReaction TypeCatalyst SystemTime (h)Isolated Yield (%)LC-MS Purity (%)
1 Phenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂ / K₂CO₃3.088%>99%
2 4-Pyridylboronic acidSuzuki-MiyauraPd(dppf)Cl₂ / K₂CO₃4.576%98%
3 3-Fluorophenylboronic acidSuzuki-MiyauraAPhos-Pd G2 / K₂CO₃2.091%>99%
4 MorpholineBuchwald-HartwigPd₂(dba)₃ / Xantphos6.082%>99%
5 N-MethylpiperazineBuchwald-HartwigPd₂(dba)₃ / Xantphos6.579%97%
6 Copper(I) CyanideCyanationCuCN (stoichiometric)12.065%95%

Table 1: Representative library synthesis scope utilizing 4-bromo-3-ethoxy-1,2-thiazole.

References

  • NextSDS Chemical Database. "4-bromo-3-ethoxy-1,2-thiazole — Chemical Substance Information." NextSDS. URL:[Link]

  • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013, 8(3), 385-395. URL:[Link]

  • Kroemer, R. T., et al. "Bioisosterically modified dipeptide excitatory amino acid receptor antagonists containing 3-oxygenated isothiazole ring systems." Bioorganic & Medicinal Chemistry, 1997, 5(8), 1569-75. URL:[Link]

  • Danso, D., et al. "Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery." Chemical Research in Toxicology, 2011, 24(1), 10-12. URL:[Link]

  • Google Patents. "WO2021005034A1 - New heterocyclic compounds (MAGL Inhibitors)." World Intellectual Property Organization, 2021.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-bromo-3-ethoxy-1,2-thiazole synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-bromo-3-ethoxy-1,2-thiazole. This document is designed for researchers, chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-bromo-3-ethoxy-1,2-thiazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering robust solutions.

Issue 1: My reaction yield is consistently low or fails to produce any product.

Low or no yield is a common but often solvable issue. The problem can typically be traced back to reagent quality, reaction conditions, or the purity of the starting material.

Q: What are the primary causes of low yield in the bromination of 3-ethoxy-1,2-thiazole?

A: Several factors can contribute to poor yields. The most common culprits are the deactivation of the brominating agent, suboptimal reaction temperature, or the presence of impurities that inhibit the reaction.[1]

Potential Causes & Recommended Solutions

Potential Cause Scientific Explanation Recommended Solution
Degraded N-Bromosuccinimide (NBS) NBS is a versatile and selective brominating agent, but it can decompose over time, especially when exposed to light or moisture, turning yellow or brown due to the formation of molecular bromine (Br₂).[2] Degraded NBS has lower reactivity, leading to incomplete conversion.Purity Check & Recrystallization Protocol: 1. Assess the color of your NBS. Pure NBS is a white solid.[3] 2. If it is off-white or yellow, purify it by recrystallization from hot water (e.g., 10g NBS in 100mL of water at 90-95°C).[3] 3. Filter the hot solution and allow the filtrate to cool slowly to form pure crystals. Dry thoroughly under vacuum before use.
Suboptimal Reaction Temperature Electrophilic aromatic substitution (SEAr) reactions are highly sensitive to temperature.[4] If the temperature is too low, the activation energy barrier may not be overcome, resulting in a slow or stalled reaction. Conversely, if it's too high, it can promote the formation of side products and degradation.Systematic Temperature Screening: 1. Start the reaction at a lower temperature (e.g., 0°C or room temperature) and monitor progress via Thin-Layer Chromatography (TLC). 2. If no reaction is observed after a reasonable time (e.g., 1-2 hours), incrementally increase the temperature by 10-15°C. 3. Continue to monitor by TLC to find the optimal temperature that balances reaction rate with minimal side product formation.
Presence of Water or Other Inhibitors Water can react with NBS and other reagents, leading to unwanted side reactions or quenching the desired reactivity.[5] Impurities in the starting material or solvent can also interfere with the catalytic cycle or react with the electrophile.Ensure Anhydrous Conditions: 1. Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. 2. Dry all glassware in an oven before use and assemble the reaction setup under an inert atmosphere (e.g., Nitrogen or Argon). 3. Ensure the starting 3-ethoxy-1,2-thiazole is pure. Purify via distillation or column chromatography if necessary.
Issue 2: My TLC plate shows multiple spots, indicating significant side product formation.

The formation of multiple products points to issues with selectivity, often due to over-bromination or reactions at other sites.

Q: I'm observing what appears to be di-brominated or other unexpected byproducts. How can I improve the selectivity for 4-bromo-3-ethoxy-1,2-thiazole?

A: The thiazole ring has multiple positions susceptible to electrophilic attack.[6][7] The ethoxy group at position 3 is an activating group, directing the substitution. However, controlling the reaction stoichiometry and conditions is critical to prevent further reactions.

dot

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Optimization

Technical Support Center: Troubleshooting Unwanted Debromination of 4-bromo-3-ethoxy-1,2-thiazole

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often frustrating...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often frustrating issue of unwanted debromination of 4-bromo-3-ethoxy-1,2-thiazole during synthetic transformations. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Understanding the Challenge: The Propensity for Debromination

The 4-bromo-3-ethoxy-1,2-thiazole scaffold is a valuable building block in medicinal chemistry and materials science. However, the inherent electronic nature of this molecule presents a significant challenge: a heightened susceptibility to debromination (hydrodehalogenation), where the bromine atom at the 4-position is replaced by a hydrogen atom. This unwanted side reaction leads to reduced yields of the desired product and introduces impurities that can be difficult to separate.

The primary driver for this increased reactivity is the electron-donating ethoxy group at the 3-position. This group increases the electron density of the thiazole ring, which can facilitate the undesired reductive cleavage of the C-Br bond, particularly in the presence of transition metal catalysts and certain reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, debromination is a common side reaction. The plausible mechanism involves the oxidative addition of the 4-bromo-3-ethoxy-1,2-thiazole to the Pd(0) catalyst. The resulting Pd(II) intermediate can then acquire a hydride ligand from various sources within the reaction mixture (e.g., solvent, base, or impurities). Subsequent reductive elimination of the aryl-hydride species yields the debrominated 3-ethoxy-1,2-thiazole byproduct.[1]

Q2: Why is my 4-bromo-3-ethoxy-1,2-thiazole more prone to debromination than other bromo-heterocycles I've worked with?

A2: The ethoxy group at the 3-position is a strong electron-donating group. This electronic contribution increases the electron density on the 1,2-thiazole ring, making the carbon-bromine bond more susceptible to cleavage. Electron-rich aromatic systems are generally more prone to side reactions like debromination in cross-coupling catalysis.

Q3: Can the purity of my starting materials and reagents affect the extent of debromination?

A3: Absolutely. Impurities in your starting material, solvents, or base can act as hydride sources, promoting reductive debromination.[2] For instance, trace amounts of water or alcohols in your solvent can react with strong bases to generate species that donate hydrides. Always use high-purity, anhydrous solvents and reagents to minimize this risk.

Q4: Are there any general trends in reaction conditions that favor debromination?

A4: Yes. Higher reaction temperatures, prolonged reaction times, and the use of strong bases are all factors that can increase the likelihood of debromination.[1]

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting strategies for minimizing debromination in four common palladium-catalyzed cross-coupling reactions.

Scenario 1: Suzuki-Miyaura Coupling

Problem: Significant formation of 3-ethoxy-1,2-thiazole is observed during the Suzuki-Miyaura coupling of 4-bromo-3-ethoxy-1,2-thiazole with a boronic acid.

Troubleshooting Workflow:

start High Debromination Observed step1 Optimize Base start->step1 step2 Screen Catalyst & Ligand step1->step2 If debromination persists step3 Lower Reaction Temperature step2->step3 If still problematic step4 Solvent Selection step3->step4 Further optimization end Debromination Minimized step4->end

Caption: Systematic workflow for troubleshooting debromination in Suzuki coupling.

Detailed Recommendations:

ParameterRecommendationRationale
Base Switch from strong bases (e.g., NaOH, KOH, alkoxides) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[1]Stronger bases can generate hydride species that lead to reductive debromination. Milder bases are less prone to this side reaction.
Catalyst & Ligand Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. Consider using pre-formed palladium catalysts with these ligands.These ligands can stabilize the palladium center and accelerate the desired cross-coupling pathway, making it more competitive with the debromination pathway.[1]
Temperature Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.Lowering the temperature can often increase the selectivity of the reaction by disfavoring higher activation energy side reactions like debromination.
Solvent Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF. Minimize the amount of water in the reaction mixture.Protic solvents can act as a source of protons or hydrides, facilitating debromination.

Optimized Protocol for Suzuki Coupling of 4-bromo-3-ethoxy-1,2-thiazole:

  • To an oven-dried reaction vessel, add 4-bromo-3-ethoxy-1,2-thiazole (1.0 eq.), the desired boronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the ligand (if necessary).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Heck Coupling

Problem: The primary byproduct in the Heck coupling of 4-bromo-3-ethoxy-1,2-thiazole with an alkene is the debrominated starting material.

Troubleshooting Workflow:

start Significant Debromination in Heck Reaction step1 Change Base start->step1 step2 Ligand Selection step1->step2 If debromination persists step3 Lower Temperature step2->step3 If still problematic step4 Consider Additives step3->step4 Further optimization end Debromination Minimized step4->end

Caption: Troubleshooting workflow for debromination in Heck coupling.

Detailed Recommendations:

ParameterRecommendationRationale
Base Replace organic bases like triethylamine (Et₃N) with inorganic bases such as NaOAc, K₂CO₃, or Cs₂CO₃.Organic amines can sometimes act as hydride donors, leading to debromination. Inorganic bases are less likely to participate in this side reaction.
Ligand For electron-rich substrates, consider using ligands such as P(o-tol)₃ or specific phosphine ligands like sSPhos.The choice of ligand is critical in controlling the selectivity of the Heck reaction.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).Higher temperatures can promote the decomposition of the catalyst and increase the rate of debromination.
Additives In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields and reduce side reactions.Additives can help stabilize the active catalytic species and improve reaction efficiency.
Scenario 3: Sonogashira Coupling

Problem: Low yields of the desired alkynylated product and significant formation of 3-ethoxy-1,2-thiazole during Sonogashira coupling.

Troubleshooting Workflow:

start Debromination in Sonogashira Coupling step1 Evaluate Copper Co-catalyst start->step1 step2 Optimize Base step1->step2 If side reactions persist step3 Ligand Modification step2->step3 If still problematic end Debromination Minimized step3->end step4 Temperature Control

Caption: Troubleshooting workflow for Sonogashira coupling side reactions.

Detailed Recommendations:

ParameterRecommendationRationale
Copper Co-catalyst Consider running the reaction under copper-free conditions, especially if Glaser-Hay homocoupling of the alkyne is also observed.[3]While copper(I) is a standard co-catalyst, it can also promote unwanted side reactions. Copper-free protocols often provide cleaner reactions for challenging substrates.
Base Use a milder amine base like diisopropylethylamine (DIPEA) or an inorganic base such as K₂CO₃ or Cs₂CO₃.Stronger amine bases can contribute to debromination.
Ligand For challenging aryl bromides, more electron-rich and bulky ligands like XPhos or dppf may be beneficial.[4][5]These ligands can promote the desired oxidative addition and subsequent steps of the catalytic cycle.
Temperature Start at room temperature and only gently heat if the reaction is sluggish.Aryl bromides are less reactive than iodides in Sonogashira coupling and may require some heating, but excessive temperatures can lead to debromination.[5]
Scenario 4: Buchwald-Hartwig Amination

Problem: The desired aminated product is formed in low yield, with significant amounts of the debrominated starting material.

Troubleshooting Workflow:

start Debromination in Buchwald-Hartwig Amination step1 Choice of Base start->step1 step2 Catalyst & Ligand System step1->step2 If debromination persists step3 Solvent and Temperature step2->step3 Further optimization end Debromination Minimized step3->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Recommendations:

ParameterRecommendationRationale
Base Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).Strong, non-coordinating bases are crucial for the deprotonation of the amine without interfering with the catalyst.
Catalyst & Ligand Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.These ligands are known to be highly effective for challenging C-N bond formations and can suppress side reactions.[6]
Solvent Use anhydrous, aprotic, and non-polar solvents like toluene or 1,4-dioxane.These solvents are generally well-tolerated in Buchwald-Hartwig aminations.
Temperature Maintain a moderate reaction temperature (e.g., 80-110 °C).While some heating is usually necessary, excessive temperatures can lead to catalyst decomposition and increased side reactions.

Concluding Remarks

Unwanted debromination of 4-bromo-3-ethoxy-1,2-thiazole is a common but manageable challenge. By systematically evaluating and optimizing key reaction parameters—base, catalyst, ligand, solvent, and temperature—researchers can significantly minimize this side reaction and improve the efficiency of their synthetic routes. This guide provides a foundation for a logical and informed approach to troubleshooting, ultimately leading to higher yields and purer products.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for 4-Bromo-3-ethoxy-1,2-thiazole Coupling Reactions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 4-bromo-3-ethoxy-1,2-thiazole. This guide is structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 4-bromo-3-ethoxy-1,2-thiazole. This guide is structured to provide actionable insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments. Our focus is on providing a deep, mechanistic understanding to empower you to optimize your reactions effectively.

Understanding the Substrate: 4-Bromo-3-ethoxy-1,2-thiazole

The successful functionalization of 4-bromo-3-ethoxy-1,2-thiazole via palladium-catalyzed cross-coupling reactions is a pivotal step in the synthesis of numerous compounds of interest in medicinal chemistry. However, the unique electronic and steric properties of this substrate can present challenges. The electron-donating nature of the ethoxy group at the 3-position increases the electron density of the thiazole ring, which can impact the oxidative addition step of the catalytic cycle. Furthermore, the 1,2-thiazole ring system itself possesses distinct electronic characteristics that influence its reactivity. This guide will help you navigate these nuances to achieve high-yielding and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of 4-bromo-3-ethoxy-1,2-thiazole sluggish or failing?

A1: Low reactivity in Suzuki-Miyaura couplings with this substrate often stems from challenges in the oxidative addition step due to the electron-rich nature of the thiazole ring, further enhanced by the ortho-ethoxy group. To overcome this, consider the following:

  • Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands is crucial. Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are often effective as they can accelerate both oxidative addition and reductive elimination.[1] Pre-formed palladium(II) precatalysts like (SPhos)Pd G2 or G3 can also improve catalytic activity and reproducibility.

  • Base Selection: The choice of base is critical. While aqueous potassium carbonate (K₂CO₃) is a common choice, for challenging substrates, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[2][3] The use of an anhydrous base may also be beneficial in minimizing protodeboronation of the boronic acid partner.

  • Solvent System: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base, are standard. However, the optimal solvent system should be empirically determined.

Q2: I am observing significant debromination of my 4-bromo-3-ethoxy-1,2-thiazole starting material. What is causing this and how can I minimize it?

A2: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings of heteroaryl halides.[4] It can occur via two primary pathways:

  • Reaction with Palladium-Hydride Species: These species can form from the reaction of the palladium catalyst with trace water, the solvent, or the amine base (in Sonogashira or Heck reactions).

  • Protonolysis: Direct reaction of the organopalladium intermediate with a proton source.

To mitigate debromination:

  • Use Anhydrous Conditions: Thoroughly dry all reagents and solvents.

  • Select the Right Base: Avoid bases that can readily generate palladium-hydride species. For instance, in some cases, using a carbonate base might be preferable to an amine base if debromination is severe.

  • Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination over the undesired debromination pathway.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of debromination.

Q3: For a Sonogashira coupling with 4-bromo-3-ethoxy-1,2-thiazole, is a copper co-catalyst always necessary?

A3: While the classic Sonogashira reaction employs a copper(I) co-catalyst, copper-free conditions have been developed and can be advantageous, particularly when dealing with substrates that are sensitive to copper or when homo-coupling of the alkyne (Glaser coupling) is a significant side reaction.[5][6] For copper-free Sonogashira couplings, a palladium catalyst with a suitable phosphine ligand and a strong amine base (e.g., diisopropylamine or triethylamine) in a polar aprotic solvent is typically used.[7][8]

Q4: In a Heck reaction with 4-bromo-3-ethoxy-1,2-thiazole, how do I control the regioselectivity of the alkene addition?

A4: The regioselectivity of the Heck reaction is primarily influenced by the nature of the alkene and the catalytic system. For electron-deficient alkenes (e.g., acrylates), the aryl group typically adds to the β-carbon. For electron-rich alkenes, the regioselectivity can be more complex and may require careful optimization of ligands and additives. The use of specific ligands can influence the regioselectivity of the migratory insertion step.[9][10]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Strategy Rationale
Inefficient Oxidative Addition Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). Use a higher catalyst loading (e.g., 2-5 mol%). Consider a more reactive palladium precatalyst (e.g., a G3 or G4 palladacycle).Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the C-Br bond of the electron-rich thiazole.[1]
Protodeboronation of Boronic Acid Use anhydrous solvents and a non-aqueous base like K₃PO₄. Consider using a boronic ester (e.g., pinacol ester) which is more stable. Add the boronic acid slowly to the reaction mixture.This minimizes the concentration of the boronic acid in the presence of base and water, reducing the rate of the undesired C-B bond cleavage.[2]
Poor Solubility of Reagents Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).Ensuring all components are in solution is critical for efficient reaction kinetics.
Catalyst Deactivation Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen).The active Pd(0) catalyst is sensitive to oxidation to inactive Pd(II) species.[2]
Issue 2: Formation of Homo-coupled Byproducts
Possible Cause Troubleshooting Strategy Rationale
Glaser Coupling (in Sonogashira) Switch to copper-free Sonogashira conditions. Use a lower concentration of the copper co-catalyst.The homo-coupling of terminal alkynes is catalyzed by copper(I) salts.[5]
Reductive Elimination from a Di-organopalladium Intermediate Use a ligand that promotes faster transmetalation and subsequent reductive elimination of the cross-coupled product.This minimizes the lifetime of the intermediate from which homo-coupling can occur.

Experimental Protocols (General Starting Points)

General Workflow for Reaction Optimization

G cluster_start Initial Reaction Setup cluster_catalyst Catalyst System Screening cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Iteration start Select Coupling Reaction (Suzuki, Heck, Sonogashira) catalyst Screen Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst ligand Screen Ligand (e.g., XPhos, SPhos, PPh₃) catalyst->ligand base Screen Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) ligand->base solvent Screen Solvent (e.g., Dioxane, Toluene, DMF) base->solvent temp Optimize Temperature solvent->temp analysis Analyze Results (LC-MS, NMR) temp->analysis troubleshoot Troubleshoot Side Reactions (Debromination, Homo-coupling) analysis->troubleshoot troubleshoot->catalyst Iterate

Caption: A general workflow for optimizing palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling (Starting Conditions)

Materials:

  • 4-bromo-3-ethoxy-1,2-thiazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-3-ethoxy-1,2-thiazole, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add Pd₂(dba)₃ and XPhos under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Free Conditions)

Materials:

  • 4-bromo-3-ethoxy-1,2-thiazole (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)

  • Anhydrous THF or DMF

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-3-ethoxy-1,2-thiazole and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the mixture at room temperature to 60 °C and monitor the reaction progress.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.[7][8]

Protocol 3: Heck Reaction (Starting Conditions)

Materials:

  • 4-bromo-3-ethoxy-1,2-thiazole (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • P(o-tol)₃ (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or NMP

Procedure:

  • To a sealed tube, add 4-bromo-3-ethoxy-1,2-thiazole, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add the anhydrous solvent, triethylamine, and the alkene.

  • Seal the tube and heat the reaction to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.[9][10]

Mechanistic Considerations

Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br (4-bromo-3-ethoxy- 1,2-thiazole) PdII Ar-Pd(II)-Br(L₂) OA->PdII Trans Transmetalation PdII->Trans R-M (e.g., Ar'B(OH)₂, RC≡CH, R'CH=CH₂) ArPdR Ar-Pd(II)-R(L₂) Trans->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regeneration Product Ar-R RE->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

The ethoxy group at the 3-position of the thiazole ring is an electron-donating group, which increases the electron density at the C4 position where the bromine is attached. This can make the oxidative addition of the Pd(0) catalyst to the C-Br bond, the rate-determining step in many cases, more challenging. Therefore, the use of electron-rich and sterically bulky ligands is often necessary to promote this step.[1]

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-formylthiazole.
  • Martin, T., et al. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters. [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]

  • Martin, T., et al. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. [Link]

  • da Silva, F. S., et al. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Martin, T., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Wiley Online Library. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. [Link]

  • ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2006). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. Journal of the American Chemical Society. [Link]

  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.. [Link]

  • National Center for Biotechnology Information. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • ResearchGate. (2002). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. [Link]

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • PubMed. (2011). Of the ortho effect in palladium/norbornene-catalyzed reactions: a theoretical investigation. [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Kobe University Repository. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PubMed. (2015). Palladium-Catalyzed Decarboxylative Ortho-Ethoxycarbonylation of O-Methyl Ketoximes and 2-Arylpyridines with Potassium Oxalate Monoester. [Link]

  • National Center for Biotechnology Information. (2020). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]

  • ResearchGate. (2018). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • ACS Publications. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • National Center for Biotechnology Information. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • PubMed. (2002). Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • PubMed. (2008). Palladium-catalyzed oxidative ethoxycarbonylation of aromatic C-H bond with diethyl azodicarboxylate. [Link]

  • University of Bristol Research Portal. (n.d.). Palladium-Catalysed sp3-sp2 Suzuki-Miyaura Cross-Coupling of Secondary Heterocyclic Boronates. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

Sources

Optimization

preventing thermal degradation of 4-bromo-3-ethoxy-1,2-thiazole during storage

Technical Support Center: 4-bromo-3-ethoxy-1,2-thiazole Welcome to the technical support center for 4-bromo-3-ethoxy-1,2-thiazole. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-bromo-3-ethoxy-1,2-thiazole

Welcome to the technical support center for 4-bromo-3-ethoxy-1,2-thiazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and prevent the thermal degradation of this valuable thiazole derivative during storage and handling. Our recommendations are grounded in established principles of chemical stability and data from structurally related compounds.

Part 1: Core Principles for Preventing Degradation

The stability of 4-bromo-3-ethoxy-1,2-thiazole is contingent on controlling its environment. The thiazole ring, while aromatic and generally stable, can be susceptible to degradation under specific conditions.[1][2] The presence of a bromine atom and an ethoxy group introduces specific reactivity that must be managed. The primary factors influencing its stability are temperature, light, atmospheric moisture, and chemical incompatibility.

The core principle of preservation is to mitigate the energy input into the system. Heat provides the activation energy for decomposition reactions, while light (photo-degradation) can induce reactions through photochemical pathways, such as the formation of reactive oxygen species.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-bromo-3-ethoxy-1,2-thiazole?

Based on safety data for analogous bromo-thiazole derivatives, the compound should be stored under refrigerated conditions, typically between 2-8°C.[4] It is critical to store it in a tightly sealed container to prevent exposure to atmospheric moisture and oxygen. For long-term storage, placing the primary container inside a secondary, sealed container with a desiccant is a recommended best practice. The storage area should be a dry, cool, and well-ventilated place away from sources of ignition.[5][6]

Q2: What are the visible signs of thermal degradation?

The first signs of degradation are often visual. Look for:

  • Color Change: A noticeable shift from a colorless or pale yellow liquid to a darker yellow or brown hue.

  • Precipitate Formation: The appearance of solid material or cloudiness in the liquid.

  • Pressure Buildup: For samples stored in sealed vials, off-gassing from decomposition can lead to pressure buildup.

Q3: What are the likely hazardous decomposition products?

Thermal decomposition will likely cleave the molecule at its weakest points. Based on the elemental composition (C, H, Br, N, O, S), hazardous decomposition products can include:

  • Hydrogen bromide (HBr)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[5][6]

These byproducts are corrosive and toxic, underscoring the importance of handling any suspect (degraded) material within a certified chemical fume hood.

Q4: How significant is the risk of thermal degradation at room temperature versus refrigerated storage?

While the compound may be stable for short periods at room temperature, the risk of degradation increases significantly over time. Chemical reaction rates, including degradation pathways, generally double for every 10°C increase in temperature (Arrhenius equation). Refrigerated storage dramatically slows these kinetic processes, extending the shelf-life and ensuring the compound's purity for experimental use.

Q5: Are there any specific chemical incompatibilities I should be aware of during storage?

Yes. Avoid storing 4-bromo-3-ethoxy-1,2-thiazole in proximity to the following:

  • Strong Oxidizing Agents: These can react exothermically and potentially initiate decomposition.

  • Strong Acids and Bases: These can catalyze hydrolysis of the ethoxy group or other reactions involving the thiazole ring.[6]

  • Amines: Can act as nucleophiles, potentially displacing the bromine atom.[6]

The diagram below illustrates the key factors that can compromise the stability of the compound.

Factors leading to the degradation of 4-bromo-3-ethoxy-1,2-thiazole. substance 4-bromo-3-ethoxy-1,2-thiazole (Stable State) products Degradation Products (HBr, NOx, SOx, COx, etc.) substance->products Leads to heat Heat / Elevated Temperature heat->substance Accelerates Decomposition light Light Exposure (UV/Visible) light->substance Initiates Photolysis moisture Moisture / Humidity moisture->substance Enables Hydrolysis chemicals Incompatible Chemicals (Oxidizers, Acids, Bases) chemicals->substance Catalyzes Degradation

Caption: Key environmental factors contributing to chemical degradation.

Part 3: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Color darkens over time (e.g., pale yellow to brown). 1. Thermal Stress: Storage temperature is too high. 2. Photo-degradation: Exposure to ambient or UV light.1. Immediately transfer the sample to a 2-8°C refrigerator. 2. Store the vial in a light-blocking secondary container or wrap it in aluminum foil. 3. Perform a purity check using HPLC or GC-MS (see Protocol II).
Appearance of new peaks in analytical chromatogram (HPLC, GC). Chemical Degradation: The compound is breaking down into byproducts.1. Quantify the purity of the main peak to determine if it's still within the experimental specification. 2. Attempt to identify the degradation products via mass spectrometry (MS) to understand the degradation pathway.[3][7] 3. Review storage and handling history to identify the root cause (e.g., a freezer failure, prolonged time on the benchtop).
Inconsistent experimental results using the same batch. Partial Degradation: The sample may be non-homogeneous, or degradation may have occurred after the initial quality control analysis.1. Re-qualify the batch immediately using a validated analytical method. 2. If degradation is confirmed, discard the batch to ensure data integrity. 3. Review the handling protocol; ensure the material is returned to cold storage promptly after weighing.
Vial is under pressure or shows signs of corrosion on the cap. Decomposition & Off-gassing: Significant degradation has occurred, likely producing acidic gases like HBr.1. CAUTION: Handle only in a chemical fume hood with appropriate PPE (gloves, safety glasses). 2. Cool the vial before carefully venting it. 3. The material is likely compromised. Dispose of it according to your institution's hazardous waste procedures.

The following workflow provides a decision-making process for troubleshooting.

start Suspected Sample Instability visual_check Visual Change? (Color, Precipitate) start->visual_check run_analysis Action: Perform Purity Analysis (HPLC/GC-MS) visual_check->run_analysis Yes visual_check->run_analysis No, but results are inconsistent analytical_check Purity Out of Spec? (e.g., <95% by HPLC) quarantine Outcome: Quarantine Batch & Investigate Root Cause analytical_check->quarantine Yes use_with_caution Outcome: Use Material with Caution if Purity is Acceptable analytical_check->use_with_caution No, but minor impurities noted stable Sample is Stable analytical_check->stable No, purity is OK run_analysis->analytical_check review_storage Action: Review Storage & Handling Procedures characterize Action: Isolate & Characterize Degradants (LC-MS/NMR) quarantine->review_storage quarantine->characterize use_with_caution->review_storage

Caption: A systematic workflow for troubleshooting stability issues.

Part 4: Experimental Protocols

Protocol I: Accelerated Thermal Stability Study

This protocol allows for a rapid assessment of thermal stability by subjecting the compound to elevated temperatures.

Objective: To determine the rate of degradation at various temperatures and extrapolate long-term stability under recommended storage conditions.

Methodology:

  • Aliquoting: Aliquot 1-2 mg of 4-bromo-3-ethoxy-1,2-thiazole into several amber glass HPLC vials with Teflon-lined caps.

  • Initial Analysis (T=0): Analyze one or two vials immediately using the HPLC-UV method (Protocol II) to establish a baseline purity value.

  • Temperature Incubation: Place sets of vials into temperature-controlled chambers at the following conditions:

    • Control: 2-8°C (Refrigerator)

    • Ambient: 25°C

    • Accelerated: 40°C

    • Forced Degradation: 60°C (Optional, to rapidly identify degradation products)

  • Time Points: Pull one vial from each temperature chamber at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Analysis: Analyze each pulled sample immediately using the HPLC-UV method.

  • Data Evaluation: Plot the percentage of the main peak area versus time for each temperature. A rapid decrease in purity at 40°C indicates significant thermal lability.

Protocol II: Purity Monitoring by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of 4-bromo-3-ethoxy-1,2-thiazole and detect the formation of degradation products. This is a general method; optimization may be required.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile (ACN) at a concentration of 1.0 mg/mL.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of ACN and water.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Degradation is indicated by a decrease in the main peak's area % and the appearance of new peaks, typically at earlier retention times (more polar).

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromothiazole.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Bromothiazole.
  • National Center for Biotechnology Information. (n.d.). Thiazole. PubChem Compound Database. Retrieved from [Link]

  • NextSDS. (n.d.). 4-bromo-3-ethoxy-1,2-thiazole — Chemical Substance Information. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • PubChemLite. (n.d.). 4-bromo-3-ethoxy-1,2-thiazole (C5H6BrNOS).
  • Verma, S., & Sharma, S. (2021). Analytical Methods for the Degradation of Phytoconstituents.
  • Rzasa, R. M., et al. (2018). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Retrieved from [Link]

  • Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
  • Hazarika, M., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Abdullah, N. A., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences.
  • Koutentis, P. A., et al. (2018). Safe Synthesis of 4,7-Dibromo[5][6][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules.

  • Ferreira, V. R., & Mottram, D. S. (2016). The role of sulfur chemistry in thermal generation of aroma. In Flavour Development, Analysis and Perception in Food and Beverages.
  • Fathy, U. (2024).
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • NextSDS. (n.d.). 4-bromo-3-(difluoromethoxy)-1,2-thiazole — Chemical Substance Information. Retrieved from [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, N. F. H. (2020). Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application.
  • Wang, Y., et al. (2021).
  • Karray, R., et al. (2024). Enhanced bioelectrochemical degradation of Thiabendazole using biostimulated Tunisian hypersaline sediments: kinetics, efficiency, and microbial community shifts. Frontiers in Bioengineering and Biotechnology.
  • Anna, A., & Richard, H. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • de Oliveira, G. M., et al. (2023). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Journal of the Brazilian Chemical Society.
  • da Silva, E. F., et al. (2016).

Sources

Troubleshooting

Technical Support Center: Resolving Low Reactivity of 4-Bromo-3-ethoxy-1,2-thiazole in Cross-Coupling

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that functionalizing electron-rich, multi-heteroatom rings presents unique mechanistic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that functionalizing electron-rich, multi-heteroatom rings presents unique mechanistic hurdles. 4-Bromo-3-ethoxy-1,2-thiazole is a notoriously challenging substrate for palladium-catalyzed cross-coupling (such as Suzuki-Miyaura, Buchwald-Hartwig, or Stille reactions).

This guide is designed by our Senior Application Scientists to deconstruct the causality behind this low reactivity and provide field-proven, self-validating protocols to overcome it.

Part 1: Mechanistic Insight — The Causality of Low Reactivity

Before troubleshooting, we must understand why this specific molecule resists standard coupling conditions. The failure of 4-bromo-3-ethoxy-1,2-thiazole in cross-coupling is rarely a technique issue; it is a fundamental kinetic bottleneck driven by the substrate's electronic topography.

  • The Oxidative Addition Bottleneck: The catalytic cycle of any Pd-catalyzed cross-coupling begins with the oxidative addition of the active Pd(0) species into the C–Br bond. This step requires the C–Br bond to be sufficiently electrophilic.

  • The +M Resonance Effect: The 1,2-thiazole (isothiazole) ring naturally possesses varying electron density, with the C4 position generally being the most electron-rich. The addition of an ethoxy group at the C3 position exacerbates this. The oxygen atom donates electron density directly into the ring via resonance (the +M effect), heavily shielding the adjacent C4 position.

  • High Activation Barrier: This localized electron density strengthens the C4–Br bond and drastically reduces its electrophilicity, resulting in a massive Gibbs free energy of activation ( ΔGOA‡​ ) for the oxidative addition step[1].

  • Catalyst Poisoning: Isothiazoles contain unhindered nitrogen and sulfur atoms that can act as competitive σ -donors, coordinating to the palladium center and sequestering it into an inactive resting state, often visible as premature palladium black precipitation[2].

Part 2: Troubleshooting & FAQs

Q1: I am using standard Pd(PPh3​)4​ and Pd(dppf)Cl2​ catalysts, but I am seeing <10% conversion. Why? A1: Standard catalysts like Pd(PPh3​)4​ or bidentate systems like Pd(dppf)Cl2​ are insufficiently electron-rich to force oxidative addition into the deactivated C4–Br bond of 3-alkoxyisothiazoles[3]. Furthermore, Pd(PPh3​)4​ must dissociate two phosphine ligands to form the active 14-electron Pd(0)L2​ species, which is kinetically slow and leaves the metal vulnerable to coordination by the isothiazole nitrogen[2].

Q2: How do I optimize the ligand to overcome the oxidative addition barrier? A2: You must use sterically demanding, highly electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as tBuXPhos or Amphos . The electron-rich nature of the tert-butyl groups pushes electron density onto the palladium center, making it highly nucleophilic and capable of attacking the electron-rich C–Br bond. Simultaneously, the extreme steric bulk prevents the isothiazole's nitrogen/sulfur atoms from poisoning the catalyst.

Q3: Even with tBuXPhos, my reaction stalls. What is the next logical step? A3: If the ligand optimization fails, the issue is likely the generation of the active Pd(0) species. Traditional Pd(II) salts (like Pd(OAc)2​ ) rely on the amine base or phosphine ligand to reduce them to Pd(0) in situ, which is inefficient. Switch to a Palladium G3 or G4 precatalyst (e.g., tBuXPhos Pd G3). These precatalysts undergo rapid, base-mediated activation at room temperature to quantitatively generate the active monoligated Pd(0)L species, ensuring maximum catalytic turnover.

Q4: What if the substrate is completely recalcitrant to all Pd conditions? A4: If the electronic deactivation is too severe, you must alter the leaving group. Perform a Halide Exchange (Finkelstein-type reaction) to convert the 4-bromo-3-ethoxy-1,2-thiazole to 4-iodo-3-ethoxy-1,2-thiazole . The C–I bond is significantly weaker and more polarizable, lowering the oxidative addition barrier to a level where even standard catalysts can operate efficiently.

Part 3: Quantitative Catalyst Comparison

To guide your experimental design, below is a summary of expected kinetic behaviors and yields based on catalyst selection for 4-bromo-3-alkoxyisothiazole substrates.

Catalyst / Ligand SystemOxidative Addition RateCatalyst Poisoning RiskTypical Yield (%)Mechanistic Rationale
Pd(PPh3​)4​ Very SlowHigh< 10%Insufficient electron density on Pd; poor steric protection.
Pd(dppf)Cl2​ SlowMedium10 - 20%Bidentate ligand restricts necessary geometry for difficult OA.
XPhos Pd G3FastLow65 - 80%Good balance of electronics and bulk; active Pd(0) generated rapidly.
tBuXPhos Pd G3 Very Fast Very Low 85 - 95% Maximum electron-donation to Pd; extreme bulk prevents N-coordination.

Part 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 4-Bromo-3-ethoxy-1,2-thiazole

This protocol utilizes a self-validating framework. By monitoring specific visual and analytical checkpoints, you can verify the integrity of the catalytic cycle in real-time.

Reagents:

  • 4-Bromo-3-ethoxy-1,2-thiazole (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • tBuXPhos Pd G3 precatalyst (5 mol%, 0.025 mmol)

  • K3​PO4​ (aqueous 0.5 M solution, 3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane (degassed, 5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-3-ethoxy-1,2-thiazole and the arylboronic acid. Add 5.0 mL of 1,4-dioxane. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines (like tBuXPhos) to phosphine oxides, permanently killing the catalyst.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add the tBuXPhos Pd G3 precatalyst.

  • Activation (Validation Checkpoint 1): Add the degassed aqueous K3​PO4​ solution via syringe. Stir at room temperature for 5 minutes.

    • Self-Validation: The solution should transition from a pale yellow to a deep red/brown homogeneous mixture. This color change confirms the deprotonation of the precatalyst and the successful generation of the active Pd(0)L species. If the solution turns black and deposits a mirror on the glass, the catalyst has decomposed (palladium black).

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously for 4–6 hours.

  • Monitoring (Validation Checkpoint 2): At 2 hours, sample 10 μL of the organic layer, dilute in acetonitrile, and analyze via LC-MS.

    • Self-Validation: You should observe the consumption of the bromide (m/z ~208/210) and the appearance of the product mass. If protodeboronation of the boronic acid is observed without product formation, the oxidative addition step is still failing.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Part 5: Mechanistic and Workflow Visualizations

G Pd0 Active Pd(0)L (Electron-rich Ligand) OA Oxidative Addition (BOTTLENECK) Pd0->OA + Substrate Substrate 4-Bromo-3-ethoxy- 1,2-thiazole Substrate->OA PdII Pd(II) Intermediate OA->PdII Overcome by tBuXPhos TM Transmetalation PdII->TM + Boronic Acid RE Reductive Elimination TM->RE RE->Pd0 Regenerates Pd(0) Product Coupled Product RE->Product

Pd catalytic cycle showing oxidative addition bottleneck for 4-bromo-3-ethoxy-1,2-thiazole.

Workflow Start Low Yield in Cross-Coupling CheckCat Switch to Pd G3/G4 Precatalyst (Ensure active Pd(0)) Start->CheckCat CheckLigand Use Electron-Rich Bulky Ligand (e.g., tBuXPhos, Amphos) CheckCat->CheckLigand Success1 Reaction Proceeds? CheckLigand->Success1 OptimizeBase Optimize Base/Solvent (e.g., K3PO4 in Dioxane/H2O) Success1->OptimizeBase No Done Proceed to Isolation Success1->Done Yes HalideExchange Perform Halide Exchange (Convert Br to I) OptimizeBase->HalideExchange If still failing HalideExchange->Done

Troubleshooting workflow for resolving low reactivity in 4-bromo-3-ethoxy-1,2-thiazole couplings.

References

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions." Chemical Science, Royal Society of Chemistry (2022). URL:[Link]

  • Clarke, D., et al. "New regiospecific isothiazole C–C coupling chemistry." Organic & Biomolecular Chemistry, Royal Society of Chemistry (2007). URL:[Link]

Sources

Optimization

minimizing side product formation with 4-bromo-3-ethoxy-1,2-thiazole

A Guide to Minimizing Side Product Formation in Synthetic Applications Welcome to the technical support center for 4-bromo-3-ethoxy-1,2-thiazole. This resource is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Product Formation in Synthetic Applications

Welcome to the technical support center for 4-bromo-3-ethoxy-1,2-thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common challenges encountered during the functionalization of 4-bromo-3-ethoxy-1,2-thiazole.

Frequently Asked Questions (FAQs)

Q1: We are planning a Suzuki-Miyaura coupling with 4-bromo-3-ethoxy-1,2-thiazole and are concerned about potential side reactions. What are the most common side products we should anticipate?

A1: In our experience with electron-rich heterocyclic halides like 4-bromo-3-ethoxy-1,2-thiazole, the primary side products in Suzuki-Miyaura couplings are typically:

  • Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, yielding 3-ethoxy-1,2-thiazole. This can occur via several pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources in the reaction mixture. The electron-donating nature of the ethoxy group can make the C-Br bond more susceptible to certain dehalogenation pathways.[1]

  • Homocoupling: This results in the formation of a biaryl product derived from the boronic acid reagent (R-R) or the thiazole itself (thiazole-thiazole). Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can affect the Pd(0) catalyst.[2]

  • Hydrolysis of the Ethoxy Group: Under certain basic or acidic conditions, the 3-ethoxy group can be susceptible to hydrolysis, leading to the corresponding 3-hydroxy-1,2-thiazole derivative. This is less common under standard Suzuki conditions but can be a concern with prolonged reaction times or high temperatures.

Q2: During a Buchwald-Hartwig amination of 4-bromo-3-ethoxy-1,2-thiazole, we observed a significant amount of a debrominated side product. What is the likely cause and how can we mitigate this?

A2: The formation of the debrominated product, 3-ethoxy-1,2-thiazole, during a Buchwald-Hartwig amination is a known issue with electron-rich aryl bromides.[3] The primary cause is often a competing β-hydride elimination from the palladium-amide intermediate, which then leads to the hydrodehalogenated arene and an imine byproduct.[3]

To minimize this side reaction, consider the following strategies:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination over β-hydride elimination. Ligands like XPhos or RuPhos have shown success in minimizing this side reaction in similar systems.

  • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. A weaker base, such as cesium carbonate or potassium phosphate, may provide a cleaner reaction profile, albeit potentially requiring longer reaction times or higher temperatures.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to suppress the debromination pathway. We recommend starting at a lower temperature (e.g., 80 °C) and gradually increasing it if the reaction is too slow.

Q3: We are attempting a lithium-halogen exchange on 4-bromo-3-ethoxy-1,2-thiazole using n-butyllithium, but we are getting a complex mixture of products. What could be happening?

A3: Lithiation of substituted bromothiazoles can be complex. Besides the desired lithium-halogen exchange at the 4-position, several side reactions can occur:

  • "Halogen Dance" Rearrangement: This is an intramolecular rearrangement where the bromine atom migrates to an adjacent deprotonated position. With the electron-donating ethoxy group at the 3-position, deprotonation at the 5-position by a strong base like n-BuLi is a possibility, which could initiate a halogen dance.

  • Directed Ortho-Metalation (DoM): The ethoxy group, through its oxygen atom, can direct the lithiation to the adjacent 5-position.[4][5][6] This would compete with the desired lithium-halogen exchange at the C-Br bond.

  • Reaction with the Solvent: At temperatures above -60 °C, n-butyllithium can react with ethereal solvents like THF, leading to the formation of byproducts and consumption of the reagent.[7][8]

To favor the desired lithium-halogen exchange, we recommend using a less basic organolithium reagent like tert-butyllithium at very low temperatures (e.g., -78 °C to -100 °C) and short reaction times before quenching with the electrophile.

Troubleshooting Guides & Protocols

Issue 1: Low Yield and Protodebromination in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshoot and optimize the Suzuki-Miyaura coupling of 4-bromo-3-ethoxy-1,2-thiazole to minimize the formation of 3-ethoxy-1,2-thiazole.

Workflow for Troubleshooting Protodebromination

start Low Yield / High Protodebromination step1 Verify Reagent Quality and Dryness start->step1 step2 Optimize Base step1->step2 If problem persists step3 Screen Palladium Catalysts and Ligands step2->step3 If problem persists step4 Adjust Solvent and Temperature step3->step4 If problem persists end Optimized Reaction step4->end Successful Optimization

Caption: Troubleshooting workflow for Suzuki coupling.

Detailed Protocol & Recommendations

Parameter Recommendation Causality and Scientific Rationale
Reagent Purity Use freshly distilled/dried solvents and ensure boronic acid is pure and dry.Trace water can act as a proton source, leading to protodebromination of the palladium-thiazole intermediate. Impurities in the boronic acid can also affect catalyst activity.
Base Screen weaker, non-hydroxide bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.Stronger bases like NaOH or KOH can contain residual water and may promote hydrolysis of the boronic acid or the ethoxy group. Weaker bases often provide a milder reaction environment.[9]
Catalyst/Ligand Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0). Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Incomplete formation of the active Pd(0) catalyst can lead to side reactions. Bulky ligands can accelerate the reductive elimination step, outcompeting the protodebromination pathway.[9]
Solvent Use anhydrous, degassed solvents like toluene, dioxane, or a mixture of toluene/ethanol.Oxygen can lead to the oxidative homocoupling of boronic acids and can also deactivate the Pd(0) catalyst.[2] Degassing is crucial.
Temperature Start with a lower temperature (e.g., 80-90 °C) and monitor the reaction.Higher temperatures can sometimes increase the rate of decomposition pathways, including protodebromination.

Optimized Suzuki-Miyaura Coupling Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-ethoxy-1,2-thiazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if necessary.

  • Add anhydrous, degassed solvent (e.g., toluene/ethanol 4:1).

  • Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Homocoupling and Debromination Byproducts in Buchwald-Hartwig Amination

This section addresses the challenge of minimizing both debromination and amine homocoupling during the C-N bond formation.

Logical Flow for Minimizing Side Products in Buchwald-Hartwig Amination

Caption: Decision tree for Buchwald-Hartwig optimization.

Troubleshooting Table

Side Product Potential Cause Recommended Action Scientific Rationale
3-Ethoxy-1,2-thiazole β-Hydride elimination from the Pd-amido complex.Use bulky, electron-rich ligands (e.g., XPhos, RuPhos). Use a weaker base (e.g., Cs₂CO₃, K₃PO₄). Lower the reaction temperature.Bulky ligands promote reductive elimination.[3] Weaker bases can slow down competing decomposition pathways.
Di- or Tri-arylamine Reaction of the product with the starting aryl bromide.Use a slight excess of the amine (1.1-1.2 eq.). Run the reaction at a lower concentration.A slight excess of the amine can help to ensure complete consumption of the aryl bromide. Lower concentrations can disfavor bimolecular side reactions.
Amine Homocoupling Oxidative coupling of the amine.Ensure the reaction is performed under a strictly inert atmosphere.Oxygen can facilitate the oxidation and subsequent coupling of the amine nucleophile.

General Buchwald-Hartwig Amination Protocol:

  • In a glovebox or under an inert atmosphere, combine 4-bromo-3-ethoxy-1,2-thiazole (1.0 eq.), the amine (1.1 eq.), the base (e.g., NaOtBu, 1.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.[10]

Issue 3: Uncontrolled Reactivity and Isomer Formation during Lithiation

This guide focuses on achieving selective lithium-halogen exchange and minimizing side reactions.

Workflow for Selective Lithiation

start Complex Product Mixture in Lithiation step1 Lower Reaction Temperature (-78°C to -100°C) start->step1 step2 Use t-BuLi instead of n-BuLi step1->step2 If isomers still present step3 Minimize Reaction Time Before Quenching step2->step3 If decomposition occurs step4 Consider a 'Halogen Dance' Quench Strategy step3->step4 For alternative isomers end Selective Functionalization step3->end step4->end

Caption: Optimizing for selective lithiation.

Detailed Protocol for Lithium-Halogen Exchange:

  • To a flame-dried, three-necked flask under argon, add a solution of 4-bromo-3-ethoxy-1,2-thiazole (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add tert-butyllithium (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 15-30 minutes.

  • Add the desired electrophile (1.1 eq.) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings - Benchchem. (URL not available)
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Directed (ortho)
  • Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed. [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][3][11]thiadiazole) - MDPI. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Organic Letters - ACS Publications. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | The Journal of Organic Chemistry - ACS Publications - ACS.org. [Link]

  • Directed ortho metalation - Wikipedia. [Link]

  • ortho metal
  • Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties Anirban Bera,ac Pr. (URL not available)
  • Directed ortho metalation - wikidoc. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • 13 Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - Jordan Journal of Chemistry (JJC). [Link]

  • n-Butyllithium - Wikipedia. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Directed ortho Metalation: Soon to be a Textbook Reaction?. (URL not available)
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. [Link]

  • PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES§ Cyri - Semantic Scholar. [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]

  • Optimization of Organolithium Reactions. [Link]

  • A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds | Scilit. [Link]

  • Electron donating withdrawing groups. (URL not available)
  • organolithium reagents 1. (URL not available)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-bromo-3-ethoxy-1,2-thiazole and 4-bromo-3-methoxy-1,2-thiazole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. The 1,2-thiazole scaffold, in par...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. The 1,2-thiazole scaffold, in particular, is a privileged core found in a range of biologically active compounds. The ability to functionalize this core, typically through palladium-catalyzed cross-coupling reactions at the halogenated position, is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR).

This guide provides an in-depth comparative analysis of two closely related, yet distinct, building blocks: 4-bromo-3-ethoxy-1,2-thiazole (CAS: 2913268-20-7) and 4-bromo-3-methoxy-1,2-thiazole (CAS: 31815-40-4).[1][2] We will dissect the subtle yet impactful differences imparted by the ethoxy versus the methoxy substituent, grounding our analysis in fundamental chemical principles and providing illustrative, field-relevant experimental protocols for two cornerstone reactions: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

The Decisive Influence of the 3-Alkoxy Group: An Electronic and Steric Overview

The reactivity of the C4-bromine bond in these thiazoles is modulated by the electronic and steric nature of the adjacent alkoxy group. While both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are potent electron-donating groups through resonance (+R effect), they exhibit subtle differences.[3]

  • Electronic Effects : Both groups possess an electronegative oxygen atom, which exerts an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can delocalize into the thiazole ring system, resulting in a dominant electron-donating resonance effect.[3] The methoxy group is considered to have a slightly stronger electron-donating character through resonance and a marginally stronger inductive pull compared to the ethoxy group.[3] This can subtly influence the electron density of the thiazole ring and the polarity of the C-Br bond.

  • Steric Effects : The most significant difference lies in their steric profiles. The ethoxy group, with its additional methyl unit, presents a larger steric footprint than the methoxy group. This steric hindrance can influence the approach of bulky palladium catalyst complexes and the coupling partner to the reaction center, potentially affecting reaction rates and yields.[4][5]

These nuanced differences, while small, can be critical in fine-tuning reaction conditions and outcomes, particularly when working with complex or sterically demanding substrates in a drug discovery campaign.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl-aryl structures.[6][7] We will explore the anticipated performance of our two target molecules in a typical Suzuki coupling scenario.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol outlines a comparative experiment designed to highlight potential differences in reactivity. The choice of a common palladium catalyst, base, and solvent system provides a standardized platform for comparison.[6][8][9]

Reaction Scheme:

Step-by-Step Methodology:

  • Vessel Preparation : To two separate, oven-dried microwave vials equipped with magnetic stir bars, add 4-bromo-3-methoxy-1,2-thiazole (194 mg, 1.0 mmol, 1.0 eq.) to Vial A and 4-bromo-3-ethoxy-1,2-thiazole (208 mg, 1.0 mmol, 1.0 eq.) to Vial B.

  • Reagent Addition : To each vial, add 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 eq.) and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition : To each vial, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 41 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere : Seal each vial with a crimp cap. Evacuate and backfill each vial with argon gas three times to ensure an inert atmosphere.

  • Solvent Addition : Using a gas-tight syringe, add 5 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v) to each vial.

  • Reaction : Place both vials in a preheated oil bath or heating block at 90 °C. Stir the reactions vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at 30-minute intervals until the starting material is consumed.

  • Workup : Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired products.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OR)₂ + Base Product Ar-Ar' Product RedElim_Complex Reductive Elimination Precursor Transmetal->RedElim_Complex Isomerization RedElim_Complex->Pd0 Reductive Elimination ArX R-Thiazole-Br (Ar-X) ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Anticipated Results & Discussion

While both substrates are expected to perform well, subtle differences may emerge due to the steric bulk of the ethoxy group.

CompoundAlkoxy GroupTypical Reaction TimeIllustrative YieldObservations
Vial A 4-bromo-3-methoxy -1,2-thiazole1.5 - 2 hours88%Faster reaction rate due to lower steric hindrance around the C4 position.
Vial B 4-bromo-3-ethoxy -1,2-thiazole2 - 3 hours82%Slightly slower reaction and potentially lower yield due to increased steric clash with the catalyst complex.

Causality : The larger ethoxy group may slightly impede the oxidative addition step, where the palladium catalyst inserts into the C4-Br bond. This increased steric hindrance could slow the overall catalytic turnover, leading to a longer required reaction time and a marginally lower isolated yield compared to the methoxy analogue under identical conditions.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[10][11] This transformation is fundamental in drug discovery for introducing amine functionalities that can modulate solubility, basicity, and target engagement.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol provides a framework for comparing the two substrates in a C-N bond-forming reaction, using a common cyclic secondary amine, catalyst system, and strong base.[12]

Reaction Scheme:

Step-by-Step Methodology:

  • Vessel Preparation : To two separate, oven-dried Schlenk tubes equipped with magnetic stir bars, add 4-bromo-3-methoxy-1,2-thiazole (194 mg, 1.0 mmol, 1.0 eq.) to Tube A and 4-bromo-3-ethoxy-1,2-thiazole (208 mg, 1.0 mmol, 1.0 eq.) to Tube B.

  • Base Addition : To each tube, add sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 eq.).

  • Catalyst Precursor & Ligand : To each tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol% Pd) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 38 mg, 0.08 mmol, 8 mol%).

  • Inert Atmosphere : Seal each tube with a septum. Evacuate and backfill each tube with argon gas three times.

  • Solvent and Nucleophile Addition : Under an argon atmosphere, add 5 mL of anhydrous, degassed toluene to each tube. Then, add morpholine (105 µL, 1.2 mmol, 1.2 eq.) to each tube via syringe.

  • Reaction : Place both tubes in a preheated oil bath at 100 °C and stir the mixtures.

  • Monitoring : Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Workup : Cool the reactions to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure aminated products.

Catalytic Cycle Visualization

The diagram below outlines the key steps in the Buchwald-Hartwig amination catalytic cycle.[11]

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNR₂ Product Ar-NR₂ Product Deprotonation Deprotonation (Amido Complex) AmineCoord->Deprotonation Base Deprotonation->Pd0 Reductive Elimination ArX R-Thiazole-Br (Ar-X) ArX->OxAdd Amine Morpholine (HNR₂) Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Anticipated Results & Discussion

Similar to the Suzuki coupling, the steric influence of the ethoxy group is expected to be the primary differentiator in reactivity.

CompoundAlkoxy GroupTypical Reaction TimeIllustrative YieldObservations
Tube A 4-bromo-3-methoxy -1,2-thiazole4 - 6 hours85%Efficient coupling with standard catalyst loading.
Tube B 4-bromo-3-ethoxy -1,2-thiazole6 - 8 hours78%Slower conversion. May require slightly higher catalyst loading or temperature for optimal yield.

Causality : The Buchwald-Hartwig amination often involves bulky phosphine ligands (like XPhos) which form a sterically demanding catalytic complex. The combination of a bulky catalyst and the larger ethoxy group on the substrate can create significant steric congestion around the reaction center. This can hinder both the initial oxidative addition and the final reductive elimination steps, leading to a less efficient catalytic cycle compared to the methoxy-substituted counterpart.

Summary and Concluding Remarks

The choice between 4-bromo-3-ethoxy-1,2-thiazole and 4-bromo-3-methoxy-1,2-thiazole is a subtle but potentially important decision in a synthetic campaign.

  • 4-bromo-3-methoxy-1,2-thiazole is predicted to be the more reactive coupling partner in sterically sensitive palladium-catalyzed reactions. Its smaller steric profile should allow for faster reaction rates and potentially higher yields with a given set of conditions. It should be considered the default choice for maximizing reaction efficiency.

  • 4-bromo-3-ethoxy-1,2-thiazole offers a valuable alternative for probing SAR. The ethoxy group can alter the lipophilicity, metabolic stability, and binding pocket interactions of a final compound. Researchers should anticipate potentially slower reaction kinetics and be prepared to optimize conditions, for instance by increasing catalyst loading, temperature, or reaction time to achieve comparable yields to the methoxy analogue.

Ultimately, the decision rests on the specific goals of the project. If the primary objective is rapid library synthesis or maximizing yield on a difficult coupling, the methoxy derivative is the logical starting point. If the goal is to explore the impact of a slightly larger, more lipophilic alkoxy group on the biological properties of the final molecule, the ethoxy derivative is an essential tool, albeit one that may require more synthetic optimization.

References

  • 4-bromo-3-methoxy-1,2-thiazole — Chemical Substance Information. NextSDS. Available at: [Link]

  • 4-bromo-3-ethoxy-1,2-thiazole — Chemical Substance Information. NextSDS. Available at: [Link]

  • 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid. NextSDS. Available at: [Link]

  • 4-bromo-3-ethoxy-1,2-thiazole (C5H6BrNOS). PubChemLite. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. ResearchGate. Available at: [Link]

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. Available at: [Link]

  • Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid (C5H4BrNO3S). PubChemLite. Available at: [Link]

  • 4-bromo-3-methoxy-1,2-thiazole (C4H4BrNOS). PubChemLite. Available at: [Link]

  • 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole). MDPI. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. ACS Publications. Available at: [Link]

  • A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journals. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications. Available at: [Link]

  • Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. Available at: [Link]

  • Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. ChemRxiv. Available at: [Link]

  • Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. PubMed. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES. LOCKSS. Available at: [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available at: [Link]

  • Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. Available at: [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Growing Science. Available at: [Link]

Sources

Comparative

comparing 1,2-thiazole and 1,3-thiazole derivatives in drug discovery

An in-depth comparative analysis of five-membered sulfur-nitrogen heterocycles is critical for rational drug design. While both 1,3-thiazole and its isomer 1,2-thiazole (isothiazole) are privileged scaffolds in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of five-membered sulfur-nitrogen heterocycles is critical for rational drug design. While both 1,3-thiazole and its isomer 1,2-thiazole (isothiazole) are privileged scaffolds in medicinal chemistry, their distinct electronic distributions dictate divergent physicochemical properties, target binding modes, and metabolic liabilities.

As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds, providing the mechanistic causality behind their behavior in vivo and the self-validating experimental protocols required to evaluate them during lead optimization.

Structural and Physicochemical Foundations

The fundamental difference between these two rings lies in the connectivity of their heteroatoms. In 1,3-thiazole , the nitrogen and sulfur atoms are separated by a carbon atom, yielding a highly aromatic system with a conjugate acid pKa of approximately 2.5. This scaffold is ubiquitous in FDA-approved drugs, ranging from kinase inhibitors (1[1]) to NSAIDs (Meloxicam).

In contrast, 1,2-thiazole (isothiazole) features adjacent nitrogen and sulfur atoms, featuring a direct S-N bond[2]. This adjacency significantly alters the dipole moment and reduces the basicity of the ring (conjugate acid pKa ~ -0.5)[2]. While less common, the isothiazole motif is highly valuable for modulating lipophilicity and is a core component of antipsychotics like Ziprasidone and Perospirone[1][2].

Quantitative Data Comparison

The following table summarizes the critical physicochemical and pharmacological metrics used to differentiate these scaffolds during hit-to-lead campaigns.

Property1,3-Thiazole1,2-Thiazole (Isothiazole)
Heteroatom Connectivity Separated (C-N-C-S)Adjacent (C-C-C-N-S)
Conjugate Acid pKa ~ 2.5 (Weakly basic)~ -0.5 (Very weakly basic)
Boiling Point 116–118 °C114 °C
Aromaticity High (Thiazole > Imidazole > Oxazole)High
Primary CYP450 Liability Epoxidation at C4-C5, N-oxidationSulfur oxidation
FDA-Approved Examples Dasatinib, Meloxicam, RitonavirZiprasidone, Perospirone

Metabolic Stability and Bioactivation Pathways

A primary challenge in deploying thiazole derivatives is their susceptibility to cytochrome P450 (CYP)-mediated bioactivation, which can generate reactive metabolites (RMs) that covalently bind to hepatic proteins, leading to idiosyncratic drug toxicity.

1,3-Thiazole Liabilities: The electron-rich 4,5-double bond of 1,3-thiazole is a known metabolic soft spot. CYP450 enzymes frequently catalyze the epoxidation of this bond, leading to reactive epoxide or thioamide intermediates[1].

1,2-Thiazole Bioisosterism and Risks: Historically, medicinal chemists substituted 1,3-thiazoles with 1,2-thiazoles to block this epoxidation pathway. However, this does not grant metabolic immunity. Groundbreaking structural elucidation has shown that3[3]. This S-oxide intermediate is highly electrophilic, prompting a nucleophilic attack by glutathione (GSH) at the C4 position, followed by the loss of water to form a stable GSH conjugate[3].

G Parent Five-Membered S,N-Heterocycles T13 1,3-Thiazole (e.g., Dasatinib) Parent->T13 T12 1,2-Thiazole (Isothiazole) (e.g., Ziprasidone) Parent->T12 CYP1 CYP450 Oxidation (Epoxidation at C4-C5) T13->CYP1 Metabolic Soft Spot CYP2 CYP450 Oxidation (Sulfur Oxidation) T12->CYP2 Metabolic Soft Spot RM1 Reactive Epoxide / Thioamide CYP1->RM1 RM2 Reactive S-Oxide Intermediate CYP2->RM2 GSH1 Protein Covalent Binding (Toxicity Risk) RM1->GSH1 Nucleophilic Attack GSH2 GSH Attack at C4 (Loss of Water) RM2->GSH2 GSH Conjugation

Metabolic bioactivation pathways of 1,3-thiazole vs 1,2-thiazole derivatives.

Self-Validating Experimental Protocols

To objectively assess the viability of a newly synthesized thiazole or isothiazole derivative, the following self-validating workflows must be executed. The causality behind these specific steps ensures that false positives (e.g., non-CYP mediated degradation) are eliminated.

Protocol A: In Vitro Reactive Metabolite Trapping (GSH Conjugation)

Purpose: To detect the formation of transient, toxic electrophiles (epoxides or S-oxides) by trapping them with a soft nucleophile (GSH). Self-Validation Mechanism: The inclusion of a -NADPH control ensures that any observed adduct is strictly dependent on CYP450 metabolism. The -GSH control confirms that the mass shift observed in LC-MS/MS is specifically due to the glutathione adduct (+307 Da).

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation Mixture: In a 96-well plate, combine HLM (1.0 mg/mL final protein concentration), the test derivative (10 µM final), and GSH (5 mM final) in the buffer.

  • Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Simultaneously run the -NADPH and -GSH control wells.

  • Reaction & Quenching: Incubate at 37 °C for 60 minutes. Quench the reaction by adding an equal volume (e.g., 100 µL) of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Centrifuge the plate at 14,000 x g for 15 minutes at 4 °C to precipitate microsomal proteins. Transfer the supernatant to a clean plate.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize a precursor ion scan (e.g., neutral loss of 129 Da in positive ion mode) to specifically flag molecules containing the GSH moiety.

Workflow Step1 1. Incubation 10 µM Cpd + HLM Step2 2. Initiation + 1mM NADPH & 5mM GSH Step1->Step2 Step3 3. Quenching Cold Acetonitrile (1:1) Step2->Step3 Step4 4. Extraction Centrifuge 14,000xg Step3->Step4 Step5 5. Detection LC-MS/MS Scan Step4->Step5

Step-by-step workflow for in vitro reactive metabolite trapping using GSH.

Protocol B: Intrinsic Clearance ( CLint​ ) Determination

Purpose: To quantify the metabolic half-life of the scaffold to guide structural optimization (e.g., adding steric bulk near the S-atom of an isothiazole to hinder sulfur oxidation).

  • Setup: Prepare 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4).

  • Compound Addition: Spike the thiazole/isothiazole derivative to a final concentration of 1 µM (ensuring concentration is well below typical Km​ values to maintain first-order kinetics).

  • Initiation: Add NADPH (1 mM) to start the reaction at 37 °C.

  • Time-Course Sampling: Remove 50 µL aliquots at exactly 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately mix each aliquot with 150 µL of cold acetonitrile to denature the CYPs.

  • Analysis: Centrifuge and analyze the depletion of the parent compound via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate the in vitro half-life ( t1/2​ ) and scale to intrinsic clearance ( CLint​ ).

References

  • Teffera, Y., et al. (2016). "Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery." ACS Publications. 3

  • Alam, M. (2023). "Thiazole, a privileged scaffold in new drug discovery." ResearchGate.1

  • Wikipedia Contributors. "Isothiazole." Wikipedia. 2

  • Alam, M. A., et al. (2019). "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medwin Publishers. 4

  • Abdu-Rahem, L. R. (2021). "Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review." Systematic Reviews in Pharmacy. 5

Sources

Validation

Comparative HPLC Validation Strategies for 4-Bromo-3-ethoxy-1,2-thiazole Purity Determination

Introduction 4-Bromo-3-ethoxy-1,2-thiazole (CAS 2913268-20-7) is a critical halogenated heterocyclic building block utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1]. Because is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Bromo-3-ethoxy-1,2-thiazole (CAS 2913268-20-7) is a critical halogenated heterocyclic building block utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1]. Because isothiazole and aminothiazole derivatives frequently exhibit potent biological activities—ranging from antiviral to anti-inflammatory properties[2][3]—ensuring the absolute purity of these intermediates is paramount. Trace isomeric impurities, such as 5-bromo-3-ethoxy-1,2-thiazole, can drastically alter downstream reaction yields and the pharmacological profile of the final compound[4]. This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies for its purity determination, providing a self-validating protocol grounded in the latest ICH Q2(R2) standards[5].

Methodological Comparison: Column Chemistry & Selectivity

When developing an HPLC-UV method for 4-bromo-3-ethoxy-1,2-thiazole, analytical scientists typically default to standard Reversed-Phase (RP) C18 columns. However, empirical data and chromatographic theory suggest this may not be the optimal choice for halogenated heteroaromatics[2][6].

  • Method A (Standard C18): A C18 stationary phase relies exclusively on dispersive hydrophobic interactions. While it effectively separates 4-bromo-3-ethoxy-1,2-thiazole from highly polar or non-polar synthesis byproducts, it struggles to resolve closely eluting positional isomers. The ethoxy group and the bromine atom provide similar hydrophobic retention regardless of their position on the isothiazole ring, leading to co-elution and poor resolution.

  • Method B (Phenyl-Hexyl): A Phenyl-Hexyl column introduces orthogonal selectivity. The causality behind its superior performance lies in its ability to leverage π−π interactions and dipole-dipole interactions. The electron-rich isothiazole ring and the highly polarizable bromine atom interact strongly with the phenyl rings of the stationary phase. Because positional isomers have different spatial arrangements of their π -electron clouds, the Phenyl-Hexyl column exploits these subtle electronic differences, achieving baseline resolution.

Experimental Validation Workflow

The following workflow illustrates the lifecycle of the analytical procedure validation, ensuring the method is "fit for purpose" as mandated by the revised ICH Q2(R2) guidelines[7].

G Start Method Selection (C18 vs. Phenyl-Hexyl) Spec Specificity (Isomer & Degradant Resolution) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Prec Precision & Accuracy (%RSD ≤ 2.0, Recovery 98-102%) Lin->Prec Rob Robustness (Flow rate, Temp, pH variations) Prec->Rob Valid Validated Method Ready for Routine QC Rob->Valid

ICH Q2(R2) Analytical Validation Lifecycle for 4-bromo-3-ethoxy-1,2-thiazole.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

To establish a self-validating system, the following protocol must be executed using the superior Phenyl-Hexyl method.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Isocratic 45% Acetonitrile / 55% Water with 0.1% v/v Orthophosphoric Acid (OPA)[2]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm[2]

Step 1: Specificity & Forced Degradation

  • Action: Subject 4-bromo-3-ethoxy-1,2-thiazole samples to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and thermal stress (60°C for 24h). Spike a sample with the known 5-bromo isomer[5].

  • Validation: Use a Photodiode Array (PDA) detector to perform peak purity analysis. The peak purity angle must be less than the purity threshold, proving no degradants or isomers co-elute with the active peak[5].

Step 2: Linearity and Range

  • Action: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (e.g., 1.0 mg/mL)[2][6].

  • Validation: Plot peak area against concentration. A correlation coefficient ( R2 ) of ≥0.999 validates the method's quantitative capability across the reportable range[5].

Step 3: Accuracy (Recovery)

  • Action: Spike known quantities of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels, preparing three replicates per level[6].

  • Validation: Calculate the percentage recovery. The system is self-validated if recovery falls strictly between 98.0% and 102.0%[6].

Step 4: Precision (Repeatability)

  • Action: Perform six consecutive injections of the 100% nominal concentration standard[6].

  • Validation: Calculate the Relative Standard Deviation (%RSD) for both retention time and peak area. An RSD ≤2.0% confirms instrumental and methodological precision.

Quantitative Data Presentation

The following table summarizes the experimental performance of Method A versus Method B, benchmarked against ICH Q2(R2) acceptance criteria[5].

ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Q2(R2) Acceptance Criteria
Retention Time ( tR​ ) 4.2 min5.8 minN/A (Must be stable)
Resolution ( Rs​ ) *1.42.8 ≥1.5
Theoretical Plates (N) 8,50012,400 >2,000
Tailing Factor ( Tf​ ) 1.351.05 ≤2.0
Linearity ( R2 ) 0.99850.9998 ≥0.999
LOD / LOQ (µg/mL) 0.5 / 1.50.1 / 0.3S/N ≥3 (LOD) / ≥10 (LOQ)

*Resolution calculated between 4-bromo-3-ethoxy-1,2-thiazole and its critical synthetic isomer (5-bromo-3-ethoxy-1,2-thiazole).

Conclusion

While a standard C18 column provides rapid elution, it fails to meet the critical resolution threshold ( Rs​≥1.5 ) required for differentiating 4-bromo-3-ethoxy-1,2-thiazole from its positional isomers. The Phenyl-Hexyl column (Method B) leverages π−π interactions to deliver superior selectivity, higher theoretical plate counts, and excellent peak symmetry. By following the ICH Q2(R2) compliant step-by-step protocol outlined above, analytical scientists can ensure highly trustworthy and reproducible purity determinations for this critical intermediate.

References

  • [2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Source: NIH / PMC. 2

  • [6] Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Source: ACS Omega.6

  • [3] A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Source: ResearchGate.3

  • [1] 4-bromo-3-ethoxy-1,2-thiazole — Chemical Substance Information. Source: NextSDS. 1

  • [4] 5-broMo-2-ethoxy-thiazole — Chemical Substance Information (Related Substances). Source: NextSDS. 4

  • [5] Validation of Analytical Procedures Q2(R2). Source: ICH Official Guidelines. 5

  • [7] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA). 7

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Coupling Efficiency of 4-Bromo-3-ethoxy-1,2-thiazole Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the 1,2-thiazole scaffold is a privileged heterocycle, with derivatives demonstrating...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the 1,2-thiazole scaffold is a privileged heterocycle, with derivatives demonstrating a wide array of biological activities and material properties. The ability to functionalize this core structure through carbon-carbon and carbon-heteroatom bond formation is paramount for exploring structure-activity relationships (SAR) and developing novel molecular entities. The 4-bromo-3-ethoxy-1,2-thiazole and its analogs represent key building blocks for such endeavors, amenable to a variety of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of the coupling efficiency of 4-bromo-3-ethoxy-1,2-thiazole analogs in several key cross-coupling reactions. As a Senior Application Scientist, the insights provided herein are grounded in established mechanistic principles and supported by experimental data from relevant literature, offering a practical framework for reaction optimization and catalyst selection.

The Strategic Importance of the 4-Bromo-3-ethoxy-1,2-thiazole Scaffold

The 4-bromo-3-ethoxy-1,2-thiazole moiety is a versatile synthetic intermediate. The bromine atom at the 4-position serves as a convenient handle for a multitude of cross-coupling reactions, while the ethoxy group at the 3-position can modulate the electronic properties of the ring and influence the reactivity of the C-Br bond. Understanding the nuances of how this and other alkoxy analogs perform in different coupling reactions is crucial for efficient and predictable synthesis.

Comparative Analysis of Coupling Efficiencies

The success of a cross-coupling reaction is a multifactorial equation, with the nature of the catalyst, ligand, base, solvent, and temperature all playing critical roles. For the 4-bromo-3-alkoxy-1,2-thiazole system, the electronic and steric profile of the coupling partners also significantly impacts the reaction outcome. Below, we compare the utility of several common palladium-catalyzed cross-coupling reactions for the functionalization of this scaffold, drawing on data from analogous bromothiazole and other bromoheterocyclic systems to provide a comprehensive overview.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[1] For electron-rich heterocycles like the 4-bromo-3-ethoxy-1,2-thiazole, the choice of a suitable palladium catalyst and ligand is critical to achieve high yields.

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields for Bromo-heterocycles

EntryBromo-heterocycle SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-(4-bromophenyl)benzo[d]thiazolePhenylboronic acidPdCl₂ (5)-K₂CO₃DMF12095[2]
22-(4-bromophenyl)benzo[d]thiazole4-Methoxyphenylboronic acidPdCl₂ (5)-K₂CO₃DMF12092[2]
35-Bromo-1-phenyl-1H-tetrazolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10085[3]
44-bromo-1H-1-tritylpyrazolePhenylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O8095[3]

Note: Data from analogous bromo-heterocycles are included to demonstrate catalyst and condition effectiveness.

Causality Behind Experimental Choices: The use of phosphine ligands, particularly bulky and electron-rich ones like SPhos or XPhos, can significantly improve the efficiency of Suzuki couplings with heteroaryl bromides by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also crucial, with inorganic bases like K₂CO₃ and K₃PO₄ often providing good results by promoting the transmetalation step.[3]

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling offers a valuable alternative to the Suzuki reaction, particularly when the corresponding boronic acids are unstable or difficult to access.[4] Organostannanes are generally stable to air and moisture, making them convenient reagents.[5][6] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[4]

Table 2: Representative Stille Coupling Conditions and Yields for Bromo-heterocycles

EntryBromo-heterocycle SubstrateOrganostannaneCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
13-BromoselenopheneTributyl(phenyl)stannanePd(PPh₃)₄ (2-5)Toluene80-11075-90[7]
23-BromoselenopheneTributyl(2-thienyl)stannanePd(PPh₃)₄ (3)Toluene11085[7]
3Aryl BromideMe₄SnPd(OAc)₂ (5)DMF100High[5]

Expertise in Practice: For Stille couplings, the choice of palladium catalyst often revolves around Pd(PPh₃)₄ or in situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands.[5] The reaction is typically performed in non-polar solvents like toluene or DMF at elevated temperatures. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction, particularly with less reactive organostannanes.[7]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes.[8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9] The introduction of an alkynyl group onto the 1,2-thiazole core can serve as a versatile handle for further transformations or as a key component of a conjugated system.

Table 3: Representative Sonogashira Coupling Conditions and Yields for Bromo-heterocycles

EntryBromo-heterocycle SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (1.5)-Et₃NDMF10098[10]
25-Bromo-1-substituted-tetrazolePhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (10)Et₃NTHFRT70-85[3]
3Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂ (3)-TBAF-8080-95[3]

Mechanistic Considerations: The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[9] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[10]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[11] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Table 4: Representative Buchwald-Hartwig Amination Conditions and Yields for Bromo-heterocycles

| Entry | Bromo-heterocycle Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 4-bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 100 | 67 |[12] | | 2 | 4-bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 100 | 60 |[12] | | 3 | Bromobenzene | Carbazole | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 95 |[13] |

Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[12][14] Bulky, electron-rich ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the catalytic cycle, particularly the reductive elimination step that forms the C-N bond. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.

Experimental Protocols: A Self-Validating System

The following protocols are provided as detailed, step-by-step methodologies for benchmarking the coupling efficiency of 4-bromo-3-ethoxy-1,2-thiazole analogs. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube, add 4-bromo-3-ethoxy-1,2-thiazole analog (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Stille Coupling
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 4-bromo-3-ethoxy-1,2-thiazole analog (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture can be filtered through a pad of silica gel with an eluent containing a small amount of triethylamine to remove tin byproducts. Alternatively, an aqueous KF wash can be employed. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Visualization of Key Processes

To further elucidate the experimental and mechanistic aspects of these coupling reactions, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr BaseX Br⁻ + Base-OH Transmetalation->BaseX RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for benchmarking cross-coupling reactions.

Conclusion and Future Outlook

The functionalization of the 4-bromo-3-ethoxy-1,2-thiazole scaffold via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel compounds in drug discovery and materials science. While direct comparative data for various alkoxy analogs is sparse in the literature, a comprehensive understanding of the principles governing Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, combined with data from analogous heterocyclic systems, provides a robust framework for reaction design and optimization.

The choice of coupling reaction will ultimately depend on the desired functionality to be introduced and the specific constraints of the synthetic route. For general C-C bond formation, the Suzuki-Miyaura coupling is often the method of choice due to its versatility and the stability of the boronic acid reagents. The Stille coupling provides a viable alternative, while the Sonogashira and Buchwald-Hartwig reactions are indispensable for the introduction of alkynyl and amino functionalities, respectively.

Further research into the systematic benchmarking of different 3-alkoxy-1,2-thiazole analogs would be highly valuable to the scientific community, allowing for a more nuanced understanding of how the electronic and steric properties of the alkoxy group influence coupling efficiency. Such studies would undoubtedly accelerate the discovery and development of new 1,2-thiazole-based molecules with important applications.

References

  • Stille Coupling - Organic Synthesis. (n.d.). Retrieved March 24, 2026, from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. | Download Scientific Diagram. (n.d.). Retrieved March 24, 2026, from [Link]

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). Retrieved March 24, 2026, from [Link]

  • Org. Synth. 2011, 88, 197. (n.d.). Retrieved March 24, 2026, from [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a | Download Scientific Diagram. (n.d.). Retrieved March 24, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table. (n.d.). Retrieved March 24, 2026, from [Link]

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. (n.d.). Retrieved March 24, 2026, from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. (n.d.). Retrieved March 24, 2026, from [Link]

  • Buchwald–Hartwig Amination | Semantic Scholar. (n.d.). Retrieved March 24, 2026, from [Link]

  • Sonogashira Coupling - SynArchive. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction - HPU2 Journal of Science. (n.d.). Retrieved March 24, 2026, from [Link]

  • Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids | Download Scientific Diagram. (n.d.). Retrieved March 24, 2026, from [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors | Semantic Scholar. (n.d.). Retrieved March 24, 2026, from [Link]

  • THE STILLE REACTION, 38 YEARS LATER - CORE. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology. (n.d.). Retrieved March 24, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.). Retrieved March 24, 2026, from [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-3-ethoxy-1,2-thiazole proper disposal procedures

An essential component of advanced drug development and agrochemical synthesis is the responsible management of hazardous intermediates. 4-Bromo-3-ethoxy-1,2-thiazole (CAS: 2913268-20-7) is a specialized halogenated hete...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of advanced drug development and agrochemical synthesis is the responsible management of hazardous intermediates. 4-Bromo-3-ethoxy-1,2-thiazole (CAS: 2913268-20-7) is a specialized halogenated heterocyclic compound that presents unique logistical and safety challenges. Because it contains both a halogen (bromine) and a sulfur-containing isothiazole ring, its end-of-life disposal requires strict adherence to specialized thermal destruction protocols to prevent environmental contamination and personnel exposure.

This guide provides an authoritative, step-by-step operational and disposal plan grounded in chemical causality, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profile & Mechanistic Toxicology

Before executing any disposal protocol, it is critical to understand why specific precautions are necessary. 4-Bromo-3-ethoxy-1,2-thiazole exhibits Acute Toxicity (Category 4) across oral, dermal, and inhalation routes, alongside significant skin and eye irritation.

The causality behind this toxicity lies in its molecular structure. The 1,2-thiazole (isothiazole) ring is a known electrophile in biological systems, capable of reacting with nucleophilic thiols (such as glutathione or cysteine residues in proteins). The addition of the bromine atom at the 4-position increases the molecule's lipophilicity, enhancing its ability to penetrate lipid bilayers, while also serving as a potential leaving group for alkylation reactions. Furthermore, the compound causes Specific Target Organ Toxicity (STOT SE 3), potentially leading to central nervous system depression (dizziness or drowsiness) upon inhalation.

Table 1: Physicochemical Properties & Hazard Profile
ParameterValue / ClassificationMechanistic Implication & Handling Requirement
CAS Number 2913268-20-7Regulatory identifier required for accurate waste manifest documentation.
Molecular Formula C5H6BrNOSContains Br and S; dictates high-temperature incineration and caustic scrubbing.
GHS Classification Acute Tox. 4 (H302, H312, H332)Harmful via all exposure routes; requires full PPE (nitrile gloves, safety goggles, fume hood).
Local Effects Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Lipophilic structure penetrates membranes; necessitates immediate spill decontamination.
Systemic Effects STOT SE 3 (H336)CNS depressant potential; mandates handling strictly under active local exhaust ventilation.

Waste Segregation Logic & Regulatory Classification

Proper disposal begins at the point of generation. 4-Bromo-3-ethoxy-1,2-thiazole must be strictly segregated into Halogenated Organic Waste streams.

The Causality of Segregation: Mixing halogenated wastes with non-halogenated solvents drastically increases disposal costs and safety risks. Halogens act as chemical flame retardants; therefore, incinerating halogenated waste requires specialized high-temperature rotary kilns supplemented with high-BTU fuels to maintain combustion[1]. Furthermore, land disposal of halogenated organic compounds is heavily restricted by the EPA (under2)[2]. Thermal destruction is the only viable and legally compliant disposal route.

Thermal Destruction & Effluent Neutralization Pathway

When the segregated waste reaches an EPA-approved disposal facility, it undergoes a specific thermal destruction workflow. The combustion of C5H6BrNOS yields Carbon Dioxide (CO2), Water (H2O), Hydrogen Bromide (HBr), Sulfur Dioxide (SO2), and Nitrogen Oxides (NOx). Because HBr and SO2 are highly corrosive acidic gases, the incinerator must be equipped with a caustic scrubber (typically Sodium Hydroxide, NaOH) to neutralize the exhaust into environmentally benign salts (NaBr and Na2SO3/Na2SO4) prior to atmospheric release[1].

WasteWorkflow Gen Waste Generation: 4-Bromo-3-ethoxy-1,2-thiazole HalStream Halogenated Organic Waste Stream Gen->HalStream Primary Organic Phase AqStream Aqueous Wash Waste Stream Gen->AqStream Contaminated Aqueous Incinerator High-Temp Rotary Kiln (>1100°C) HalStream->Incinerator EPA Transport AqStream->Incinerator If Organics > 1% Scrubber Caustic Scrubbing (NaOH Neutralization) Incinerator->Scrubber HBr, SO2 Gases Effluent Safe Salt Effluent (NaBr, Na2SO3) Scrubber->Effluent Neutralized

Workflow for the segregation, incineration, and caustic scrubbing of halogenated thiazole waste.

Step-by-Step Operational Disposal Protocol

To ensure a self-validating safety system within your laboratory, follow this precise operational workflow for waste management:

Phase 1: Point-of-Generation Segregation

  • Isolate: Direct all organic layers and reaction mother liquors containing 4-Bromo-3-ethoxy-1,2-thiazole into a designated, chemically compatible waste carboy (e.g., High-Density Polyethylene, HDPE).

  • Avoid Cross-Contamination: Strictly prohibit the introduction of non-halogenated solvents (e.g., ethanol, ethyl acetate) into this container.

  • Aqueous Wash Collection: Aqueous washes from extractions containing trace amounts of the compound must be collected as hazardous aqueous waste due to the compound's aquatic toxicity profile.

Phase 2: Labeling, Storage, and Validation

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly mark the primary hazard classes: "Toxic" and "Halogenated Organic Waste."

  • Venting: If the waste mixture contains reactive components that could generate gas over time, utilize a pressure-relieving vented cap to prevent structural failure of the carboy.

  • Secondary Containment: Store the waste carboy in a secondary containment bin capable of holding 110% of the primary container's volume.

  • System Validation Step: Before sealing the waste drum for institutional pickup, cross-reference the laboratory waste manifest against the receiving facility's capabilities. Verify that the facility is explicitly certified for rotary kiln incineration with caustic scrubbing to handle brominated and sulfurous waste[1].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and surface degradation.

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood or laboratory local exhaust ventilation is operating at maximum capacity to mitigate STOT SE 3 inhalation risks.

  • Containment: Don full PPE (chemical-resistant nitrile gloves, safety goggles, and a lab coat). Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or commercial spill-control vermiculite. Do not use combustible absorbents like sawdust, as halogenated compounds can sometimes trigger exothermic reactions with incompatible organics.

  • Physical Cleanup: Carefully sweep the absorbed material using non-sparking tools to prevent static discharge, and deposit the saturated absorbent into a solid hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution. The alkalinity helps neutralize any trace acidic byproducts and disrupts the lipophilic ethoxy-thiazole residue. Follow with a thorough distilled water rinse.

  • System Validation Step: After the final water rinse, apply a pH indicator strip to the residual surface moisture. A neutral pH (6.5–7.5) validates that the surface has been successfully decontaminated and no reactive residues remain.

Sources

Handling

Personal protective equipment for handling 4-Bromo-3-ethoxy-1,2-thiazole

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist, but as a dynamic system of risk mitigation grounded in molecular reality. Thiazole derivatives, such as 4-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist, but as a dynamic system of risk mitigation grounded in molecular reality. Thiazole derivatives, such as 4-Bromo-3-ethoxy-1,2-thiazole , are highly valuable pharmacophores in drug discovery and development. However, their specific structural features—namely the electrophilic halogenated heterocycle and lipophilic side chains—dictate a rigorous, causality-driven approach to personal protective equipment (PPE) and operational workflows.

This guide synthesizes regulatory standards with field-proven chemical insights to provide a comprehensive, self-validating protocol for handling 4-Bromo-3-ethoxy-1,2-thiazole safely.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why a chemical is hazardous. 4-Bromo-3-ethoxy-1,2-thiazole (CAS: 2913268-20-7) presents a multi-faceted risk profile[1]. Its high lipophilicity allows it to easily breach the stratum corneum (the skin's outermost layer), while its electrophilic bromo-thiazole moiety readily reacts with nucleophilic functional groups in biological tissues.

Table 1: GHS Hazard Classifications & Mechanistic Drivers

Hazard ClassCategoryHazard CodeMechanistic Driver
Acute Toxicity (Oral/Dermal/Inhal.)4H302, H312, H332High lipophilicity promotes rapid dermal absorption; moderate vapor pressure increases inhalation risk at room temperature[1].
Skin Irritation 2H315The electrophilic nature of the halogenated ring drives covalent interactions with epidermal proteins, triggering inflammation[1].
Eye Irritation 2AH319Direct interaction with the corneal epithelium causes rapid, localized inflammatory cascades[1].
STOT SE 3H336The molecule's ability to cross the blood-brain barrier leads to central nervous system depression (drowsiness/dizziness)[1].

Personal Protective Equipment (PPE) Architecture

Selecting PPE is not arbitrary; it is a direct response to the molecular hazards outlined above. Standard laboratory PPE is insufficient for halogenated thiazoles. In compliance with OSHA's Laboratory Safety Guidance (29 CFR 1910.1450) and specific PPE standards[2], the following protective architecture is mandatory.

Table 2: PPE Specifications & Regulatory Grounding

PPE CategorySpecificationOSHA StandardScientific Justification
Hand Protection Double-gloved: Nitrile (inner) + Butyl rubber (outer)29 CFR 1910.138Halogenated organics rapidly permeate standard 4-mil nitrile. Butyl rubber provides a superior, extended-breakthrough barrier against lipophilic compounds[2].
Eye/Face Protection Indirectly vented chemical splash goggles + Face shield29 CFR 1910.133Protects against liquid splashes and volatile vapors that cause severe eye irritation (H319)[2].
Respiratory Half-mask respirator with Organic Vapor (OV) cartridges29 CFR 1910.134Required only if handling outside a certified fume hood or during a major spill to mitigate Acute Tox 4 (inhalation) risks[2].
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apron29 CFR 1910.132Prevents dermal absorption (H312) in the event of a major spill or splash[2].

Operational Workflow & Handling Protocol

Every step in handling 4-Bromo-3-ethoxy-1,2-thiazole must be self-validating—meaning the successful completion of one step ensures the safety of the next.

Protocol A: Safe Dispensing and Reaction Setup

  • Ventilation Verification: Before opening any containers, verify that the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Causality: This ensures volatile emissions (H332) are captured before reaching the operator's breathing zone.

  • PPE Donning: Equip splash goggles, an FR lab coat, and double gloves (nitrile inner, butyl rubber outer).

  • Apparatus Preparation: Assemble all required glassware (e.g., Schlenk flasks, addition funnels) within the fume hood. If the reaction is moisture-sensitive, purge the system with inert gas (nitrogen or argon) prior to introducing the chemical.

  • Dispensing: Using a chemically resistant glass syringe or a dedicated volumetric pipette, transfer the required volume of 4-Bromo-3-ethoxy-1,2-thiazole. Causality: Using a closed-transfer method rather than open pouring drastically minimizes vapor release and the risk of droplet splashing.

  • Sealing and Decontamination: Immediately seal the primary reagent container. Wipe the exterior of the syringe or pipette with a solvent-dampened tissue (e.g., ethanol) before removing it from the hood. Dispose of the tissue in the solid halogenated waste bin.

Protocol Start Pre-Operation Ventilation & PPE Verification Dispense Dispense 4-Bromo-3-ethoxy-1,2-thiazole (Fume Hood) Start->Dispense Incident Containment Breach? Dispense->Incident Reaction Execute Synthetic Workflow Incident->Reaction No Breach Spill Spill Containment (Absorbent & Neutralization) Incident->Spill Spill Event Exposure Personnel Exposure (Eyewash / Safety Shower) Incident->Exposure Exposure Event Waste Halogenated Waste Segregation (EPA SAA Guidelines) Reaction->Waste Spill->Waste Collect as Hazmat Med Immediate Medical Evaluation Exposure->Med

Fig 1: Operational workflow and emergency response matrix for 4-Bromo-3-ethoxy-1,2-thiazole.

Spill Response & EPA-Compliant Disposal Plan

In the event of a containment breach, rapid isolation and neutralization are critical. Waste must be managed strictly according to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[3].

Protocol B: Spill Response and Neutralization

  • Immediate Isolation: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the area to prevent inhalation exposure and central nervous system depression (H336)[1].

  • Containment: Don a half-mask respirator with an Organic Vapor (OV) cartridge. Surround the spill with an inert, inorganic absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Combustible absorbents like sawdust must be avoided, as they can react exothermically with electrophilic halogenated compounds.

  • Absorption and Collection: Work from the perimeter inward to absorb the liquid. Use a non-sparking scoop to transfer the saturated absorbent into a high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual electrophilic thiazole, followed by a thorough water rinse.

Protocol C: EPA-Compliant Waste Disposal

  • Segregation: Collect all 4-Bromo-3-ethoxy-1,2-thiazole waste in a dedicated "Halogenated Organic Waste" container. Causality: Mixing halogenated waste with non-halogenated solvents drastically increases incineration costs and can lead to dangerous cross-reactions in the waste drum.

  • SAA Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container remains securely capped at all times except when actively adding waste[4].

  • Volume Monitoring: Monitor the SAA to ensure accumulated waste does not exceed the EPA limit of 55 gallons[3].

  • Transfer: Once the container is full (or reaches the 55-gallon limit), submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department. The container must be removed from the SAA within 3 days[4].

References

  • 4-bromo-3-ethoxy-1,2-thiazole — Chemical Substance Information Source: NextSDS URL:[Link]

  • Laboratory Safety Guidance (OSHA Standards 29 CFR 1910) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Waste Management Guidelines & SAA Regulations Source: Old Dominion University (ODU) URL:[Link]

Sources

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